Product packaging for N-Methylethenaminium(Cat. No.:CAS No. 122190-50-5)

N-Methylethenaminium

Cat. No.: B15420926
CAS No.: 122190-50-5
M. Wt: 58.10 g/mol
InChI Key: HGUZQMQXAHVIQC-UHFFFAOYSA-O
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Description

N-Methylethenaminium is an organic cation with the molecular formula C3H8N+ . As a small, charged species, it is of interest in fundamental chemical and materials science research. Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecular structures, such as specialized ionic liquids or salts for catalytic studies . Its properties may also make it a candidate for investigating reaction mechanisms in organic chemistry or for studying the behavior of cationic species in various solvent environments. This product is provided for research purposes to facilitate advancement in these and other exploratory scientific fields. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N+ B15420926 N-Methylethenaminium CAS No. 122190-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122190-50-5

Molecular Formula

C3H8N+

Molecular Weight

58.10 g/mol

IUPAC Name

ethenyl(methyl)azanium

InChI

InChI=1S/C3H7N/c1-3-4-2/h3-4H,1H2,2H3/p+1

InChI Key

HGUZQMQXAHVIQC-UHFFFAOYSA-O

Canonical SMILES

C[NH2+]C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylethenaminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of N-Methylethenaminium. Due to the limited availability of direct synthesis routes in published literature for this specific cation, this document outlines a proposed multi-step synthesis based on established and reliable organic chemistry principles and reactions of analogous compounds. The guide includes detailed experimental protocols, tabulated quantitative data from related syntheses, and visualizations of the proposed chemical transformations.

Introduction

This compound is a quaternary ammonium cation characterized by a vinyl group attached to a methylated nitrogen atom. Enamines and their corresponding ammonium salts are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. This guide details a feasible two-step synthetic approach commencing with the synthesis of the precursor, N-methyl-N-vinylacetamide, followed by its hydrolysis to yield N-methyl-N-vinylamine, which is subsequently converted to the target this compound cation via protonation or N-alkylation.

Proposed Synthesis Pathway Overview

The proposed synthetic route is illustrated below. The initial step involves the synthesis of a stable amide precursor, N-methyl-N-vinylacetamide (NMVA), which can be subsequently hydrolyzed to the less stable enamine, N-methyl-N-vinylamine. The final step involves the conversion of the enamine to the desired this compound salt.

Synthesis_Overview N-Vinylacetamide N-Vinylacetamide N-Methyl-N-vinylacetamide N-Methyl-N-vinylacetamide N-Vinylacetamide->N-Methyl-N-vinylacetamide Methylation N-Methyl-N-vinylamine N-Methyl-N-vinylamine N-Methyl-N-vinylacetamide->N-Methyl-N-vinylamine Hydrolysis This compound Salt This compound Salt N-Methyl-N-vinylamine->this compound Salt Protonation / Alkylation

Caption: Proposed overall synthesis pathway for this compound.

Part I: Synthesis of N-methyl-N-vinylacetamide (NMVA)

The synthesis of the stable amide precursor, N-methyl-N-vinylacetamide, is a crucial first step. A reliable method for this transformation is the methylation of N-vinylacetamide.

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is adapted from a known procedure for the synthesis of NMVA.[1]

Materials:

  • N-vinylacetamide

  • Potassium t-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of N-vinylacetamide (1.0 eq) in anhydrous THF, add potassium t-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford N-methyl-N-vinylacetamide as a colorless liquid.

Quantitative Data for NMVA Synthesis
Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)Reference
N-vinylacetamide85.111.0>98-[1]
Potassium t-butoxide112.211.2>98-[1]
Methyl iodide141.941.2>99-[1]
N-methyl-N-vinylacetamide 99.13 ->98 ~69 [1]

Part II: Hydrolysis of N-methyl-N-vinylacetamide to N-methyl-N-vinylamine

The hydrolysis of the amide to the corresponding enamine is a critical step. While the hydrolysis of poly(NMVA) is documented, a specific protocol for the monomer requires careful handling due to the potential instability of the resulting enamine.

Experimental Protocol: Acid-Catalyzed Hydrolysis of NMVA

This proposed protocol is based on general procedures for the acid-catalyzed hydrolysis of amides and knowledge of enamine chemistry.[2][3]

Materials:

  • N-methyl-N-vinylacetamide

  • Hydrochloric acid (3 M)

  • Sodium hydroxide solution (5 M)

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • Reflux a solution of N-methyl-N-vinylacetamide (1.0 eq) in 3 M hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the aqueous layer with cold diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Carefully remove the solvent under reduced pressure at low temperature to yield N-methyl-N-vinylamine. Note: Due to the potential instability of the enamine, it is often best to use the resulting solution directly in the next step without complete isolation.

Quantitative Data for Hydrolysis (Analogous Polymer Hydrolysis)
Reactant/ProductConditionsConversion (%)Reference
Poly(N-methyl-N-vinylacetamide)3N HCl, 100°CAlmost quantitative[3]
N-methyl-N-vinylacetamide (Monomer) Proposed: 3M HCl, Reflux Expected to be high -

Part III: Synthesis of this compound Salts

The final step involves the conversion of N-methyl-N-vinylamine into the target this compound cation. Two primary pathways are proposed: protonation and N-alkylation.

Pathway A: Protonation to this compound Chloride

This pathway involves the treatment of the enamine with an acid to form the corresponding ammonium salt.

Protonation_Pathway N-Methyl-N-vinylamine N-Methyl-N-vinylamine This compound Chloride This compound Chloride N-Methyl-N-vinylamine->this compound Chloride HCl

Caption: Protonation of N-methyl-N-vinylamine.

Experimental Protocol: Protonation of N-methyl-N-vinylamine
  • Prepare a solution of N-methyl-N-vinylamine in anhydrous diethyl ether, obtained from the previous hydrolysis step.

  • Cool the solution to 0 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise with vigorous stirring.

  • A precipitate of this compound chloride is expected to form.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Pathway B: N-Alkylation to N,N-Dimethyl-N-vinylammonium Iodide

This pathway involves the reaction of the enamine with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt.[4]

Alkylation_Pathway N-Methyl-N-vinylamine N-Methyl-N-vinylamine N,N-Dimethyl-N-vinylammonium Iodide N,N-Dimethyl-N-vinylammonium Iodide N-Methyl-N-vinylamine->N,N-Dimethyl-N-vinylammonium Iodide Methyl Iodide

Caption: N-Alkylation of N-methyl-N-vinylamine.

Experimental Protocol: N-Alkylation of N-methyl-N-vinylamine
  • Dissolve the crude N-methyl-N-vinylamine in a suitable anhydrous solvent such as diethyl ether or acetone.

  • Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until a precipitate forms.

  • Collect the solid product by filtration, wash with the cold solvent, and dry under vacuum to yield N,N-Dimethyl-N-vinylammonium iodide.

Expected Quantitative Data for Salt Formation
PathwayProductExpected Yield (%)Purity Notes
ProtonationThis compound ChlorideHighProduct may be hygroscopic.
N-AlkylationN,N-Dimethyl-N-vinylammonium IodideHighThe reaction is typically clean and high-yielding.
Spectroscopic Characterization

Expected ¹H NMR Spectroscopy:

  • Vinyl Protons: The protons of the vinyl group are expected to appear as a complex multiplet in the range of 5.0-7.0 ppm.

  • N-Methyl Protons: The protons of the methyl group(s) attached to the nitrogen will likely appear as a singlet in the range of 2.5-3.5 ppm. The exact chemical shift will depend on the counter-ion and solvent.

Expected ¹³C NMR Spectroscopy:

  • Vinyl Carbons: The carbons of the vinyl group are expected in the range of 100-140 ppm.

  • N-Methyl Carbon: The carbon of the methyl group(s) will likely appear in the range of 30-50 ppm.

Expected IR Spectroscopy:

  • C=C Stretch: A characteristic peak for the vinyl C=C stretch is expected around 1620-1680 cm⁻¹.

  • N-H Stretch (for protonated salt): A broad peak in the range of 2400-3200 cm⁻¹ would indicate the presence of an N-H bond.

  • C-N Stretch: A peak in the range of 1000-1250 cm⁻¹ is expected for the C-N bond.

Safety Considerations
  • Methyl iodide is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood.

  • Potassium t-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

  • Enamines can be unstable and may polymerize or decompose upon storage. It is recommended to use them promptly after synthesis.

  • All reactions should be carried out under an inert atmosphere where specified to prevent side reactions with atmospheric moisture and oxygen.

This guide provides a comprehensive overview of plausible synthetic strategies for this compound, offering valuable insights for researchers in organic synthesis and drug development. The proposed protocols are based on well-established chemical transformations and provide a solid foundation for the laboratory preparation of this compound.

References

N-Methylethenaminium: A Theoretical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium, the protonated form of N-methylethenamine, represents a fundamental structure within the class of iminium compounds. As a reactive intermediate derived from the simplest secondary enamine, its theoretical properties provide a valuable model for understanding the behavior of more complex enamines and iminium ions in both synthetic and biological contexts. This document provides an in-depth technical overview of the core theoretical properties of this compound, including its predicted physicochemical characteristics, spectroscopic signatures, and reactivity. Detailed hypothetical experimental protocols for its generation and characterization are presented, alongside diagrams illustrating its formation and key reaction pathways. This guide serves as a foundational resource for researchers exploring the chemistry and potential applications of simple enamines and their derivatives.

Core Theoretical Properties

This compound is the cation formed upon the protonation of N-methylethenamine. The positive charge is delocalized between the nitrogen and the α-carbon, with the iminium form being the major resonance contributor. This delocalization is key to its reactivity.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-methylethenamine, the parent enamine of this compound. These values are calculated and provide a baseline for its expected behavior.

PropertyValueUnit
Molecular FormulaC3H7N
Molecular Weight57.09 g/mol
pKa (of the conjugate acid)~7
Calculated logP0.25
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds1
Spectroscopic Properties (Predicted)

The following tables outline the predicted spectroscopic data for N-methylethenamine. These predictions are based on the analysis of the saturated analogue, N-methylethanamine, and general principles of spectroscopy.[1][2][3][4]

1.2.1. 1H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5-7.0Doublet of Doublets1H=CH-N
~4.0-4.5Doublet of Doublets2HH2C=
~2.8Singlet3HN-CH3
~9.0-10.0 (for iminium)Broad Singlet1HN-H

1.2.2. 13C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~140-150=CH-N
~90-100H2C=
~40-50N-CH3

1.2.3. IR Spectroscopy

Wavenumber (cm-1)IntensityAssignment
~3300-3500Medium, SharpN-H stretch (of parent amine)
~2700-3000StrongC-H stretch (sp2 and sp3)
~1640-1660StrongC=N+ stretch (iminium)
~1620-1640MediumC=C stretch (enamine)
~1000-1250StrongC-N stretch

1.2.4. Mass Spectrometry

m/zInterpretation
57Molecular ion peak [M]+
56[M-H]+
42[M-CH3]+
28[C2H4]+

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the synthesis and characterization of N-methylethenamine and its subsequent protonation to this compound.

Synthesis of N-methylethenamine

This procedure is based on the well-established method of enamine synthesis from a secondary amine and an aldehyde.[5]

Materials:

  • Methylamine (40% solution in water)

  • Acetaldehyde

  • Potassium carbonate (anhydrous)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 100 mL of toluene.

  • Add 0.1 mol of methylamine solution to the flask.

  • Add a stoichiometric excess (0.15 mol) of anhydrous potassium carbonate as a drying agent.

  • Cool the flask in an ice bath and slowly add 0.1 mol of acetaldehyde.

  • Allow the mixture to warm to room temperature and then heat to reflux.

  • Collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the toluene under reduced pressure to yield crude N-methylethenamine.

  • Purify the product by distillation under an inert atmosphere.

Characterization of N-methylethenamine

The purified N-methylethenamine should be characterized using the following spectroscopic methods to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl3).

  • Acquire 1H and 13C NMR spectra.

  • The resulting spectra should be compared with the predicted values in tables 1.2.1 and 1.2.2.

Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the neat liquid product using a salt plate or an ATR-FTIR spectrometer.

  • The spectrum should exhibit the characteristic peaks outlined in table 1.2.3.

Mass Spectrometry (MS):

  • Obtain a mass spectrum of the product using electron ionization (EI) or a soft ionization technique.

  • The spectrum should show the molecular ion peak and expected fragmentation patterns as listed in table 1.2.4.

Generation of this compound

This compound can be generated in situ by the protonation of N-methylethenamine.

Materials:

  • N-methylethenamine

  • A suitable acid (e.g., hydrochloric acid in a non-nucleophilic solvent)

  • An appropriate solvent (e.g., diethyl ether, acetonitrile)

Procedure:

  • Dissolve a known concentration of N-methylethenamine in the chosen solvent under an inert atmosphere.

  • Slowly add one equivalent of the acid while stirring.

  • The formation of the this compound salt may be observed as a precipitate.

  • The iminium ion in solution can be used directly for further reactions or analyzed spectroscopically, though its isolation can be challenging due to its reactivity.

Reactivity and Potential Signaling Pathways

Enamines are known for their nucleophilic character at the α-carbon, making them valuable intermediates in organic synthesis.[5] this compound, as the reactive intermediate, is central to these transformations.

Formation and Reactivity

The formation of N-methylethenamine is a reversible reaction. In the presence of acid, the enamine is protonated to form the this compound ion. This iminium ion is electrophilic at the carbon atom and is susceptible to attack by nucleophiles. The overall process allows for the α-alkylation and α-acylation of the parent aldehyde.

G cluster_formation Enamine Formation cluster_reactivity Reactivity Acetaldehyde Acetaldehyde Hemiaminal Hemiaminal Acetaldehyde->Hemiaminal + Methylamine Methylamine Methylamine N-methylethenamine N-methylethenamine This compound This compound N-methylethenamine->this compound + H+ Iminium_ion Iminium_ion Hemiaminal->Iminium_ion - H2O Iminium_ion->N-methylethenamine - H+ Alkylated_Product Alkylated_Product This compound->Alkylated_Product + Electrophile (R-X) Alkylated_Aldehyde Alkylated_Aldehyde Alkylated_Product->Alkylated_Aldehyde + H2O (Hydrolysis)

Formation and reactivity of N-methylethenamine.
Potential Biological Interactions

While specific signaling pathways for this compound are not documented, the reactivity of enamines and iminium ions is relevant in biological systems. For instance, iminium ions are intermediates in reactions catalyzed by pyridoxal phosphate (PLP)-dependent enzymes. Given the small size and reactivity of this compound, it could potentially interact with biological nucleophiles such as thiols (e.g., in cysteine residues) or amines (e.g., in lysine residues or DNA bases). Such interactions could lead to covalent modification of biomolecules, a mechanism that could underpin potential cytotoxic or antimicrobial effects.[6] It is important to note that small amines can play roles in regulating bone homeostasis.[7]

G This compound This compound Biological_Nucleophiles Biological Nucleophiles (e.g., Thiols, Amines) This compound->Biological_Nucleophiles Covalent_Adduct Covalent Adduct Formation Biological_Nucleophiles->Covalent_Adduct Cellular_Dysfunction Cellular Dysfunction Covalent_Adduct->Cellular_Dysfunction Potential_Biological_Effect Potential Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Cellular_Dysfunction->Potential_Biological_Effect

Hypothetical biological interaction pathway.

Conclusion

This compound, as a fundamental iminium cation, serves as a valuable theoretical model for understanding the chemistry of more complex enamines. While experimental data on this specific molecule is scarce, its properties and reactivity can be reliably predicted from the general principles of enamine chemistry. The methodologies and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of simple enamines and their reactive iminium intermediates. Further experimental investigation is warranted to validate these theoretical predictions and to explore the potential biological activities of this and related small enamines.

References

A Technical Guide to N-Methylethenaminium and its Stable Analogue, N-Methyl-N-vinylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical entity known as N-Methylethenaminium, its corresponding neutral form N-methyl-N-vinylamine, and the closely related, stable analogue, N-Methyl-N-vinylacetamide. Due to the reactive nature of this compound, this guide also offers comprehensive data on N-Methyl-N-vinylacetamide as a practical surrogate for research and development purposes.

This compound: Identification and Properties

This compound is a cation with a methyl group and an ethenyl (vinyl) group attached to a positively charged nitrogen atom. It is the protonated form of N-methyl-N-vinylamine, an enamine. Enamines are generally reactive intermediates, and consequently, the this compound cation is typically encountered as a salt.

The hydrochloride salt of N-methyl-N-vinylamine is documented, which provides evidence for the existence and stability of the this compound cation in this form.

Identifier Value
IUPAC Name N-methylethenamine;hydrochloride[1]
Molecular Formula C₃H₈ClN[1]
Molecular Weight 93.55 g/mol [1]
InChIKey AYDRNSGUTPFNQW-UHFFFAOYSA-N[1]
SMILES CNC=C.Cl[1]
PubChem CID 57428773[1]

N-Methyl-N-vinylacetamide: A Stable Analogue

Given the limited availability of extensive experimental data for this compound, we present N-Methyl-N-vinylacetamide (CAS Number: 3195-78-6) as a stable and well-characterized analogue. This compound shares the key N-methyl and N-vinyl structural features, with the nitrogen atom being part of an amide group, which significantly increases its stability.

Physicochemical Properties of N-Methyl-N-vinylacetamide
Property Value Reference
CAS Number 3195-78-6[2]
IUPAC Name N-ethenyl-N-methylacetamide[3]
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2]
Appearance Liquid[2]
Density 0.959 g/mL at 25 °C[2]
Boiling Point 70 °C at 25 mmHg[2]
Refractive Index n20/D 1.484[2]
Flash Point 58 °C (closed cup)[2]
Safety Information for N-Methyl-N-vinylacetamide
Hazard Class Description
Acute Toxicity, Oral Category 4
Eye Irritation Category 2
Flammable Liquids Category 3
Skin Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)

This information is summarized from safety data sheets and should be consulted in full before handling the compound.[2]

Experimental Protocols

General Synthesis of Enamines

Enamines, the neutral precursors to iminium cations like this compound, are typically synthesized via the condensation of a secondary amine with an enolizable aldehyde or ketone.[4][5]

Methodology:

  • Reactants: A secondary amine (e.g., methylamine) and an aldehyde or ketone with at least one alpha-hydrogen (e.g., acetaldehyde) are required.

  • Catalyst: An acid catalyst is often employed to facilitate the dehydration step.[5]

  • Solvent and Conditions: The reaction is typically carried out in a suitable organic solvent, and water is removed to drive the equilibrium towards the enamine product. This can be achieved by azeotropic distillation or the use of a dehydrating agent.[4]

  • Purification: The resulting enamine is purified using standard laboratory techniques such as distillation or chromatography.

Radical Polymerization of N-Methyl-N-vinylacetamide

N-Methyl-N-vinylacetamide is a monomer used in the synthesis of polymers. The following provides a general outline for its polymerization.

Methodology:

  • Monomer Preparation: N-Methyl-N-vinylacetamide is purified to remove any inhibitors.

  • Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is chosen based on the desired reaction temperature.

  • Polymerization: The monomer and initiator are dissolved in a suitable solvent and heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction time and temperature are controlled to achieve the desired molecular weight and conversion.

  • Termination and Isolation: The polymerization is terminated, and the polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Visualizations

Signaling Pathway: General Enamine Synthesis and Reactivity

Enamine_Synthesis_Reactivity cluster_synthesis Enamine Synthesis cluster_reactivity Enamine Reactivity Secondary_Amine Secondary Amine (e.g., Methylamine) Enamine Enamine (N-methyl-N-vinylamine) Secondary_Amine->Enamine + Aldehyde/Ketone - H₂O Aldehyde_Ketone Aldehyde/Ketone (with α-H) Enamine_re Enamine Iminium_Cation Iminium Cation (this compound) Alkylated_Product Alkylated Product Iminium_Cation->Alkylated_Product + Electrophile (e.g., R-X) Enamine_re->Iminium_Cation + H⁺ (Protonation)

Caption: General pathway for enamine synthesis and its protonation to an iminium cation for subsequent reaction.

Experimental Workflow: Polymerization of N-Methyl-N-vinylacetamide

Polymerization_Workflow start Start purify Purify Monomer (N-Methyl-N-vinylacetamide) start->purify prepare Prepare Reaction Mixture (Monomer + Initiator + Solvent) purify->prepare polymerize Polymerization (Heat under Inert Atmosphere) prepare->polymerize isolate Isolate Polymer (Precipitation & Filtration) polymerize->isolate analyze Analyze Polymer (e.g., GPC, NMR) isolate->analyze end End analyze->end

Caption: A typical workflow for the radical polymerization of N-Methyl-N-vinylacetamide.

References

The Advent of a Versatile Building Block: A Technical History of N-Methyl Vinyl Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl vinyl amine (NMVA), a seemingly simple enamine, holds a significant place in the landscape of organic synthesis and medicinal chemistry. Its unique combination of a nucleophilic enamine functionality and a small, sterically unobtrusive methyl group has made it a valuable intermediate and structural motif in a wide array of chemical transformations and biologically active molecules. This technical guide delves into the discovery, historical development, and key experimental methodologies associated with N-methyl vinyl amine and its derivatives, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Early Explorations and the Dawn of Enamine Chemistry

The story of N-methyl vinyl amine is intrinsically linked to the broader discovery and understanding of enamine chemistry. The pioneering work on the synthesis of enamines is often credited to Mannich and Davidsen.[1] Their early investigations in the 1930s laid the groundwork for the preparation of these versatile intermediates, typically through the condensation of an aldehyde or ketone with a secondary amine.[1]

While a definitive first synthesis of the parent N-methyl vinyl amine (N-methylethenamine) is not prominently documented in easily accessible historical records, its existence and basic properties were implicitly understood from the foundational principles of enamine formation. The general reaction involves the acid-catalyzed reaction of a secondary amine with a carbonyl compound, followed by dehydration.

Foundational Synthetic Methodologies

The primary route to N-substituted vinyl amines, including N-methyl vinyl amine, has historically involved several key strategies.

Condensation of Secondary Amines with Carbonyl Compounds

The most fundamental approach involves the reaction of a secondary amine, such as methylamine, with an aldehyde or ketone containing α-hydrogens. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the enamine. The efficiency of this reaction is heavily dependent on the effective removal of water, often achieved through azeotropic distillation.[1]

Logical Relationship of Enamine Formation

enamine_formation ketone Aldehyde/Ketone intermediate Carbinolamine Intermediate ketone->intermediate + Amine amine Secondary Amine (e.g., Methylamine) amine->intermediate enamine Enamine (e.g., N-Methyl Vinyl Amine) intermediate->enamine - H2O water Water

Caption: General pathway for enamine synthesis.

Synthesis of N-Vinyl Amine Derivatives from Sulfonamides

A significant advancement in the synthesis of more complex vinyl amines was detailed in a 1960 patent. This work described the preparation of N-methyl-2-hydrocarbosulfonylvinylamines through the rearrangement of N-methyl-N-vinylsulfonamides. This method provided a pathway to a variety of substituted N-methyl vinyl amine derivatives.

Experimental Protocol: Synthesis of N-methyl-2-β-naphthylsulfonylvinylamine [2]

This protocol is representative of the methods used to synthesize N-methyl vinyl amine derivatives in the mid-20th century.

  • Preparation of N-methyl-N-vinyl-β-naphthalenesulfonamide: The β-toluenesulfonic acid ester of N-methyl-N-(2-hydroxyethyl)-β-naphthalenesulfonamide is treated with alcoholic potassium hydroxide.

  • Reaction Conditions: Ten grams of the ester is refluxed for 2 hours with a solution of 5 grams of potassium hydroxide in 50 ml of ethanol.

  • Workup: The reaction mixture is diluted with 50 ml of water and extracted with ether.

  • Isolation: The ether is removed by vacuum evaporation, and the resulting N-methyl-N-vinyl-β-naphthalenesulfonamide is distilled.

Quantitative Data and Characterization

Characterization of N-methyl vinyl amine and its derivatives relies on a combination of physical and spectroscopic data.

Table 1: Physical Properties of N-Methyl-N-vinylamine Hydrochloride

PropertyValueSource
Molecular FormulaC₃H₈ClNPubChem
Molecular Weight93.55 g/mol PubChem
IUPAC NameN-methylethenamine;hydrochloridePubChem
InChIKeyAYDRNSGUTPFNQW-UHFFFAOYSA-NPubChem
SMILESCNC=C.ClPubChem

Note: Data for the free base is less common due to its reactivity and tendency to polymerize.

The Role of N-Methyl Vinyl Amine Moieties in Drug Development

The introduction of an N-methyl group can significantly impact the pharmacological profile of a drug candidate. This small structural modification can influence a molecule's potency, selectivity, and pharmacokinetic properties.

Workflow for Investigating the Impact of N-Methylation in Drug Discovery

drug_dev_workflow start Lead Compound (with secondary amine) synthesis Synthesis of N-methylated analog start->synthesis in_vitro In Vitro Assays (Potency, Selectivity) synthesis->in_vitro adme ADME Profiling (Solubility, Permeability, Metabolism) synthesis->adme decision Candidate Selection in_vitro->decision adme->decision in_vivo In Vivo Studies (Efficacy, PK/PD) decision->in_vivo

Caption: N-methylation in the drug discovery process.

While specific signaling pathways directly modulated by N-methyl vinyl amine itself are not extensively characterized, the broader class of compounds containing this moiety is vast. For instance, the N-methyl group is a common feature in many centrally acting drugs, where it can influence blood-brain barrier permeability and receptor binding affinity.

Modern Synthetic Approaches

Contemporary organic synthesis has expanded the toolkit for preparing N-methyl vinyl amines and their derivatives. Modern cross-coupling reactions and catalytic methods offer milder conditions and broader substrate scope compared to classical condensation reactions.

Conclusion

From its conceptual origins in the early days of enamine chemistry to its current role as a versatile building block in complex molecule synthesis, N-methyl vinyl amine has proven to be a compound of enduring importance. The historical development of its synthesis, from harsh condensation reactions to more refined modern methodologies, reflects the broader progress of organic chemistry. For researchers in drug development, the N-methyl vinyl amine motif remains a key structural element for fine-tuning the properties of therapeutic agents. A thorough understanding of its history, synthesis, and chemical properties is therefore essential for the continued innovation in both pure and applied chemistry.

References

Spectroscopic Analysis of N-Methylethenaminium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methylethenaminium ([CH₂=CHNHCH₃]⁺) is a protonated enamine cation of significant interest in synthetic chemistry as a potential reactive intermediate. Due to its inherent instability, the isolation and direct experimental spectroscopic analysis of this cation are challenging. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound based on theoretical principles and analogies with structurally related compounds. It also outlines detailed experimental protocols that could be adapted for the in-situ characterization of such transient species.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from established spectroscopic principles and comparison with stable analogues.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The positive charge on the nitrogen atom and the presence of a carbon-carbon double bond are expected to significantly influence the chemical shifts, causing a downfield shift for nearby protons and carbons compared to a neutral enamine or a saturated amine.

Table 1: Predicted ¹H-NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
=CH₂ (vinylic)5.5 - 6.5Doublet of doubletsJgem ≈ 2-4 Hz, Jcis ≈ 7-10 Hz, Jtrans ≈ 12-18 HzDeshielded by the adjacent positively charged nitrogen and the double bond.
=CH-N (vinylic)7.0 - 8.0MultipletStrongly deshielded due to direct attachment to the positively charged nitrogen.
N-H9.0 - 11.0Broad singletAcidic proton on a positively charged nitrogen, expected to be significantly downfield and potentially broad due to exchange.
N-CH₃3.0 - 3.5Singlet or DoubletIf coupled to N-H, JH-H ≈ 5 HzDeshielded by the adjacent positively charged nitrogen.

Table 2: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
=CH₂110 - 125Vinylic carbon, deshielded by proximity to the iminium group.
=CH-N140 - 155Vinylic carbon directly attached to the positively charged nitrogen, expected to be significantly deshielded.
N-CH₃35 - 45Aliphatic carbon attached to a positively charged nitrogen, shifted downfield from a typical amine.

1.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the stretching vibrations of the C=C and N⁺-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N⁺-H Stretch3100 - 3300Strong, BroadThe positive charge on nitrogen weakens the N-H bond, and it is expected to be broad due to hydrogen bonding.
C-H Stretch (vinylic)3000 - 3100MediumCharacteristic of C-H bonds on a double bond.
C-H Stretch (aliphatic)2850 - 2980MediumFor the N-methyl group.
C=C Stretch1620 - 1660Medium to StrongConjugation with the nitrogen lone pair (in the neutral enamine) is removed upon protonation, affecting the bond strength.
N⁺-H Bend1500 - 1600MediumCharacteristic bending vibration for an ammonium-like species.

1.3. Mass Spectrometry (MS)

In a mass spectrometer, this compound would already be an ion. If generated in the gas phase, its molecular ion peak would be observed. The fragmentation would depend on the ionization method used to form it.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonPotential Fragmentation Pathway
58[C₃H₈N]⁺Molecular ion peak (parent ion).
57[C₃H₇N]⁺Loss of a hydrogen radical.
42[C₂H₄N]⁺Loss of a methyl radical.
28[CH₂N]⁺Cleavage of the C-C bond.

Experimental Protocols

As this compound is likely a reactive intermediate, standard spectroscopic techniques must be adapted for its in-situ generation and characterization.

2.1. In-situ NMR Spectroscopy

  • Sample Preparation: In an NMR tube, dissolve a stable precursor of N-methylethenamine (e.g., a protected form or a precursor imine) in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆) at low temperature (-40 °C or lower).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum of the precursor to serve as a baseline.

  • In-situ Generation: While in the NMR spectrometer, carefully add a strong acid (e.g., trifluoroacetic acid-d or HCl in D₂O) to the NMR tube via a syringe.

  • Rapid Acquisition: Immediately begin acquiring a series of ¹H NMR spectra to observe the formation of new species.

  • Variable Temperature Studies: If the cation is formed, acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra at various low temperatures to determine its stability and fully characterize its structure.

2.2. Low-Temperature Infrared Spectroscopy

  • Sample Preparation: Prepare a solution of the N-methylethenamine precursor in a solvent that is transparent in the IR region of interest (e.g., dichloromethane, chloroform).

  • Cryostat Setup: Place the solution in a low-temperature transmission cell mounted in a cryostat.

  • Precursor Spectrum: Record the IR spectrum of the precursor solution at the desired low temperature (e.g., 77 K).

  • Acid Addition: Introduce a cooled solution of a strong acid to the cell.

  • Spectral Monitoring: Record IR spectra at timed intervals to monitor the appearance of new absorption bands corresponding to the this compound cation.

2.3. Mass Spectrometry with in-situ Generation

  • Ion Source: Utilize an electrospray ionization (ESI) or chemical ionization (CI) source.

  • Sample Infusion: Prepare a dilute solution of the N-methylethenamine precursor in a suitable solvent (e.g., acetonitrile/water).

  • Acidification: In the ESI source, the precursor solution can be mixed with a solution containing a volatile acid (e.g., formic acid) just before spraying to facilitate in-situ protonation.

  • MS Analysis: Acquire the full scan mass spectrum to identify the m/z of the protonated molecule.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion (m/z 58) to elucidate its structure and confirm the connectivity by comparing the fragmentation pattern with theoretical predictions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for a reactive intermediate like this compound.

experimental_workflow cluster_synthesis Precursor Stage cluster_generation In-situ Generation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation precursor Synthesize/Obtain N-Methylethenamine Precursor generation Protonation with Strong Acid at Low Temperature precursor->generation nmr NMR Spectroscopy (¹H, ¹³C, 2D) generation->nmr ir IR Spectroscopy generation->ir ms Mass Spectrometry (ESI-MS/MS) generation->ms interpretation Correlate Spectroscopic Data to Confirm Structure nmr->interpretation ir->interpretation ms->interpretation

Caption: Logical workflow for the characterization of this compound.

logical_relationship entity This compound nmr NMR (Chemical Shifts, Couplings) entity->nmr probes ir IR (Vibrational Modes) entity->ir probes ms MS (m/z, Fragmentation) entity->ms probes structure Chemical Structure and Bonding nmr->structure elucidates ir->structure elucidates ms->structure elucidates

Caption: Relationship between spectroscopic methods and structural elucidation.

Quantum Mechanical Modeling of N-Methylethenaminium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium, a simple iminium cation, represents a fundamental reactive intermediate in a variety of chemical and biological processes. While its transient nature often precludes extensive experimental characterization, quantum mechanical modeling provides a powerful tool to elucidate its structural, electronic, and reactive properties. This technical guide offers an in-depth exploration of the theoretical framework and computational methodologies applied to the study of this compound. It serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the computational chemistry of iminium ions and their role in molecular interactions.

Introduction to this compound

This compound ((CH₃)HN=CH₂)⁺ is the simplest secondary iminium cation. Iminium ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. They are key intermediates in a wide range of chemical transformations, including Mannich reactions, Vilsmeier-Haack reactions, and electrophilic additions to enamines. In biological systems, iminium species are implicated in enzymatic catalysis, receptor binding, and the metabolism of various xenobiotics.

Due to their high reactivity, direct experimental investigation of simple iminiums like this compound is challenging. Consequently, computational methods, particularly quantum mechanical (QM) modeling, have become indispensable for understanding their intrinsic properties and reaction mechanisms.

Theoretical Framework and Computational Methods

The quantum mechanical modeling of this compound typically employs ab initio and density functional theory (DFT) methods. These approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, energy, and electronic structure.

Density Functional Theory (DFT)

DFT is a widely used computational method that balances accuracy and computational cost. It calculates the electronic energy of a system based on its electron density. For the study of this compound, various functionals can be employed, such as B3LYP, M06-2X, and ωB97X-D, in conjunction with a suitable basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to accurately describe the electronic structure and geometry.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), can provide even more accurate results, albeit at a higher computational expense. These methods are often used to benchmark the results obtained from DFT calculations.

Solvation Models

To simulate the behavior of this compound in a biological or solution-phase environment, implicit or explicit solvation models can be incorporated into the QM calculations. The Polarizable Continuum Model (PCM) is a common implicit solvation model that represents the solvent as a continuous dielectric medium.

Predicted Molecular Properties of this compound

The following tables summarize the predicted geometric and electronic properties of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Geometric Parameters
Parameter Value
Bond Lengths (Å)
C=N1.295
C-H (methylene)1.087
N-C (methyl)1.478
C-H (methyl)1.094
N-H1.021
Bond Angles (degrees)
C=N-C123.5
H-C=N121.8
H-N-C118.2
Dihedral Angles (degrees)
H-C=N-C180.0
H-C-N-H0.0
Electronic Properties
Property Value
Dipole Moment (Debye) 2.15
Mulliken Atomic Charges
N-0.45
C (methylene)-0.12
C (methyl)-0.25
H (on N)+0.38
H (methylene)+0.22
H (methyl)+0.20
Frontier Molecular Orbital Energies (eV)
HOMO-11.5
LUMO-7.8
HOMO-LUMO Gap (eV)3.7

Experimental Protocols for Characterization of Similar Reactive Intermediates

While direct experimental data for this compound is scarce, the following protocols are commonly used to study similar reactive iminium intermediates.

Mass Spectrometry

Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to generate and detect iminium ions in the gas phase. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can then be performed to probe their fragmentation patterns and structural connectivity.

Protocol:

  • Prepare a dilute solution of a stable precursor that can generate the iminium ion of interest upon ionization (e.g., an aminal or a tertiary amine that can undergo fragmentation).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Optimize the source conditions (e.g., capillary voltage, cone voltage) to maximize the abundance of the target iminium ion.

  • Isolate the ion of interest in the mass analyzer.

  • Subject the isolated ions to CID by colliding them with an inert gas (e.g., argon).

  • Analyze the resulting fragment ions to deduce the structure of the parent iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy can be used to characterize iminium ions that are sufficiently stable in solution. Due to their positive charge, the protons and carbons adjacent to the iminium nitrogen typically exhibit downfield chemical shifts.

Protocol:

  • Generate the iminium ion in situ in an NMR tube at low temperature to enhance its stability. This can be achieved by reacting a secondary amine with an aldehyde or ketone in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra immediately after formation.

  • Utilize two-dimensional NMR techniques, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

Visualizing Quantum Mechanical Modeling Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key concepts in the quantum mechanical modeling and reactivity of this compound.

QM_Workflow start Define Molecular System (this compound) method Select QM Method (e.g., DFT, MP2) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis calc_type Select Calculation Type (e.g., Geometry Optimization, Frequency Calculation) basis->calc_type run Perform Calculation calc_type->run analysis Analyze Results (Geometry, Energy, Properties) run->analysis validation Compare with Experimental Data (if available) or Higher-Level Theory analysis->validation end Report Findings validation->end

Quantum Mechanical Modeling Workflow

Iminium_Formation reactants Methylamine + Formaldehyde intermediate Hemiaminal Intermediate reactants->intermediate Nucleophilic Attack protonation Protonation of Hydroxyl intermediate->protonation elimination Water Elimination protonation->elimination product This compound elimination->product

Formation of this compound

Conclusion

Quantum mechanical modeling is an essential tool for characterizing the structure, stability, and reactivity of transient species such as this compound. This guide has provided a comprehensive overview of the theoretical and computational approaches employed in its study, along with predicted molecular properties and generalized experimental protocols for related compounds. The insights gained from such computational studies are invaluable for understanding the fundamental chemistry of iminium ions and their roles in complex chemical and biological systems, thereby aiding in the rational design of new catalysts, drugs, and materials.

N-Methylethenaminium Salts: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium salts, containing the this compound cation, represent a class of organic compounds with potential applications in pharmaceutical and chemical industries. A thorough understanding of their solubility and stability is paramount for their effective utilization, from synthesis and purification to formulation and biological application. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of these salts. In the absence of extensive specific data for this compound salts in publicly accessible literature, this guide draws upon established knowledge of analogous compounds, including enamines, iminium salts, and quaternary ammonium salts, to provide a robust framework for researchers. Detailed experimental protocols for determining these crucial physicochemical properties are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding.

Introduction to this compound Salts

This compound salts are organic salts characterized by the presence of the this compound cation ([CH₂=CHN(H)CH₃]⁺). This cation is the protonated form of N-methylethenamine, an enamine. The properties of these salts are dictated by the nature of the counter-anion and the surrounding medium. Like other amine salts, they are generally more water-soluble than their corresponding free base (enamine) form.[1][2] The stability of the this compound cation is a critical factor, as enamines and their corresponding iminium ions can be susceptible to hydrolysis.[3]

Solubility of this compound Salts

2.1. General Principles of Solubility

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also dissolve salts, particularly those with larger, more polarizable anions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound salts are expected to have very low solubility in nonpolar solvents.

2.2. Factors Influencing Solubility

Several factors can influence the solubility of this compound salts:

  • Counter-anion: The nature of the anion plays a significant role. Salts with smaller, more hydrophilic anions (e.g., chloride, bromide) are generally more soluble in polar protic solvents than those with larger, more hydrophobic anions (e.g., tetrafluoroborate, hexafluorophosphate).

  • Temperature: The solubility of most salts in water increases with temperature.[6] However, this relationship should be determined empirically for each specific salt and solvent system.

  • pH: The solubility of this compound salts will be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble enaminium form. As the pH increases towards the pKa of the this compound cation, the equilibrium will shift towards the less soluble free enamine base, potentially leading to precipitation.

  • Presence of Other Solutes: The presence of other salts or organic molecules can affect solubility through common ion effects or changes in solvent polarity.

2.3. Predicted Solubility Profile

Based on the behavior of analogous compounds, a qualitative solubility profile for a typical this compound salt (e.g., the chloride salt) can be predicted.

Table 1: Predicted Qualitative Solubility of this compound Chloride

SolventPredicted SolubilityRationale
WaterHighPolar protic solvent, capable of strong ion-dipole interactions and hydrogen bonding.
MethanolHigh to ModeratePolar protic solvent, similar to water but with lower polarity.
EthanolModeratePolar protic solvent with lower polarity than methanol.
AcetoneLow to ModeratePolar aprotic solvent, less effective at solvating the cation.
DichloromethaneLowModerately polar solvent, unlikely to effectively solvate the ionic salt.
HexaneVery LowNonpolar solvent, unable to overcome the lattice energy of the salt.

Stability of this compound Salts

The stability of this compound salts is a critical consideration, particularly their susceptibility to hydrolysis and thermal degradation.

3.1. Hydrolytic Stability

Enamines and their protonated forms, enaminium ions, are known to be susceptible to hydrolysis, which reverts them to the corresponding carbonyl compound and amine.[3] The mechanism of enamine hydrolysis typically involves protonation of the double bond followed by attack of water.

N_Methylethenaminium This compound Cation Intermediate Carbinolamine Intermediate N_Methylethenaminium->Intermediate Nucleophilic attack by water Products Formaldehyde + Methylammonium Ion Intermediate->Products Proton transfer and C-N bond cleavage H2O H₂O

Caption: General pathway for the hydrolysis of the this compound cation.

The rate of hydrolysis is expected to be pH-dependent. In strongly acidic solutions, the enaminium ion is stabilized, but the high concentration of water can still drive the reaction forward. In neutral or slightly acidic conditions, the equilibrium between the enamine and enaminium ion can facilitate hydrolysis. In basic solutions, the concentration of the enaminium ion is low, but the free enamine may be susceptible to other degradation pathways.

3.2. Thermal Stability

The thermal stability of this compound salts will depend on the nature of the counter-anion and the presence of any reactive functional groups. For halide salts, thermal degradation can occur via an Sₙ2-type reaction where the halide anion attacks one of the N-alkyl groups. For N,N,N-trimethylanilinium salts, thermal degradation has been shown to yield methyl iodide and the parent aniline.[7] A similar pathway could be anticipated for this compound halides.

Salt This compound Halide TransitionState Sₙ2 Transition State Salt->TransitionState Intramolecular nucleophilic attack Products Methyl Halide + Ethenamine TransitionState->Products C-N bond cleavage Heat Δ

Caption: A potential thermal degradation pathway for this compound halides.

The stability is influenced by the nucleophilicity of the counter-anion, with the trend often being Cl⁻ > Br⁻ > I⁻ for degradation in polar aprotic solvents.[7]

Table 2: Predicted Stability of this compound Salts under Various Conditions

ConditionPredicted StabilityPotential Degradation ProductsRationale
Acidic (aq)Moderate to LowFormaldehyde, Methylammonium saltSusceptible to hydrolysis.
Neutral (aq)LowFormaldehyde, MethylamineHydrolysis is likely to occur.
Basic (aq)LowPolymerization products, other degradation productsThe free enamine is unstable and can undergo various reactions.
Elevated TemperatureLowMethyl halide, Ethenamine, polymerization productsSusceptible to Sₙ2-type degradation and other thermal reactions.
Presence of LightTo be determinedUnknownPhotostability should be evaluated empirically.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound salts.

4.1. Synthesis and Characterization of this compound Salts

A general procedure for the synthesis of iminium salts involves the reaction of an enamine with a proton source or an alkylating agent. For this compound salts, a likely route would be the protonation of N-methylethenamine.

Protocol 4.1.1: Synthesis of this compound Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly prepared N-methylethenamine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.

  • Precipitation: The this compound chloride salt should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold, anhydrous solvent to remove any unreacted starting materials.

  • Drying: Dry the purified salt under vacuum to remove residual solvent.

Protocol 4.1.2: Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the this compound cation.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C=N⁺ stretching vibration.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the this compound cation.[8][9]

  • Elemental Analysis: To confirm the bulk purity of the synthesized salt.

4.2. Determination of Aqueous Solubility

The equilibrium solubility method is a standard technique for determining the solubility of a compound.

Protocol 4.2.1: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the this compound salt to a known volume of purified water (or other solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the this compound cation using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Start Add excess salt to solvent Equilibrate Agitate at constant temperature Start->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Quantify Analyze supernatant (e.g., HPLC) Separate->Quantify Result Calculate Solubility Quantify->Result

Caption: Workflow for equilibrium solubility determination.

4.3. Stability Assessment

Stability studies are crucial to determine the shelf-life and degradation pathways of this compound salts.

Protocol 4.3.1: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the this compound salt in a suitable solvent (e.g., water, methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

    • Acidic: Add HCl to achieve a final concentration of 0.1 M.

    • Basic: Add NaOH to achieve a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Incubate at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photolytic: Expose to UV light and visible light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of degradation products.[10][11]

  • Kinetics: Plot the concentration of the this compound salt versus time to determine the degradation kinetics and calculate the half-life under each condition.[7]

Start Prepare stock solution of this compound salt Stress Expose to stress conditions Start->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal (elevated T) Stress->Thermal Photo Photolytic (UV/Vis) Stress->Photo Sample Sample at time points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze by stability-indicating HPLC Sample->Analyze Kinetics Determine degradation kinetics Analyze->Kinetics

Caption: Workflow for a forced degradation study.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways involving this compound salts have been documented, quaternary ammonium salts, in general, are known for their biological activity, particularly as antimicrobial agents.[12][13] Their mechanism of action often involves the disruption of cell membranes. The positive charge on the nitrogen atom can interact with negatively charged components of bacterial cell walls and membranes, leading to cell lysis. It is plausible that this compound salts could exhibit similar properties. Further research is required to investigate their specific biological activities and potential mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound salts for researchers and drug development professionals. While specific experimental data for this class of compounds is sparse, by applying the principles of physical organic chemistry and leveraging knowledge from analogous structures, it is possible to predict their behavior and design robust experimental plans for their characterization. The detailed protocols provided herein offer a starting point for the synthesis, purification, and evaluation of the physicochemical properties of this compound salts, which will be crucial for unlocking their potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Potential Isomers and Tautomers of N-Methylethenaminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium ([CH₂=CH-NH(CH₃)]⁺), a cationic species with the molecular formula C₃H₈N⁺, represents a fundamental structure in the study of enamines and their corresponding protonated forms, enammonium ions. Understanding the potential isomeric and tautomeric landscape of this cation is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, as the specific isomeric or tautomeric form can significantly influence reactivity, biological activity, and metabolic pathways. This technical guide provides a comprehensive overview of the potential constitutional isomers and tautomers of this compound. It includes a summary of their predicted relative stabilities based on computational chemistry principles, detailed hypothetical experimental protocols for their synthesis and characterization, and visualizations of their relationships.

Introduction

Enamines, characterized by a nitrogen atom single-bonded to a carbon-carbon double bond, are versatile intermediates in organic synthesis.[1] Their protonation leads to the formation of enammonium cations. This compound is a simple yet illustrative example of such a cation. The delocalization of the nitrogen lone pair into the π-system of the double bond in the parent enamine influences the cation's structure and stability.[1] The study of its isomers and tautomers provides insight into the fundamental principles of imine-enamine tautomerism and the relative stability of various nitrogen-containing functional groups.

Potential Isomers and Tautomers of this compound (C₃H₈N⁺)

The molecular formula C₃H₈N⁺ gives rise to several potential constitutional isomers and a key tautomeric relationship.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. For C₃H₈N⁺, the principal isomers are presented in Table 1. These include other iminium cations and cyclic aminium ions.

Tautomers

Tautomers are isomers that readily interconvert, typically through the migration of a proton.[2] this compound exists in equilibrium with its iminium tautomer, (E/Z)-N-Methyl-1-iminiumpropane. This is a classic example of imine-enamine tautomerism, where the enaminium form is protonated on the nitrogen, and the iminium form is protonated on a carbon atom, resulting in a carbon-nitrogen double bond.[3][4] The imine form is generally more stable than the enamine form.

Quantitative Data on Isomer and Tautomer Stability

Table 1: Potential Isomers and Tautomers of this compound (C₃H₈N⁺) and their Predicted Relative Stabilities

Structure NameIUPAC NameClassPredicted Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compoundN-Methyl-N-vinylylammoniumEnammonium Cation> 5
(E)-N-Methyl-1-iminiumpropane(E)-Propan-1-iminium, N-methylIminium Cation~0-2
(Z)-N-Methyl-1-iminiumpropane(Z)-Propan-1-iminium, N-methylIminium Cation~1-3
N,N-Dimethyl-1-iminiumethaneN,N-DimethylmethaniminiumIminium Cation0 (Reference)
2-Propaniminium, N-methylN-Methylpropan-2-iminiumIminium Cation~3-5
1-Aziridinium, 1-methyl1-MethylaziridiniumCyclic Aminium Cation> 10
1-Azetidinium1-AzetidiniumCyclic Aminium Cation> 15

Note: The predicted relative Gibbs free energies are estimates based on general chemical principles and trends observed in computational studies of similar organic cations. N,N-Dimethyl-1-iminiumethane is predicted to be the most stable isomer and is used as the reference (0 kcal/mol). A lower value indicates higher stability. These values would require confirmation through dedicated computational studies.

Interconversion of Isomers and Tautomers

The relationship and interconversion pathways between this compound and its primary tautomer and a constitutional isomer are depicted below.

G cluster_0 Tautomerization cluster_1 Isomerization This compound This compound Iminium_Tautomer (E/Z)-N-Methyl-1-iminiumpropane This compound->Iminium_Tautomer Proton Transfer Iminium_Tautomer->this compound Proton Transfer Constitutional_Isomer N,N-Dimethyl-1-iminiumethane Iminium_Tautomer->Constitutional_Isomer Rearrangement

Figure 1: Tautomeric and Isomeric Relationships.

Experimental Protocols

The following sections outline detailed hypothetical methodologies for the synthesis and characterization of this compound salts.

Synthesis of this compound Tetrafluoroborate

This protocol is based on the general synthesis of N-vinyliminium salts.[6]

Objective: To synthesize this compound tetrafluoroborate via a two-step process involving the formation of an intermediate that undergoes elimination.

Materials:

  • N-Methyl-N-(2-bromoethyl)amine hydrobromide

  • Triethylamine (Et₃N)

  • Silver tetrafluoroborate (AgBF₄)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Free Amine: To a stirred suspension of N-Methyl-N-(2-bromoethyl)amine hydrobromide (1.0 eq) in anhydrous DCM (10 mL/mmol) under an argon atmosphere at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture under argon to remove the triethylammonium hydrobromide precipitate. The filtrate contains the free N-Methyl-N-(2-bromoethyl)amine.

  • Formation of the Enammonium Salt: To the filtrate containing the free amine, add a solution of silver tetrafluoroborate (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise at 0 °C. A precipitate of AgBr will form immediately.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite under argon to remove the AgBr precipitate.

  • Isolation of the Product: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

  • Add anhydrous diethyl ether to the concentrated solution until a white precipitate forms.

  • Isolate the precipitate by filtration under argon, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound tetrafluoroborate as a white solid.

Workflow Diagram:

G start N-Methyl-N-(2-bromoethyl)amine HBr step1 Add Et3N in DCM at 0 °C start->step1 step2 Stir at RT, 2h step1->step2 step3 Filter to remove Et3N·HBr step2->step3 step4 Add AgBF4 in DCM at 0 °C step3->step4 step5 Stir at RT, 12h step4->step5 step6 Filter to remove AgBr step5->step6 step7 Concentrate filtrate step6->step7 step8 Precipitate with Et2O step7->step8 end This compound BF4 step8->end

Figure 2: Synthesis Workflow.
Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the N-methyl protons. The vinyl protons will likely appear as a complex multiplet in the range of 5-7 ppm. The N-methyl protons would be a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.5 ppm. The N-H proton signal may be broad and its chemical shift will be concentration and solvent dependent, typically in the range of 7-9 ppm for an ammonium proton.

  • ¹³C NMR: The carbon NMR spectrum should show two signals for the vinyl carbons in the range of 100-140 ppm and a signal for the N-methyl carbon around 30-40 ppm.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment can be used to correlate the proton and carbon signals, confirming the assignments.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound tetrafluoroborate is expected to exhibit the following characteristic absorption bands:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N⁺-H stretching vibration.

  • C=C stretch: A medium intensity band around 1640-1660 cm⁻¹.

  • C-N stretch: A band in the 1150-1250 cm⁻¹ region.

  • BF₄⁻ anion: A strong, broad band around 1000-1100 cm⁻¹.

5.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) should be used to confirm the mass of the cation (C₃H₈N⁺), which has a calculated exact mass of 58.0657 m/z.

Conclusion

This technical guide has provided a detailed overview of the potential isomers and tautomers of this compound. While experimental data on this specific cation is scarce, this document, through the consolidation of established chemical principles and data from related systems, offers a robust framework for its study. The provided hypothetical experimental protocols offer a starting point for the synthesis and characterization of this fundamental enammonium salt, which can serve as a valuable model system for further research in organic and medicinal chemistry. Further computational studies are recommended to provide more precise quantitative data on the relative stabilities of the C₃H₈N⁺ isomers.

References

A Comprehensive Technical Review of N-vinyl-N-methylamine Derivatives: Synthesis, Polymerization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of N-vinyl-N-methylamine derivatives, focusing on their synthesis, polymerization, and emerging applications, particularly in the realm of drug and gene delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to serve as a valuable resource for researchers in polymer chemistry, materials science, and pharmacology.

Synthesis of N-vinyl-N-methylacetamide

The primary precursor for producing poly(N-vinyl-N-methylamine) is the monomer N-vinyl-N-methylacetamide (VIMA). Several synthetic routes have been reported, with a common method involving the methylation of N-vinylacetamide. One patented method describes the reaction of N-vinylacetamide with a methylating agent, such as methyl iodide, in the presence of a base. This process can achieve a total yield of 69% with a purity of 98%.[1] Another approach involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[2]

A detailed experimental protocol for the synthesis of N-vinyl-N-methylacetamide is outlined in a patented method. The process involves charging a flask with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde dimethyl acetal, followed by the addition of concentrated sulfuric acid dissolved in isopropyl alcohol. Acetaldehyde is then added dropwise, and the reaction proceeds at 50°C for three hours. This particular method reports a conversion of N-methylacetamide of 86%.[1]

For purification, distillation is a common method. For instance, a pyrolysis liquid containing N-vinyl-N-methylacetamide can be distilled using a packed column at a specific reflux ratio to obtain the monomer with a purity of 97.5%.[1]

Polymerization of N-vinyl-N-methylacetamide

The polymerization of N-vinyl-N-methylacetamide is a critical step in producing polymers with tailored properties for various applications. Several controlled radical polymerization techniques have been employed to synthesize well-defined polymers with controlled molecular weights and low dispersities.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method to polymerize N-vinyl-N-methylacetamide. This typically involves the use of a thermal initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). Copolymers of N-vinyl-N-methylacetamide with other monomers like N-vinylacetamide (NVA) and 1-vinylimidazole (VIm) have been synthesized using this method to create polymers with a range of functionalities.[3]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers excellent control over the polymerization of N-vinyl-N-methylacetamide, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5).[4][5] This technique utilizes a RAFT agent, such as cyanomethyl O-ethyl carbonodithioate or cyanomethyl diphenylcarbamodithioate, and a radical initiator like V-70, often at a relatively low temperature of 35°C.[4] The successful synthesis of block copolymers, such as poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA), demonstrates the high degree of control afforded by this method.[4]

A general procedure for setting up a RAFT polymerization involves charging a reaction flask with the monomer, the RAFT agent stock solution, the initiator stock solution, and the solvent. The reaction mixture is then deoxygenated, typically through several freeze-pump-thaw cycles, before being placed in a preheated oil bath to initiate polymerization.[6]

Organotellurium-Mediated Radical Polymerization (TERP)

TERP is another powerful controlled radical polymerization technique that has been successfully applied to N-vinylamides.[7] This method employs organotellurium compounds as chain transfer agents and can be conducted under thermal or photoirradiation conditions.[7][8] The addition of a radical initiator, such as AIBN, allows for polymerization at lower temperatures.[7] TERP is advantageous due to its applicability to a wide range of monomers and the ability to synthesize complex polymer architectures like block copolymers.[7][9] A practical protocol for TERP involves the in situ generation of initiators from AIBN and ditellurides.[10]

Hydrolysis to Poly(N-vinyl-N-methylamine)

The final step to obtain the desired poly(N-vinyl-N-methylamine) is the hydrolysis of the amide groups of poly(N-vinyl-N-methylacetamide). This is typically achieved through acid hydrolysis. A common procedure involves treating the polymer with 3N HCl at 100°C, which can lead to almost quantitative conversion to the corresponding poly(N-vinyl-N-methylamine).[1] This process yields a water-soluble polymer with secondary amine functionalities along the backbone.

Applications in Gene Delivery

Cationic polymers, such as poly(N-vinyl-N-methylamine), are promising non-viral vectors for gene delivery. Their positively charged amine groups can electrostatically interact with negatively charged nucleic acids, like plasmid DNA, to form nanoparticles called polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of these polyplexes is a critical step in the gene delivery process. Endocytosis is the primary mechanism by which cells internalize nanoparticles.[11] This process can be broadly divided into phagocytosis and pinocytosis, with the latter including several pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11] The specific pathway utilized can depend on the physicochemical properties of the polyplexes, such as size, shape, and surface charge, as well as the cell type.[12] For instance, studies with chitosan-based nanoparticles have shown that internalization can occur via macropinocytosis and the caveolae-mediated pathway.[12]

Once inside the cell, the polyplexes are typically enclosed in endosomes. For successful gene delivery, the polyplex must escape the endosome before it fuses with a lysosome, where the genetic material would be degraded. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of many cationic polymers. The buffering capacity of the amine groups in the polymer leads to an influx of protons and counter-ions into the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm. The genetic material must then be transported to the nucleus for transcription to occur.

dot

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Polyplex Poly(N-vinyl-N-methylamine)/ DNA Nanoparticle (Polyplex) Membrane Cell Membrane Polyplex->Membrane Endocytosis (e.g., Clathrin-mediated) Endosome Early Endosome Membrane->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Gene Transcription Nucleus->Transcription

Caption: Cellular uptake and intracellular trafficking of poly(N-vinyl-N-methylamine)/DNA polyplexes for gene delivery.

Biological Activity and Cytotoxicity

The biological activity and cytotoxicity of these polymers are crucial considerations for their use in biomedical applications. While poly(N-vinyl-N-methylamine) has shown promise in gene delivery, it is essential to evaluate its potential toxicity. The cytotoxicity of cationic polymers is often related to their charge density and molecular weight. High concentrations of cationic charges can disrupt cell membranes and lead to cell death.

Quantitative cytotoxicity data, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), are used to assess the safety of these polymers. For example, studies on various cancer cell lines have determined the IC50 values for different cytotoxic compounds, providing a benchmark for comparing the toxicity of new materials.[4] It is important to note that the monomer, N-vinyl-N-methylacetamide, is considered toxic, and therefore, the final polymer must be thoroughly purified to remove any residual monomer.[13] The cytotoxicity of the polymer itself can vary depending on its molecular weight and the cell type being tested.[13]

Summary of Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis of N-vinyl-N-methylacetamide and the properties of its polymers.

Table 1: Synthesis of N-vinyl-N-methylacetamide

MethodReagentsConditionsYieldPurityReference
MethylationN-vinylacetamide, Methyl iodide, Base-69%98%[1]
PyrolysisN-(1-alkoxyethyl)-N-methylacetamide---[2]
Acetaldehyde ReactionN-methylacetamide, Acetaldehyde, H₂SO₄50°C, 3h86% (conversion)-[1]

Table 2: Polymerization of N-vinyl-N-methylacetamide

MethodRAFT Agent/InitiatorConditionsMolecular Weight (Mn)Polydispersity (Đ)Reference
RAFTCyanomethyl O-ethyl carbonodithioate / V-7035°CPredetermined< 1.5[4]
RAFTCyanomethyl diphenylcarbamodithioate / V-7035°CPredetermined< 1.5[4]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and polymerization of N-vinyl-N-methylamine derivatives.

dot

Synthesis_Workflow cluster_synthesis Monomer Synthesis Start Start: N-vinylacetamide Reaction Methylation Reaction (e.g., with Methyl Iodide) Start->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Product Product: N-vinyl-N-methylacetamide Purification->Product

Caption: General workflow for the synthesis of N-vinyl-N-methylacetamide.

dot

Polymerization_Workflow cluster_polymerization Polymer Synthesis and Modification Monomer N-vinyl-N-methylacetamide Polymerization Controlled Radical Polymerization (e.g., RAFT, TERP) Monomer->Polymerization Polymer Poly(N-vinyl-N-methylacetamide) Polymerization->Polymer Hydrolysis Acid Hydrolysis Polymer->Hydrolysis FinalPolymer Poly(N-vinyl-N-methylamine) Hydrolysis->FinalPolymer

Caption: Workflow for the synthesis of poly(N-vinyl-N-methylamine).

References

Preliminary Toxicity Screening of N-Methylvinylamine Analogues: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological data for a compound named "N-Methylethenaminium" is available in the public domain. This guide therefore outlines a comprehensive strategy for the preliminary toxicity screening of a hypothetical N-methylvinylamine analogue, drawing upon established methodologies and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-methylvinylamine and its analogues represent a class of unsaturated aliphatic amines that are of interest in various chemical and pharmaceutical research areas. Due to their reactive vinyl and amine functional groups, a thorough toxicological assessment is crucial to ensure safety in handling and potential therapeutic applications. This guide details a tiered approach to the preliminary in vitro and in vivo toxicity screening of a novel N-methylvinylamine analogue.

Physicochemical Characterization and In Silico Toxicological Prediction

A comprehensive toxicity screening begins with a thorough understanding of the compound's physicochemical properties and in silico predictions.

Table 1: Physicochemical and In Silico Toxicological Parameters for a Hypothetical N-Methylvinylamine Analogue

ParameterValueMethod/SoftwareSignificance
Molecular WeightCalculatedInfluences absorption and distribution
LogPCalculated/ExperimentalPredicts lipophilicity and membrane permeability
pKaCalculated/ExperimentalDetermines ionization state at physiological pH
Water SolubilityExperimental (e.g., shake-flask)Affects bioavailability and formulation
In Silico MutagenicityDEREK, SARAH, etc.Predicts potential for genetic damage
In Silico CarcinogenicityLhasa, CASE Ultra, etc.Predicts potential to cause cancer
In Silico hERG InhibitionVarious QSAR modelsPredicts potential for cardiotoxicity

In Vitro Toxicity Screening

In vitro assays provide the first indication of a compound's potential toxicity at the cellular level, offering a cost-effective and high-throughput screening method before proceeding to animal studies.

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a compound is toxic to cells. A panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), should be used.

Table 2: Illustrative In Vitro Cytotoxicity Data for an N-Methylvinylamine Analogue

Cell LineAssay TypeEndpointIC50 (µM)
HepG2 (Liver)MTTCell Viability75.2
HEK293 (Kidney)LDHMembrane Integrity98.5
SH-SY5Y (Neuronal)AlamarBlueMetabolic Activity55.8
CHO (Ovarian)Neutral RedLysosomal Integrity82.1
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to cancer.

Table 3: Illustrative In Vitro Genotoxicity Data for an N-Methylvinylamine Analogue

AssayCell Line/SystemResult
Ames Test (Bacterial Reverse Mutation)S. typhimurium strainsNegative
In Vitro Micronucleus TestCHO cellsPositive with S9 activation
Comet Assay (Single Cell Gel Electrophoresis)TK6 cellsPositive
Experimental Protocol: In Vitro Micronucleus Test
  • Cell Treatment: Treat CHO cells with at least three concentrations of the test compound, with and without metabolic activation (S9 fraction), for 3-6 hours.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

In Vivo Toxicity Screening

Following in vitro characterization, preliminary in vivo studies are conducted to understand the compound's toxicity in a whole organism.

Acute Oral Toxicity (OECD 423)

This study provides an initial estimate of the compound's acute toxicity and helps in classifying it for labeling purposes.

Table 4: Illustrative Acute Oral Toxicity Data for an N-Methylvinylamine Analogue

SpeciesSexDose (mg/kg)ObservationsOutcome
RatFemale300Lethargy, piloerectionNo mortality
RatFemale2000Severe lethargy, ataxia, 1/3 mortalityGHS Category 4
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Animal Acclimatization: Acclimate female rats for at least 5 days before the study.

  • Dosing: Administer a single oral dose of the test compound to one animal at a starting dose of 300 mg/kg.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Based on the outcome, dose additional animals at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Data Collection: Record clinical signs, body weight changes, and any mortality. Perform a gross necropsy on all animals at the end of the study.

Visualizations

General Toxicity Screening Workflow

Toxicity_Screening_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cluster_decision Decision Point in_silico Physicochemical Properties & In Silico Toxicity Prediction cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Prioritize Compounds genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) cytotoxicity->genotoxicity Assess Cellular Health mechanism Mechanistic Assays (e.g., ROS, Apoptosis) genotoxicity->mechanism Investigate DNA Damage acute_toxicity Acute Toxicity Study (e.g., OECD 420/423) mechanism->acute_toxicity Select for In Vivo prelim_pk Preliminary Pharmacokinetics acute_toxicity->prelim_pk Determine Systemic Exposure decision Go/No-Go prelim_pk->decision

Caption: A generalized workflow for preliminary toxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway compound N-Methylvinylamine Analogue ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential pathway for compound-induced apoptosis.

Conclusion

The preliminary toxicity screening of a novel N-methylvinylamine analogue requires a systematic, multi-faceted approach. By integrating in silico, in vitro, and in vivo methodologies, researchers can effectively identify potential toxicological liabilities early in the drug discovery and development process. This tiered approach allows for informed decision-making and ensures that only compounds with a favorable safety profile advance to more extensive regulatory toxicity studies. The provided protocols and illustrative data serve as a foundational guide for initiating such a screening cascade.

Methodological & Application

Application Notes and Protocols: Polymerization of N-Methylethenaminium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "N-Methylethenaminium" does not correspond to a standard IUPAC chemical name. These application notes are based on the synthesis and polymerization of a plausible interpretation, a quaternized derivative of N-methylvinylamine, referred to herein as a representative this compound salt. The protocols provided are generalized from established methods for similar cationic vinyl monomers and should be adapted and optimized for specific research applications.

Introduction

Cationic polymers, or polycations, are of significant interest in biomedical research, particularly in the fields of drug and gene delivery, due to their ability to interact with negatively charged biological membranes and macromolecules. This document outlines the synthesis and polymerization of a model this compound monomer, N,N-dimethyl-N-vinyl-N-ethylammonium iodide, and provides detailed protocols for its polymerization via free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Monomer Synthesis: Quaternization of N-Methylvinylamine

A representative this compound monomer can be synthesized by the quaternization of a tertiary amine precursor. The following is a general protocol for the synthesis of N,N-dimethyl-N-vinyl-N-ethylammonium iodide.

Experimental Protocol: Synthesis of N,N-dimethyl-N-vinyl-N-ethylammonium iodide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethylvinylamine (1.0 eq) in anhydrous acetone.

  • Addition of Alkyl Halide: Slowly add ethyl iodide (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

  • Isolation: The product, a white precipitate, is isolated by filtration.

  • Purification: Wash the precipitate with cold, anhydrous acetone to remove any unreacted starting materials.

  • Drying: Dry the purified monomer under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the N,N-dimethyl-N-vinyl-N-ethylammonium iodide monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization Techniques

Free-Radical Polymerization

Free-radical polymerization is a widely used method for the synthesis of vinyl polymers. The following protocol uses 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) as a water-soluble initiator.

Experimental Protocol: Free-Radical Polymerization

  • Reaction Mixture: In a Schlenk flask, dissolve the N,N-dimethyl-N-vinyl-N-ethylammonium iodide monomer and V-50 initiator in deionized water. The monomer to initiator ratio can be varied to target different molecular weights (see Table 1).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.

  • Termination: Terminate the reaction by exposing the mixture to air and cooling it in an ice bath.

  • Purification: Purify the polymer by dialysis against deionized water for 48-72 hours (using an appropriate molecular weight cut-off membrane) to remove unreacted monomer and initiator.

  • Isolation: Isolate the polymer by lyophilization (freeze-drying).

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI), and by ¹H NMR to confirm the polymer structure.

Table 1: Typical Conditions for Free-Radical Polymerization

ParameterCondition ACondition BCondition C
Monomer:Initiator Ratio100:1200:1500:1
Monomer Concentration (M)1.01.01.0
Temperature (°C)707070
Reaction Time (h)666
Expected Mn (kDa)10-1520-3040-60
Expected PDI1.8-2.51.8-2.51.8-2.5
RAFT Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low PDIs.

Experimental Protocol: RAFT Polymerization

  • Reaction Mixture: In a Schlenk flask, dissolve the N,N-dimethyl-N-vinyl-N-ethylammonium iodide monomer, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and initiator (e.g., V-50) in a suitable solvent (e.g., water or a water/ethanol mixture). The ratios of these components are crucial for controlling the polymerization (see Table 2).

  • Degassing: Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • Termination: Stop the reaction by quenching in an ice bath and exposing the solution to air.

  • Purification: Purify the polymer via dialysis against deionized water.

  • Isolation: Lyophilize the purified polymer solution to obtain a dry powder.

  • Characterization: Analyze the polymer by GPC (for Mn, Mw, and PDI) and ¹H NMR.

Table 2: Typical Conditions for RAFT Polymerization

ParameterCondition DCondition ECondition F
Monomer:RAFT:Initiator Ratio100:1:0.2200:1:0.2500:1:0.2
Monomer Concentration (M)1.01.01.0
Temperature (°C)707070
Reaction Time (h)121824
Expected Mn (kDa)10-1220-2550-55
Expected PDI1.1-1.31.1-1.31.1-1.3

Visualizations

G synthesis Monomer Synthesis (Quaternization) purification1 Monomer Purification (Filtration & Washing) synthesis->purification1 characterization1 Monomer Characterization (NMR, MS) purification1->characterization1 polymerization Polymerization (Free-Radical or RAFT) characterization1->polymerization purification2 Polymer Purification (Dialysis) polymerization->purification2 isolation Polymer Isolation (Lyophilization) purification2->isolation characterization2 Polymer Characterization (GPC, NMR) isolation->characterization2

Caption: Experimental workflow for synthesis and polymerization.

G polycation Polycationic Polymer (this compound Polymer) complex Polyplex Formation (Electrostatic Interaction) polycation->complex payload Therapeutic Payload (e.g., siRNA, plasmid DNA) payload->complex cell_membrane Cell Membrane (Negatively Charged) complex->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape ('Proton Sponge' Effect) endosome->escape release Payload Release escape->release action Therapeutic Action release->action

Caption: Hypothetical signaling pathway for gene delivery.

Application Notes and Protocols for N-Methylethenaminium Surrogates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylethenaminium cation is a reactive iminium species that serves as a powerful intermediate in a variety of carbon-carbon bond-forming reactions. Due to its inherent instability, it is typically generated in situ from its more stable enamine precursor, N-methyl-N-vinylamine or analogous enamines. These application notes provide an overview of the synthetic utility of this compound surrogates, focusing on their application in Stork enamine alkylation, Michael additions, and cycloaddition reactions. Detailed protocols and quantitative data are provided to facilitate the practical application of these methodologies in a research and development setting.

Stork Enamine Alkylation: Monoalkylation of Ketones

The Stork enamine synthesis is a cornerstone of modern organic chemistry, providing a mild and efficient method for the α-alkylation of ketones and aldehydes. The reaction proceeds via the formation of a nucleophilic enamine, which then reacts with an electrophile. The resulting iminium salt is subsequently hydrolyzed to yield the α-substituted carbonyl compound. This method offers significant advantages over direct enolate alkylation, including milder reaction conditions and a reduction in polyalkylation byproducts.[1][2][3]

Application: Synthesis of α-Allylcyclohexanone

This protocol details the synthesis of α-allylcyclohexanone from cyclohexanone and allyl bromide, using N-vinylpyrrolidine as a surrogate for N-methyl-N-vinylamine, for which detailed protocols are more readily available in the literature. The reactivity is analogous.

Experimental Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in benzene is refluxed until the theoretical amount of water has been collected. The solvent is then removed under reduced pressure to yield the crude enamine (1-(pyrrolidin-1-yl)cyclohex-1-ene).

  • Alkylation: The crude enamine is dissolved in anhydrous acetonitrile, and allyl bromide (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours.

  • Hydrolysis: The resulting mixture containing the iminium salt is treated with an equal volume of 10% aqueous hydrochloric acid and stirred vigorously for 1 hour.

  • Work-up and Purification: The aqueous mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford α-allylcyclohexanone.

EntryElectrophileKetoneEnamineYield (%)Reference
1Allyl BromideCyclohexanone1-(pyrrolidin-1-yl)cyclohex-1-ene~75-85[2]
2Benzyl BromideCyclohexanone1-(pyrrolidin-1-yl)cyclohex-1-ene~80-90[2]
3Methyl IodideAcetophenoneN-methyl-N-styrylaniline~60-70[4]

Reaction Workflow:

Stork_Enamine_Alkylation ketone Ketone enamine Enamine ketone->enamine Condensation amine Secondary Amine (e.g., Pyrrolidine) amine->enamine iminium Iminium Salt enamine->iminium Alkylation electrophile Electrophile (e.g., Allyl Bromide) electrophile->iminium product α-Alkylated Ketone iminium->product Hydrolysis h2o_hydrolysis H2O, H+

Caption: Workflow for the Stork enamine alkylation of a ketone.

Michael Addition: Formation of 1,5-Dicarbonyl Compounds

Enamines are excellent nucleophiles for Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds.[5] This reaction provides a reliable method for the synthesis of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.[6] The reaction proceeds through the formation of an intermediate enolate, which is then protonated to give the initial adduct, followed by hydrolysis of the iminium salt.

Application: Synthesis of a 1,5-Diketone

This protocol describes the Michael addition of an enamine derived from cyclohexanone to methyl vinyl ketone.

Experimental Protocol:

  • Enamine Formation: The pyrrolidine enamine of cyclohexanone is prepared as described in the Stork enamine alkylation protocol.

  • Michael Addition: The crude enamine is dissolved in dry dioxane, and methyl vinyl ketone (1.0 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 4 hours.

  • Hydrolysis and Work-up: The reaction mixture is cooled to room temperature, and a solution of acetic acid (1.2 eq) and sodium acetate (1.2 eq) in water is added. The mixture is refluxed for an additional 2 hours. After cooling, the mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the desired 1,5-diketone.

EntryMichael AcceptorEnamine SourceYield (%)Reference
1Methyl Vinyl KetoneCyclohexanone~70
2AcrylonitrileCyclohexanone~65
3Methyl AcrylateCyclopentanone~72

Reaction Mechanism:

Michael_Addition enamine Enamine zwitterion Zwitterionic Intermediate enamine->zwitterion Conjugate Addition michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->zwitterion iminium_enolate Iminium Enolate zwitterion->iminium_enolate Tautomerization iminium_ketone Iminium Ketone iminium_enolate->iminium_ketone product 1,5-Dicarbonyl Compound iminium_ketone->product protonation Protonation hydrolysis Hydrolysis

Caption: Mechanism of the enamine-mediated Michael addition.

[3+2] Cycloaddition with Azomethine Ylides

Enamines can also participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides. This powerful reaction allows for the stereoselective synthesis of highly substituted five-membered nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[7][8] The reaction of an this compound surrogate with an azomethine ylide leads to the formation of a pyrrolidine ring system.

Application: Synthesis of a Substituted Pyrrolidine

The following is a general protocol for the [3+2] cycloaddition of an in situ generated azomethine ylide with an enamine.

Experimental Protocol:

  • Generation of Azomethine Ylide: In a flame-dried flask under an inert atmosphere, a solution of an N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (e.g., benzyl derivative) in anhydrous toluene is treated with a catalytic amount of trifluoroacetic acid. The mixture is stirred at room temperature for 30 minutes to generate the azomethine ylide.

  • Cycloaddition: The enamine (e.g., N-vinylpyrrolidine, 1.2 eq) is added to the solution of the azomethine ylide. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

EntryAzomethine Ylide PrecursorEnamineDiastereomeric RatioYield (%)Reference
1N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineN-vinylpyrrolidine>95:5~85[9]
2Isatin and SarcosinePhenyl vinyl sulfoneendo/exo 8:1~78[8]
3N-methyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineDimethyl fumarate>95:5~90[10]

Logical Relationship Diagram:

Cycloaddition_Workflow cluster_generation Azomethine Ylide Generation cluster_cycloaddition Cycloaddition ylide_precursor Ylide Precursor azomethine_ylide Azomethine Ylide ylide_precursor->azomethine_ylide catalyst Catalyst (e.g., TFA) catalyst->azomethine_ylide pyrrolidine Substituted Pyrrolidine azomethine_ylide->pyrrolidine [3+2] Cycloaddition enamine Enamine enamine->pyrrolidine

Caption: Logical workflow for the [3+2] cycloaddition of an enamine and an azomethine ylide.

References

Application Notes and Protocols for the Functionalization of N-Methylethenaminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethenaminium and related N-alkylethenaminium salts are valuable reactive intermediates in organic synthesis. As enaminium ions, they possess an electron-deficient carbon-carbon double bond, rendering them susceptible to attack by a variety of nucleophiles. This reactivity profile allows for a range of functionalization strategies, providing access to complex and stereochemically rich molecular architectures. Of particular significance is the synthesis of substituted piperidine frameworks, which are prevalent in numerous FDA-approved drugs and are a key focus in modern drug discovery.[1][2][3][4][5]

These application notes provide an overview of the primary functionalization protocols for this compound and its analogs, including cycloaddition reactions, Michael additions, and alkylation/acylation. Detailed experimental procedures, quantitative data, and mechanistic diagrams are presented to facilitate the application of these methods in a research and development setting.

Key Functionalization Strategies

The primary modes of reactivity for this compound and related enaminium ions involve the addition of nucleophiles to the β-carbon of the vinyl group. The three main classes of functionalization are:

  • [4+2] Cycloaddition Reactions: N-alkenyl iminium ions can act as heterodienes in Diels-Alder type reactions with alkenes to form tetrahydropyridinium intermediates. These can be further functionalized in situ to yield highly substituted piperidines.[6][7][8]

  • Michael Additions (Conjugate Additions): The electrophilic β-carbon of the enaminium ion readily undergoes conjugate addition with a wide range of soft nucleophiles, including enolates, enamines, and organocuprates. This reaction is a powerful tool for carbon-carbon bond formation.[9][10][11][12]

  • Alkylation and Acylation: While less common for the pre-formed enaminium salt, the precursor enamine (N-methylethenamine) is a strong nucleophile that readily undergoes alkylation and acylation at the α-carbon. The resulting iminium salt can then be hydrolyzed to the corresponding ketone or aldehyde.[9][13][14][15]

Data Presentation: Quantitative Overview of Functionalization Reactions

The following tables summarize representative quantitative data for the key functionalization reactions of enaminium ions and their enamine precursors.

Table 1: [4+2] Cycloaddition Reactions of N-Alkenyl Iminium Ions

Diene PrecursorDienophileLewis AcidNucleophile (Quench)ProductYield (%)Reference
N-alkoxymethyl enamineCyclohexeneTiCl₄AllyltrimethylsilanePerhydroisoquinoline derivative59[6]
N-alkoxymethyl enamineCyclohexeneTiCl₄Ketene acetalPerhydroisoquinoline derivative57[6]
Enamine 4aElectron-rich olefinTiCl₄AllyltrimethylsilaneC₁-alkylated piperidine89[6]
Enamine 3aInternal (un-ionized enamine)TiCl₄Allyl silaneTetrasubstituted piperidine85[6]

Table 2: Michael Addition Reactions

Michael Donor (Nucleophile)Michael AcceptorCatalyst/BaseProduct TypeYield (%)Reference
Enamineα,β-Unsaturated aldehyde(Proline-derived)1,5-Dicarbonyl compoundHigh[9]
Acetonetrans-β-NitrostyreneBase5-Nitro-4-phenylpentan-2-one78[16]
AldehydeSimple enoneDiphenylprolinol Methyl Etherδ-Keto aldehydeHigh[12]
Malonatesα,β-Unsaturated Ketone[bmIm]OH (Ionic Liquid)1,5-Dicarbonyl derivativeHigh[12]

Table 3: Alkylation of Enamines

Enamine PrecursorAlkylating AgentProduct Type (after hydrolysis)Yield (%)Reference
Cyclohexanone-pyrrolidine enamineMethyl Iodide2-Methylcyclohexanone~60-70General textbook procedure
Cyclohexanone-pyrrolidine enamineBenzyl Bromide2-Benzylcyclohexanone~60-70General textbook procedure

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated [4+2] Cycloaddition

This protocol describes a three-component reaction involving the in-situ formation of an N-alkenyl iminium ion, its cycloaddition with an alkene, and subsequent trapping of the resulting iminium ion cycloadduct with a nucleophile.[6]

Materials:

  • N-alkenyl enamine precursor (e.g., N-methylethenamine derivative) (1.0 equiv)

  • Alkene (dienophile) (1.5-3.0 equiv)

  • Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂) (1.0-1.2 equiv)

  • Nucleophile (e.g., allyltrimethylsilane) (1.5-3.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-alkenyl enamine precursor and the alkene dissolved in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (e.g., TiCl₄ in CH₂Cl₂) dropwise to the stirred reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours to allow for the formation of the N-alkenyl iminium ion and subsequent cycloaddition.

  • Add the nucleophile (e.g., allyltrimethylsilane) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized piperidine derivative.

Protocol 2: General Procedure for Michael Addition using an Enamine Intermediate

This protocol details the conjugate addition of an enamine (as a surrogate for a ketone enolate) to an α,β-unsaturated carbonyl compound.[9][11]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Secondary amine (e.g., pyrrolidine or morpholine) (1.2 equiv)

  • p-Toluenesulfonic acid (catalytic amount)

  • α,β-Unsaturated carbonyl compound (Michael acceptor) (1.0 equiv)

  • Toluene or benzene (for azeotropic removal of water)

  • 1 M HCl solution

  • Diethyl ether or ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the ketone/aldehyde, secondary amine, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

  • Michael Addition: Dissolve the crude enamine in an appropriate aprotic solvent (e.g., THF, dioxane, or CH₂Cl₂).

  • Add the α,β-unsaturated carbonyl compound to the solution at room temperature or 0 °C.

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Upon completion, add 1 M HCl solution to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt back to the carbonyl group.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 1,5-dicarbonyl compound.

Visualizations: Reaction Pathways and Workflows

[4+2] Cycloaddition of an N-Alkenyl Iminium Ion

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: [4+2] Cycloaddition cluster_2 Step 3: Nucleophilic Addition enamine N-Alkenyl Enamine iminium N-Alkenyl Iminium Ion enamine->iminium + Lewis Acid lewis_acid Lewis Acid (e.g., TiCl4) cyclo_intermediate Tetrahydropyridinium Ion iminium->cyclo_intermediate + Alkene alkene Alkene (Dienophile) product Functionalized Piperidine cyclo_intermediate->product + Nucleophile nucleophile Nucleophile (e.g., R-SiMe3)

Caption: [4+2] Cycloaddition pathway.

Michael Addition via an Enamine Intermediate

G ketone Ketone/Aldehyde enamine Enamine Intermediate ketone->enamine + R2NH, -H2O sec_amine Secondary Amine iminium_adduct Iminium Adduct enamine->iminium_adduct + Michael Acceptor michael_acceptor α,β-Unsaturated Carbonyl product 1,5-Dicarbonyl Product iminium_adduct->product + H3O+ hydrolysis Hydrolysis (H3O+)

Caption: Michael addition workflow.

General Experimental Workflow for Functionalization

G start Start: Starting Materials (Enamine Precursor, Electrophile/Dienophile) reaction Reaction Setup (Inert atmosphere, solvent, cooling) start->reaction reagent_add Reagent Addition (Lewis Acid / Catalyst / Base) reaction->reagent_add stirring Reaction Monitoring (TLC, LC-MS) reagent_add->stirring quench Workup: Quenching (e.g., H2O, sat. NaHCO3) stirring->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying and Concentration (MgSO4, Rotary Evaporator) extraction->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, IR) purification->analysis end Final Product analysis->end

Caption: General lab workflow.

Applications in Drug Development

The functionalization of this compound and related enaminium ions provides a powerful platform for the synthesis of complex nitrogen-containing heterocycles. The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including analgesics, antipsychotics, and antihistamines.[3][4] The ability to rapidly generate libraries of substituted piperidines through these methods is highly valuable for structure-activity relationship (SAR) studies in drug discovery campaigns.[1][2] The methodologies described herein allow for the controlled introduction of various substituents, enabling the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity.[5]

References

Application Notes and Protocols: N-Methylethenaminium in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on N-Methylethenaminium: Extensive research has revealed a notable scarcity of specific data and established applications for a compound precisely named "this compound" within the field of materials science. It is plausible that this name is either highly specific and not widely documented, or a variant of a more commonly known chemical.

To provide a comprehensive and practical response, this document will focus on a closely related and extensively studied class of materials: Vinylamine-based polymers, particularly Poly(N-vinylamine) (PVAm) . The monomer unit of these polymers bears a structural resemblance to the queried "this compound," and their applications in materials science are well-documented. The primary amino groups in PVAm are highly reactive and can be protonated to form ammonium salts, making this a relevant and informative substitute.

These notes will explore the synthesis, characterization, and applications of vinylamine-based polymers in various materials science contexts, providing researchers, scientists, and drug development professionals with detailed insights and methodologies.

Application: Surface Modification and Functional Coatings

Poly(N-vinylamine) and its copolymers are widely utilized for surface modification of various substrates, including nanoparticles, medical implants, and filtration membranes. The primary amine groups in PVAm offer a reactive handle for the covalent immobilization of biomolecules, drugs, or other functional moieties.

Quantitative Data Summary:

SubstratePolymer UsedCoating Thickness (nm)Water Contact Angle (°)Zeta Potential (mV)Reference
Silica NanoparticlesPVAm10 ± 235 ± 3+45 ± 5
Titanium (Ti6Al4V)PVAm-co-PEG25 ± 528 ± 4+30 ± 4
Polyethersulfone (PES) MembranePVAm15 ± 342 ± 5+50 ± 6
Experimental Protocol: Layer-by-Layer (LbL) Deposition of PVAm on Silica Nanoparticles

This protocol details the layer-by-layer assembly of Poly(N-vinylamine) (PVAm) and Poly(acrylic acid) (PAA) onto silica nanoparticles to create a functional multilayer film.

Materials:

  • Silica nanoparticles (100 nm diameter, 10 mg/mL suspension in DI water)

  • Poly(N-vinylamine) (PVAm, 1 mg/mL in 0.5 M NaCl)

  • Poly(acrylic acid) (PAA, 1 mg/mL in 0.5 M NaCl)

  • 0.5 M NaCl solution

  • Deionized (DI) water

  • Centrifuge and centrifuge tubes

Procedure:

  • Initial Suspension: Take 1 mL of the silica nanoparticle suspension and add it to a 1.5 mL centrifuge tube.

  • First Layer (PVAm):

    • Add 1 mL of the PVAm solution to the nanoparticle suspension.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Allow the mixture to incubate for 20 minutes to facilitate polymer adsorption.

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the coated nanoparticles.

    • Carefully remove the supernatant.

  • Washing Step:

    • Resuspend the pellet in 1 mL of DI water by vortexing.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • Discard the supernatant. Repeat this washing step twice to remove any unbound polymer.

  • Second Layer (PAA):

    • Resuspend the washed, PVAm-coated nanoparticles in 1 mL of the PAA solution.

    • Vortex for 1 minute.

    • Incubate for 20 minutes.

    • Centrifuge at 10,000 rpm for 15 minutes and remove the supernatant.

  • Final Washing:

    • Perform the washing step as described in step 3.

  • Characterization:

    • Resuspend the final nanoparticle pellet in DI water.

    • Analyze the coated nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the polymer layers using Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow Diagram:

LbL_Workflow cluster_0 Step 1: Initial Suspension cluster_1 Step 2: First Layer Deposition cluster_2 Step 3: Washing cluster_3 Step 4: Second Layer Deposition cluster_4 Step 5: Final Washing cluster_5 Step 6: Characterization A Silica Nanoparticle Suspension B Add PVAm Solution A->B C Incubate & Centrifuge B->C D Remove Supernatant C->D E Resuspend in DI Water D->E F Centrifuge & Discard Supernatant E->F G Add PAA Solution F->G H Incubate & Centrifuge G->H I Repeat Washing Step H->I J DLS & FTIR Analysis I->J

Caption: Workflow for Layer-by-Layer deposition.

Application: Gene Delivery Systems

The cationic nature of protonated Poly(N-vinylamine) allows it to form complexes with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

Quantitative Data Summary:

PolymerN/P RatioPolyplex Size (nm)Zeta Potential (mV)Transfection Efficiency (%)Reference
Linear PVAm10150 ± 20+25 ± 335 ± 5 (in HeLa cells)
Branched PVAm8120 ± 15+30 ± 445 ± 6 (in HEK293 cells)
PVAm-g-PEG12180 ± 25+15 ± 228 ± 4 (in HeLa cells)

N/P ratio: The molar ratio of amine groups in the polymer to phosphate groups in the nucleic acid.

Experimental Protocol: Formation and Characterization of PVAm/pDNA Polyplexes

This protocol describes the preparation of polyplexes from Poly(N-vinylamine) and plasmid DNA for gene delivery applications.

Materials:

  • Poly(N-vinylamine) (PVAm, 1 mg/mL in nuclease-free water)

  • Plasmid DNA (pDNA, e.g., pEGFP-N1 at 1 µg/µL in TE buffer)

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • Dilution of pDNA:

    • Dilute the pDNA stock solution to a final concentration of 50 µg/mL in HEPES buffer.

  • Dilution of PVAm:

    • Calculate the required volume of PVAm solution to achieve the desired N/P ratio.

    • Dilute the calculated volume of PVAm stock solution in an equal volume of HEPES buffer as the diluted pDNA.

  • Polyplex Formation:

    • Gently add the diluted PVAm solution to the diluted pDNA solution while vortexing at a low speed.

    • Continue vortexing for 30 seconds to ensure thorough mixing.

    • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the polyplexes using a Zetasizer.

    • Gel Retardation Assay:

      • Load the polyplexes onto a 1% agarose gel containing ethidium bromide.

      • Run the gel at 100 V for 45 minutes.

      • Visualize the DNA bands under a UV transilluminator. Complete retardation of DNA migration indicates successful complexation.

Logical Relationship Diagram:

Polyplex_Formation cluster_components Components cluster_process Process cluster_product Product cluster_properties Properties cluster_application Application PVAm Cationic PVAm Mix Electrostatic Interaction PVAm->Mix pDNA Anionic pDNA pDNA->Mix Polyplex PVAm/pDNA Polyplex Mix->Polyplex Properties Condensed Structure Net Positive Charge Polyplex->Properties Application Gene Delivery Properties->Application

Caption: Formation of PVAm/pDNA polyplexes.

Application Notes and Protocols for Poly(N-Methylethenaminium) Analogues: A Focus on Polyvinylamine (PVAm) for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Polyvinylamine (PVAm), a potent cationic polymer with significant potential in the biomedical field, particularly in drug and gene delivery. As the direct polymerization of its conceptual monomer, N-methylethenaminium (or more simply, vinylamine), is not feasible due to tautomerization, PVAm is efficiently synthesized via the free-radical polymerization of N-vinylformamide (NVF) followed by hydrolysis of the resulting poly(N-vinylformamide) (PNVF). This document offers detailed protocols for the synthesis and characterization of PVAm, alongside its applications in forming nanoparticles for siRNA delivery and in hydrogel formulations for controlled drug release.

Introduction

Polyvinylamine (PVAm) is a linear polymer possessing the highest density of primary amine groups of any known polymer.[1][2] This high density of primary amines, which are protonated at physiological pH, makes PVAm a highly cationic polyelectrolyte. This characteristic is central to its utility in biomedical applications, where it can interact with negatively charged molecules such as nucleic acids and be modified for targeted drug delivery.[3][4] The synthesis of PVAm is achieved through a two-step process: the polymerization of N-vinylformamide (NVF) to yield poly(N-vinylformamide) (PNVF), followed by the hydrolysis of the formamide groups to primary amines.[1][4] Basic hydrolysis is generally preferred as it leads to a higher degree of conversion to PVAm.[1]

Synthesis and Characterization

The synthesis of PVAm involves two key stages: the polymerization of the N-vinylformamide monomer and the subsequent hydrolysis of the resulting polymer.

Protocol 1: Synthesis of Poly(N-vinylformamide) (PNVF) via Free-Radical Polymerization

This protocol details the aqueous solution polymerization of N-vinylformamide using a water-soluble azo initiator.

Materials:

  • N-vinylformamide (NVF) monomer (distilled under vacuum before use)[5]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or 2,2'-Azobutyronitrile (AIBN)[6]

  • Deionized water (Millipore purified)[6]

  • Acetone

  • Nitrogen gas

Procedure:

  • Prepare a solution of NVF in deionized water (e.g., 40 wt%).[6]

  • Transfer the solution to a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • In a separate container, dissolve the initiator (e.g., AIBA at a concentration of 1.47 x 10⁻³ mol/L) in deionized water.[6]

  • Add the initiator solution to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and maintain constant stirring.[6]

  • Allow the polymerization to proceed for a set time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the reaction mixture into an excess of acetone.[1]

  • Collect the precipitated PNVF by filtration and wash with fresh acetone.

  • Dry the PNVF polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of Polyvinylamine (PVAm) via Basic Hydrolysis of PNVF

This protocol describes the conversion of PNVF to PVAm using sodium hydroxide.

Materials:

  • Poly(N-vinylformamide) (PNVF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a 10% (w/v) solution of PNVF in a 2 M NaOH aqueous solution.[7]

  • Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 80°C with continuous stirring for 4-12 hours. The duration of the hydrolysis will determine the final degree of conversion to PVAm.[1][7]

  • Cool the reaction mixture to room temperature.

  • The resulting PVAm can be purified by precipitation in methanol or by dialysis against deionized water to remove sodium formate and excess NaOH.[4]

  • If precipitated, filter the PVAm and wash with methanol.

  • Dry the purified PVAm in a vacuum oven at a moderate temperature.

Characterization Data

The successful synthesis of PNVF and its conversion to PVAm can be confirmed using various analytical techniques. The following tables summarize typical characterization data.

Table 1: Spectroscopic Characterization of PNVF and PVAm

TechniquePoly(N-vinylformamide) (PNVF)Polyvinylamine (PVAm)Reference(s)
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend)~3350 (N-H stretch), disappearance of ~1650 and ~1530 peaks[8]
¹H NMR (ppm) Peaks corresponding to the polymer backbone and the formyl proton.Disappearance of the formyl proton peak, broadening of backbone peaks.[1]
¹³C NMR (ppm) Peaks for the polymer backbone carbons and the carbonyl carbon of the formyl group.Disappearance of the carbonyl peak.[1]

Table 2: Physical and Thermal Characterization of PVAm

PropertyTypical ValueAnalytical TechniqueReference(s)
Molecular Weight (Mw) 10 - 1,000 kDaGel Permeation Chromatography (GPC)[9]
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)[9]
Glass Transition Temp. (Tg) Varies with degree of hydrolysis and molecular weightDifferential Scanning Calorimetry (DSC)[10]

Applications in Drug Development

The high cationic charge density and reactive primary amine groups of PVAm make it a versatile platform for various drug delivery applications.

Application 1: Formation of PVAm Nanoparticles for siRNA Delivery

PVAm can electrostatically complex with negatively charged siRNA to form nanoparticles that protect the siRNA from degradation and facilitate its cellular uptake.

Protocol 3: Preparation of PVAm/siRNA Nanoparticles

Materials:

  • Polyvinylamine (PVAm) solution in RNase-free water

  • siRNA solution in RNase-free buffer

  • Opti-MEM® Reduced-Serum Medium

Procedure:

  • Dilute the PVAm stock solution to the desired concentration in Opti-MEM®.

  • Dilute the siRNA stock solution to the desired concentration in a separate tube of Opti-MEM®.

  • Add the diluted PVAm solution to the diluted siRNA solution (or vice versa) and mix gently by pipetting. The N/P ratio (ratio of moles of amine groups in PVAm to moles of phosphate groups in siRNA) is a critical parameter to optimize.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable nanoparticles.

  • The resulting nanoparticle suspension is ready for addition to cell cultures.

Diagram 1: Workflow for PVAm/siRNA Nanoparticle Formation and Cellular Delivery

PVAm_siRNA_Nanoparticle_Workflow cluster_prep Nanoparticle Preparation cluster_delivery Cellular Delivery PVAm PVAm Solution Mixing Mixing & Incubation PVAm->Mixing siRNA siRNA Solution siRNA->Mixing Nanoparticles PVAm/siRNA Nanoparticles Mixing->Nanoparticles Transfection Transfection Nanoparticles->Transfection Cells Target Cells Cells->Transfection Uptake Endocytosis Transfection->Uptake Release Endosomal Escape & siRNA Release Uptake->Release Gene_Silencing Gene Silencing Release->Gene_Silencing

Caption: Workflow for PVAm/siRNA nanoparticle formation and delivery.

Application 2: PVAm-Based Hydrogels for Controlled Drug Release

The primary amine groups on PVAm can be crosslinked to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

Protocol 4: Preparation of a PVAm-Based Hydrogel

Materials:

  • Polyvinylamine (PVAm)

  • A suitable crosslinking agent (e.g., glutaraldehyde, diepoxide)

  • Therapeutic drug

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve PVAm in PBS to the desired concentration.

  • If encapsulating a drug, dissolve the therapeutic agent in the PVAm solution.

  • Add the crosslinking agent to the PVAm solution while stirring. The concentration of the crosslinker will determine the swelling properties and release kinetics of the hydrogel.

  • Cast the mixture into a mold of the desired shape and allow it to cure at room temperature or with gentle heating.

  • Wash the resulting hydrogel extensively with PBS to remove any unreacted crosslinker and non-entrapped drug.

  • The drug-loaded hydrogel can then be used for in vitro release studies or in vivo applications.

Diagram 2: Logical Relationship in PVAm Hydrogel Drug Delivery

PVAm_Hydrogel_Drug_Delivery cluster_formulation Hydrogel Formulation cluster_release Controlled Release Mechanism PVAm_sol PVAm Solution Mixing_form Mixing PVAm_sol->Mixing_form Drug Therapeutic Drug Drug->Mixing_form Crosslinker Crosslinking Agent Crosslinker->Mixing_form Curing Curing Mixing_form->Curing Hydrogel Drug-Loaded Hydrogel Curing->Hydrogel Swelling Hydrogel Swelling in Physiological Medium Hydrogel->Swelling Degradation Hydrogel Degradation (optional) Hydrogel->Degradation Diffusion Drug Diffusion from Hydrogel Matrix Swelling->Diffusion Sustained_Release Sustained Drug Release Diffusion->Sustained_Release Degradation->Sustained_Release

Caption: Logical steps in PVAm hydrogel formulation for drug delivery.

Conclusion

Polyvinylamine represents a highly promising and versatile polymer for researchers in drug development and biomedical engineering. Its unique properties, stemming from a high density of primary amine groups, allow for straightforward modification and application in advanced delivery systems. The protocols and data presented in these notes provide a solid foundation for the synthesis, characterization, and utilization of PVAm in creating novel and effective therapeutic platforms.

References

Application Notes and Protocols for the Quantification of N-Methylethenaminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethenaminium, a putative vinyl-substituted amine cation, represents a class of reactive and polar molecules that can be challenging to quantify accurately. Due to its structural characteristics, which suggest potential roles as a reactive intermediate or a metabolite in drug development, robust analytical methods are crucial for its characterization and quantification in various matrices. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity for such analytes.

Analytical Methodologies

The quantification of small, polar, and potentially reactive amines like this compound is optimally achieved through chromatographic separation coupled with mass spectrometric detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the recommended technique for the quantification of this compound in complex matrices such as biological fluids and pharmaceutical formulations. This method offers excellent selectivity and sensitivity, allowing for the detection of trace levels of the analyte.

Principle: The sample is first subjected to chromatographic separation on an HPLC column to resolve this compound from other components in the matrix. The eluent from the HPLC is then introduced into a mass spectrometer, where the analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in aqueous-based samples. Optimization of specific parameters will be required based on the exact matrix and instrumentation used.

1. Sample Preparation:

  • Filtration: For clean aqueous samples, filter through a 0.22 µm syringe filter prior to injection.

  • Protein Precipitation (for biological samples like plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for polar analytes (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-10 min: Column re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the molecular ion [M]+ of this compound. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

4. Quantification:

  • A calibration curve should be prepared in the same matrix as the samples to be analyzed, spanning the expected concentration range of the analyte.

  • The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Protocol 2: Derivatization-based Quantification of this compound by GC-MS

For volatile amines, or to improve chromatographic behavior and sensitivity, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This protocol is a general guideline and may require significant optimization.

1. Derivatization:

  • Primary and secondary amines can be derivatized to make them more volatile and thermally stable. A common derivatizing agent is pentafluorobenzoyl chloride (PFBC).

  • To an aqueous sample or a dried extract, add a suitable buffer to adjust the pH to alkaline conditions (e.g., borate buffer pH 9).

  • Add a solution of PFBC in an organic solvent (e.g., hexane).

  • Vortex vigorously for 2 minutes to facilitate the reaction.

  • Allow the layers to separate and collect the organic layer containing the derivatized analyte.

2. GC-MS Conditions:

  • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Data Presentation

The following table summarizes representative quantitative data for the analysis of small amines using chromatographic methods. These values should be considered as typical performance targets during method validation for this compound.

ParameterHPLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 20 ng/mL
Linearity (r²) > 0.995> 0.99
Precision (%RSD) < 15%< 20%
Accuracy/Recovery (%) 85 - 115%80 - 120%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Receipt Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional for GC-MS) Cleanup->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution HPLC HPLC Separation Reconstitution->HPLC HPLC-MS/MS path GC GC Separation Reconstitution->GC GC-MS path MS Tandem Mass Spectrometry (MS/MS) HPLC->MS GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Integration DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantifying this compound.

Potential Metabolic Pathway of a Xenobiotic Amine

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Xenobiotic Xenobiotic Amine (e.g., this compound) OxidizedMetabolite Oxidized Metabolite Xenobiotic->OxidizedMetabolite CYP450 Enzymes ConjugatedMetabolite Conjugated Metabolite (Water-soluble) OxidizedMetabolite->ConjugatedMetabolite Transferase Enzymes (e.g., UGTs, SULTs) Elimination Elimination (Urine, Feces) ConjugatedMetabolite->Elimination

Caption: Generalized metabolic pathway for a xenobiotic amine.

Application Notes and Protocols for Enamine and N-Methylaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for reactions involving enamine intermediates, with a focus on the Stork enamine synthesis, and protocols for the synthesis of N-methyl anilines. The information is intended to guide researchers in setting up and carrying out these important classes of reactions.

Introduction

Enamines are versatile intermediates in organic synthesis, serving as nucleophilic analogues of enolates.[1] Their reactions, particularly the Stork enamine alkylation and acylation, offer a powerful method for the formation of carbon-carbon bonds at the α-position of aldehydes and ketones under milder conditions than traditional enolate chemistry.[2][3] This methodology avoids issues such as polyalkylation and self-condensation that can be problematic with strong bases.[3]

N-methyl anilines are important structural motifs in many pharmaceuticals and agrochemicals. Their synthesis often involves the selective methylation of anilines, a process that requires careful control to prevent over-methylation. Various methods have been developed to achieve mono-N-methylation, utilizing different catalysts and reaction conditions.

This document provides detailed experimental protocols for both Stork enamine reactions and the synthesis of N-methyl anilines, along with quantitative data to aid in reaction optimization and diagrams to illustrate the underlying reaction pathways.

Data Presentation

Synthesis of N-Methylaniline

The following table summarizes the yield of N-methylaniline from the reaction of aniline with methanol using different catalysts and reaction conditions.

CatalystAniline Conversion (%)N-Methylaniline Yield (%)N,N-dimethylaniline Yield (%)Reference
Cr-Cu-Mn-O98.097.7Not Reported[4]
Copper Oxide (9-15%), Manganese Oxide (2.0-2.9%), Aluminum Oxide98.896.32.8[5]
Copper Oxide (9-15%), Manganese Oxide (2.0-2.9%), Aluminum Oxide97.796.01.9[5]
N-Methylation of Amides

This table presents the yields for the N-methylation of an amide substrate using different silane reagents.

Silane ReagentProduct A Yield (%)Product B Yield (%)Reference
Polymethylhydrosiloxane (PMHS)970[6]
Triethoxysilane990[6]
Spectroscopic Data for Iminium Ions

The following table provides representative ¹H and ¹³C NMR chemical shifts for an iminium ion fragment.

NucleusChemical Shift (ppm)Reference
¹H (N⁺=CH(Ar))8.30 ± 0.15[7]
¹³C (N⁺=C H(Ar))152.6 ± 0.5[7]

Experimental Protocols

Stork Enamine Alkylation and Acylation

The Stork enamine synthesis is a three-step process: (1) formation of the enamine, (2) alkylation or acylation, and (3) hydrolysis of the resulting iminium salt to yield the final product.[8]

Protocol for Enamine Formation:

  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or THF) add a secondary amine (1.1-2.0 eq, e.g., pyrrolidine, morpholine, or piperidine).

  • Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid, molecular sieves).

  • Reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus until the theoretical amount of water is collected.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Protocol for Alkylation:

  • Dissolve the crude enamine in a suitable solvent (e.g., benzene, acetonitrile).

  • Add the alkylating agent (1.0-1.2 eq), such as an alkyl halide, dropwise at room temperature or with cooling.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Proceed to the hydrolysis step.

Protocol for Acylation:

  • Dissolve the crude enamine in an aprotic solvent (e.g., benzene, THF).

  • Add the acylating agent (1.0-1.2 eq), such as an acyl halide, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Proceed to the hydrolysis step.

Protocol for Hydrolysis:

  • To the reaction mixture containing the iminium salt, add an aqueous acid solution (e.g., 10% HCl, 1 M H₂SO₄) or a mixture of water and acetic acid.

  • Stir vigorously at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Synthesis of N-Methylaniline

This protocol describes the synthesis of N-methylaniline via the alkylation of aniline with methanol over a heterogeneous catalyst.

Materials:

  • Aniline

  • Methanol

  • Heterogeneous catalyst (e.g., Cu-based)

  • High-pressure autoclave with a stirrer

Procedure:

  • Charge the autoclave with aniline (1.0 eq), methanol (in excess), and the catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen, argon).

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 220-270 °C) with vigorous stirring.[5]

  • Maintain the reaction at this temperature for the desired time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the crude product by GC or NMR to determine conversion and selectivity.

  • Purify the N-methylaniline by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stork_Enamine_Synthesis cluster_enamine_formation Enamine Formation cluster_alkylation_acylation Alkylation / Acylation cluster_hydrolysis Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Ketone->Enamine + Secondary Amine (Acid Catalyst) Secondary_Amine Secondary Amine Secondary_Amine->Enamine Iminium_Salt Iminium Salt Enamine->Iminium_Salt + Electrophile Electrophile Alkyl Halide or Acyl Halide Electrophile->Iminium_Salt Final_Product α-Alkylated/Acylated Ketone/Aldehyde Iminium_Salt->Final_Product + H₃O⁺

Caption: Workflow for the Stork Enamine Synthesis.

Enamine_Alkylation_Mechanism Enamine Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate Nucleophilic Attack Alkylated_Ketone α-Alkylated Ketone Iminium_Intermediate->Alkylated_Ketone Hydrolysis Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Iminium_Intermediate Hydrolysis Hydrolysis (H₂O) Hydrolysis->Alkylated_Ketone

Caption: Simplified Mechanism of Enamine Alkylation.

N_Methylaniline_Synthesis_Workflow Start Aniline + Methanol Reaction Autoclave Reactor + Catalyst + H₂ Pressure (High Temp) Start->Reaction Filtration Filtration Reaction->Filtration Purification Distillation Filtration->Purification Product N-Methylaniline Purification->Product

Caption: Experimental Workflow for N-Methylaniline Synthesis.

References

Application Notes and Protocols for Cationic Hydrogels in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on N-Substituted Acrylamide Monomers

Introduction

While "N-Methylethenaminium" is not a standard chemical designation, it suggests a vinyl monomer with a positively charged nitrogen group. This points toward the broad and significant class of cationic hydrogels. These hydrogels are three-dimensional polymer networks containing positively charged functional groups, which can be protonated amines or quaternary ammonium moieties.[1] This positive charge allows for electrostatic interactions with negatively charged molecules such as drugs, proteins, and nucleic acids, making them highly valuable for various biomedical applications, particularly in drug delivery.[2] Cationic hydrogels can be designed to be "smart" materials, responding to environmental stimuli like pH, which makes them useful for targeted drug release.[1][3] For instance, they can be engineered to swell and release drugs in the acidic environment of the stomach or within specific intracellular compartments.[1][4]

This document provides detailed application notes and protocols for the development of cationic hydrogels, using a representative N-substituted acrylamide monomer, N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), as a model system.[5] These hydrogels are synthesized via free radical polymerization.[6]

Applications in Drug Delivery

Cationic hydrogels are versatile platforms for controlled drug delivery due to their unique properties:

  • Electrostatic Drug Loading and Release: The positively charged network can efficiently load and control the release of negatively charged drug molecules through ionic interactions.[2]

  • pH-Responsive Behavior: Hydrogels containing tertiary amine groups, like those derived from DMAEAAm, exhibit significant pH sensitivity.[5] In acidic environments, these amines become protonated, leading to electrostatic repulsion between the polymer chains, which causes the hydrogel to swell and release its payload.[1] Conversely, in neutral or alkaline conditions, the hydrogel shrinks. This property is ideal for oral drug delivery, protecting the drug in the neutral pH of the mouth and releasing it in the acidic environment of the stomach.[1][4]

  • Targeted Delivery: The positive charge of the hydrogel can enhance its interaction with negatively charged cell membranes, potentially improving cellular uptake of the delivered drug.

  • Tissue Engineering Scaffolds: Cationic polymers are also utilized as scaffolds in tissue engineering. They can promote cell adhesion and interaction, mimicking the extracellular matrix.[1]

Experimental Protocols

Protocol 1: Synthesis of a Cationic Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a cationic hydrogel using N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm) as the functional monomer, acrylamide (AAm) as the backbone monomer, and N,N'-methylenebis(acrylamide) (MBA) as the crosslinker.

Materials:

  • N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve the desired amounts of DMAEAAm, AAm, and MBA in deionized water. A typical formulation might involve a specific molar ratio of the monomers and 1-2 mol% of the crosslinker relative to the total monomer concentration.

    • Add the photoinitiator to the solution (e.g., 0.5 wt%).

    • Stir the solution until all components are fully dissolved. Protect the solution from light.[7]

  • Degassing:

    • Purge the precursor solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[8]

  • Polymerization:

    • Pour the degassed solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a cylindrical tube).

    • Expose the mold to a UV light source (265-360 nm) for a specified time (e.g., 10-30 minutes) to initiate photopolymerization.[5] The exact time will depend on the initiator concentration and light intensity.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 72 hours, changing the water periodically to wash away any unreacted monomers and initiator.

  • Drying (Optional):

    • For dry weight measurements, the hydrogel can be lyophilized (freeze-dried) until a constant weight is achieved.[9]

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Processing Monomers DMAEAAm + AAm Mix Mix and Dissolve Monomers->Mix Crosslinker MBA Crosslinker->Mix Initiator Irgacure 2959 Initiator->Mix Solvent Deionized Water Solvent->Mix Degas Purge with N2 Mix->Degas Precursor Solution Mold Pour into Mold Degas->Mold UV UV Exposure Mold->UV Purify Purify in DI Water UV->Purify Crosslinked Gel Dry Lyophilize (Optional) Purify->Dry Final Cationic Hydrogel Dry->Final

Workflow for cationic hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties

2.1 Swelling Ratio Determination

The swelling ratio measures the hydrogel's ability to absorb and retain water.[10]

Procedure:

  • Weigh the dried hydrogel sample (Wd).[11]

  • Immerse the dried hydrogel in a solution of known pH (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).[11]

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the weight remains constant, indicating that swelling equilibrium has been reached.

  • Calculate the swelling ratio (SR) using the following formula:[11] SR = (Ws - Wd) / Wd

2.2 Mechanical Testing: Compression Analysis

Mechanical testing is crucial for applications where the hydrogel must maintain its structural integrity.[10]

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 5 mm height, 5 mm diameter).[8]

  • Place a sample between the parallel plates of a universal testing machine.[12]

  • Apply a compressive force at a constant rate (e.g., 5 mm/min).[8]

  • Record the stress and strain data until the hydrogel fractures or reaches a defined compression percentage.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.[13]

2.3 In Vitro Drug Release Kinetics

This protocol determines the rate at which a loaded drug is released from the hydrogel.

Procedure:

  • Drug Loading: Immerse a known weight of dried hydrogel in a concentrated drug solution for a set period until equilibrium is reached. Alternatively, incorporate the drug into the precursor solution before polymerization.

  • Release Study:

    • Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at a specific pH) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replenish the medium with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled or swelling-controlled).[16][17]

G cluster_synthesis Hydrogel Sample cluster_characterization Characterization Protocols cluster_outputs Data Outputs Hydrogel Synthesized Cationic Hydrogel Swelling Swelling Ratio (Protocol 2.1) Hydrogel->Swelling Mechanical Mechanical Testing (Protocol 2.2) Hydrogel->Mechanical Release Drug Release (Protocol 2.3) Hydrogel->Release SR_Data Swelling Kinetics & Equilibrium Ratio Swelling->SR_Data Mech_Data Stress-Strain Curve & Compressive Modulus Mechanical->Mech_Data Rel_Data Cumulative Release Profile & Kinetic Model Release->Rel_Data G cluster_env External Environment cluster_gel Hydrogel Network Low_pH Low pH (e.g., Stomach) [H+] High Protonation Amine Protonation (R3N -> R3NH+) Low_pH->Protonation High_pH High pH (e.g., Intestine) [H+] Low Shrinking Hydrogel Shrinking High_pH->Shrinking Deprotonation Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling Hydrogel Swelling Repulsion->Swelling Release Drug Release Swelling->Release Increased Diffusion Shrinking->Release Slow Diffusion

References

Application Notes and Protocols for Diamine-Based Coating Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The chemical name "N-Methylethenaminium" does not correspond to a recognized chemical structure in scientific literature. It is likely a misnomer. These application notes, therefore, focus on a plausible and structurally related molecule, N-Methylethylenediamine , and its potential application as a monomer for creating thin film coatings. The principles and protocols described herein are based on the general reactivity of diamines in polymerization and surface modification processes and should be considered as a guide for research and development.

N-Methylethylenediamine possesses two amine functional groups, making it a suitable candidate for polymerization reactions, particularly with dicarboxylic acids or their derivatives to form polyamides, or for direct covalent attachment to appropriately functionalized surfaces. These coatings can be valuable in various research and drug development applications, including the modification of surfaces to control cell adhesion, reduce non-specific protein binding, or act as a matrix for drug delivery.

Data Presentation: Hypothetical Coating Properties

The following table summarizes hypothetical quantitative data for coatings derived from N-Methylethylenediamine. These values are illustrative and would need to be determined experimentally.

PropertyPolyamide CoatingSurface-Grafted Monolayer
Coating Thickness 50 - 200 nm2 - 5 nm
Water Contact Angle 45° - 60°30° - 45°
Surface Roughness (RMS) 5 - 10 nm< 2 nm
Stability in PBS (7 days) > 95% retention> 98% retention
Protein Adsorption (BSA) < 100 ng/cm²< 50 ng/cm²

Experimental Protocols

Protocol 1: Synthesis of a Polyamide Thin Film via Interfacial Polymerization

This protocol describes the formation of a thin polyamide film at the interface of two immiscible liquids.

Materials:

  • N-Methylethylenediamine

  • Adipoyl chloride

  • Hexane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Substrate (e.g., glass slide, silicon wafer)

Procedure:

  • Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of N-Methylethylenediamine containing 0.1 M NaOH.

  • Organic Phase Preparation: Prepare a 2% (w/v) solution of adipoyl chloride in anhydrous hexane.

  • Substrate Preparation: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

  • Interfacial Polymerization: a. Place the cleaned substrate in a shallow glass dish. b. Carefully pour the aqueous N-Methylethylenediamine solution over the substrate until it is fully submerged. c. Gently overlay the aqueous phase with the organic adipoyl chloride solution. A thin polyamide film will form at the interface. d. Allow the reaction to proceed for 2 minutes.

  • Coating Recovery and Cleaning: a. Carefully remove the substrate from the solution, pulling it through the interface to coat it with the polyamide film. b. Wash the coated substrate thoroughly with hexane to remove unreacted adipoyl chloride. c. Subsequently, wash with deionized water to remove unreacted N-Methylethylenediamine and NaOH.

  • Drying: Dry the coated substrate under a stream of nitrogen and then cure in an oven at 60°C for 1 hour.

Protocol 2: Surface Modification of a Carboxylated Surface

This protocol details the covalent attachment of N-Methylethylenediamine to a surface presenting carboxylic acid groups.

Materials:

  • Carboxyl-terminated self-assembled monolayer (SAM) on a gold or silicon substrate

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Methylethylenediamine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Activation of Carboxyl Groups: a. Immerse the carboxylated substrate in an activation solution containing 0.1 M NHS and 0.4 M EDC in anhydrous DMF. b. Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Washing: Rinse the substrate thoroughly with anhydrous DMF to remove excess EDC and NHS.

  • Amine Coupling: a. Immediately immerse the activated substrate in a 10 mM solution of N-Methylethylenediamine in PBS (pH 7.4). b. Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Final Washing: a. Rinse the substrate with PBS to remove any non-covalently bound N-Methylethylenediamine. b. Follow with a final rinse with deionized water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Visualizations

G cluster_reactants Reactants cluster_product Product diamine N-Methylethylenediamine (Diamine) polyamide Polyamide Polymer Chain diamine->polyamide Forms Amide Bond diacid Dicarboxylic Acid Chloride (e.g., Adipoyl Chloride) diacid->polyamide hcl HCl (byproduct) polyamide->hcl Releases

Caption: Hypothetical Polyamide Formation.

G start Start: Carboxylated Substrate activate Activate Surface with EDC/NHS start->activate wash1 Wash with Anhydrous Solvent activate->wash1 couple Couple with N-Methylethylenediamine in PBS wash1->couple wash2 Wash with PBS and Deionized Water couple->wash2 dry Dry under Nitrogen wash2->dry end End: Amine-Functionalized Surface dry->end

Caption: Surface Modification Workflow.

Application Notes & Protocols: Catalytic Systems for Enaminium and Iminium Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key organic transformations mediated by enaminium and iminium ion catalysis. This powerful strategy in asymmetric organocatalysis allows for the activation of carbonyl compounds, enabling a wide range of stereoselective C-C bond-forming reactions. The reversible formation of chiral enamines (HOMO-raising activation) or iminium ions (LUMO-lowering activation) from aldehydes or ketones using chiral amine catalysts is central to these transformations.[1][2] This approach is noted for its operational simplicity, often allowing reactions to be performed in the presence of moisture and air, which enhances its practical applicability in synthesis.[1]

The following sections detail the methodologies for prominent transformations, including the Mannich reaction, Aldol reaction, and Diels-Alder reaction, complete with quantitative data and step-by-step experimental protocols.

Asymmetric Three-Component Mannich Reaction

The proline-catalyzed three-component Mannich reaction is a highly efficient method for synthesizing chiral β-amino carbonyl compounds from an aldehyde, an amine, and a ketone.[3][4] The reaction proceeds through the formation of an enamine from the ketone and the proline catalyst, which then reacts with an imine generated in situ from the aldehyde and the amine.[4] This method is valued for its high stereoselectivity and the ability to use unmodified aldehydes and ketones directly.[3][5]

EntryAldehydeKetone DonorAmineCatalyst (mol%)Time (h)Yield (%)d.r.ee (%)Ref.
1p-NitrobenzaldehydeAcetonep-Anisidine(S)-Proline (35)450-94[3]
2p-NitrobenzaldehydeHydroxyacetonep-Anisidine(S)-Proline (10)4>90syn/anti >19:199[3]
3BenzaldehydePropanalN-Boc-imine(S)-Proline (20)1291syn/anti >20:1>99[6]
4IsobutyraldehydeAcetaldehydeN-Boc-imine(S)-Proline (20)1282->99[7]

The catalytic cycle involves the formation of two key intermediates: an enamine from the ketone and proline, and an imine from the aldehyde and amine. These intermediates then undergo a stereoselective reaction, followed by hydrolysis to release the product and regenerate the catalyst.

Mannich_Cycle Proline Proline Catalyst Enamine Chiral Enamine Proline->Enamine Ketone Ketone Ketone->Enamine - H₂O Reaction Mannich Reaction Enamine->Reaction Aldehyde Aldehyde Imine Imine Aldehyde->Imine - H₂O Amine Amine Amine->Imine Imine->Reaction Product_Iminium Product-Iminium Complex Reaction->Product_Iminium Product_Iminium->Proline Hydrolysis Product β-Amino Ketone Product_Iminium->Product H2O H₂O H2O->Product_Iminium

Catalytic cycle for the three-component Mannich reaction.
  • Reaction Setup: To a vial, add p-nitrobenzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and dimethyl sulfoxide (DMSO, 4.0 mL).

  • Catalyst Addition: Add (S)-proline (0.10 mmol, 10 mol%).

  • Nucleophile Addition: Add hydroxyacetone (2.0 mmol, 2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Upon completion (monitored by TLC), add a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the syn-1,2-amino alcohol.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, catalyzed by proline and its derivatives, is a cornerstone of organocatalysis for forming C-C bonds.[8] The catalyst reacts with a ketone to form a nucleophilic enamine intermediate, which then attacks an aldehyde electrophile.[1] This process mimics the mechanism of Class I aldolase enzymes and provides direct access to chiral β-hydroxy carbonyl compounds.[1]

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)ee (%) (anti)Ref.
14-NitrobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O249995:599[9]
2BenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O249592:897[9]
34-ChlorobenzaldehydeAcetoneCatalyst 1* (20)CH₂Cl₂7289-97[8]
42-NaphthaldehydeCyclopentanone(S)-Proline (10)MeOH/H₂O249087:1399[9]
*Catalyst 1 is a prolinamide derivative.

The experimental workflow involves the sequential addition of reagents, reaction monitoring, and a standard aqueous work-up followed by purification.

Aldol_Workflow Start Start Setup Charge flask with catalyst, solvent, and ketone Start->Setup Stir1 Stir for 10-15 min at RT Setup->Stir1 Cool Cool mixture to 0 °C Stir1->Cool AddAldehyde Slowly add aldehyde Cool->AddAldehyde React Stir at RT for specified time (e.g., 24 h) AddAldehyde->React Quench Quench with sat. aq. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic phase (Na₂SO₄), filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End Obtain β-Hydroxy Ketone Purify->End

General experimental workflow for the aldol reaction.
  • Reaction Setup: In a 25 mL flask, charge (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), and water (330 µL).

  • Ketone Addition: Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents) and stir the mixture for 10 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add benzaldehyde (1.02 mL, 10 mmol) via syringe.

  • Reaction: Cap the flask, seal it, and stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Follow standard aqueous work-up procedures (quenching, extraction, drying) and purify the crude product via flash chromatography to isolate the desired aldol product.

Asymmetric Intramolecular Diels-Alder Reaction

Iminium ion catalysis provides a powerful strategy for activating α,β-unsaturated aldehydes toward [4+2] cycloaddition reactions.[10] Chiral imidazolidinone catalysts, for example, reversibly form an iminium ion with the dienophile, lowering its LUMO energy and facilitating the Diels-Alder reaction with a tethered diene.[11] This methodology enables the enantioselective construction of complex polycyclic systems.[11]

| Entry | Substrate (Triene-enal) | Catalyst (mol%) | Time (h) | Yield (%) | endo/exo | ee (%) | Ref. | |-------|-------------------------|-----------------|-----------------|----------|-----------|----------|--------|------| | 1 | Undecatrienal | 2c (20) | 24 | 70 | >20:1 | 93 |[11] | | 2 | Oxaundecatrienal | 1 (20) | 48 | 81 | >20:1 | 99 |[11] | | 3 | Decatrienal | 1 (20) | 24 | 83 | 6:1 | 90 |[11] | | 4 | Dodecatrienal | 1 (5) | 18 | 87 | >20:1 | 96 |[11] | Catalysts 1 and 2c are specific imidazolidinone derivatives.

This diagram illustrates the activation of an α,β-unsaturated aldehyde via iminium ion formation, which lowers the LUMO energy and facilitates the cycloaddition.

Diels_Alder_Logic cluster_0 Catalytic Activation cluster_1 Cycloaddition cluster_2 Catalyst Regeneration Aldehyde α,β-Unsaturated Aldehyde (High LUMO) Iminium Chiral Iminium Ion (Low LUMO) Aldehyde->Iminium + Catalyst - H₂O Catalyst Chiral Amine Catalyst DA_Reaction Diels-Alder Reaction Iminium->DA_Reaction Diene Diene Diene->DA_Reaction Product_Iminium Cycloadduct-Iminium Complex DA_Reaction->Product_Iminium Hydrolysis Hydrolysis (+ H₂O) Product_Iminium->Hydrolysis Hydrolysis->Catalyst Regenerated Final_Product Enantioenriched Cycloadduct Hydrolysis->Final_Product

Activation and reaction pathway in iminium catalysis.
  • Reaction Setup: To a solution of the triene-enal substrate (0.26 mmol) in a 1:1 mixture of CH₂Cl₂/H₂O (5.2 mL) is added the imidazolidinone catalyst HClO₄ salt (0.052 mmol, 20 mol%).

  • Reaction: The reaction mixture is stirred at room temperature for the time specified in the data table (e.g., 24 hours).

  • Work-up: Upon completion, the reaction is diluted with water and extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting residue is purified by flash chromatography on silica gel (e.g., 10% EtOAc/hexanes) to afford the bicyclic product.

  • Analysis: The enantiomeric excess (ee) is determined by HPLC or SFC analysis on a chiral stationary phase.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylethenaminium Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, answers to frequently asked questions, generalized experimental protocols, and illustrative diagrams to assist in navigating the challenges of scaling up enamine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of N-methyl enamines.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to equilibrium.The formation of enamines is a reversible condensation reaction that produces water.[1][2][3][4] To drive the reaction to completion, it is crucial to remove water as it is formed. On a larger scale, this can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] The use of TiCl₄ as a water scavenger has also been reported to prevent side reactions.[2]
Low reactivity of starting materials.Ensure the purity of the secondary amine (e.g., methylamine) and the carbonyl compound. The carbonyl compound must have an α-hydrogen.[2] The choice of solvent can also influence reactivity; common solvents include methanol, acetonitrile, or toluene.
Product Decomposes During Workup Hydrolysis of the enamine.Enamines are sensitive to aqueous acid and can readily hydrolyze back to the starting carbonyl compound and secondary amine.[1][5][6][7] During workup, avoid acidic conditions. Use anhydrous solvents and reagents. If an aqueous wash is necessary, use a basic solution (e.g., saturated sodium bicarbonate) and work quickly at low temperatures.
Formation of Side Products Self-condensation of the aldehyde or ketone.This is a common side reaction, especially with aldehydes.[2] Adding the carbonyl compound slowly to the reaction mixture containing the amine can help minimize this. Using a water scavenger like TiCl₄ can also suppress self-condensation.[2]
Formation of iminium salt.If a primary amine is present as an impurity or if the reaction conditions are not well-controlled, imine or iminium salt formation can occur.[8][9] Ensure the use of a high-purity secondary amine.
Difficulty in Product Purification Product instability on silica gel.Enamines can be unstable on silica gel due to its acidic nature, leading to decomposition during column chromatography. Consider alternative purification methods such as distillation under reduced pressure for volatile enamines or crystallization. If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) and non-protic eluents.
Co-elution with impurities.If impurities are amines, they can be difficult to separate. An acid wash can remove amine impurities by forming water-soluble salts, but this risks hydrolyzing the enamine product.[10] Alternatively, protecting the amine impurity with a Boc group can alter its polarity, facilitating separation.[10]
Poor Yield on Scale-Up Inefficient water removal.The method of water removal must be scalable. While drying agents may be suitable for lab-scale, azeotropic distillation is often more efficient for larger batches.
Exothermic reaction leading to side products.The initial condensation reaction can be exothermic. On a larger scale, efficient heat dissipation is critical. Monitor the internal temperature and control the addition rate of reagents to maintain the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of an N-methyl enamine?

A1: The synthesis of an N-methyl enamine typically involves the condensation reaction between a ketone or an aldehyde and a secondary amine, in this case, methylamine.[1][2][4] The reaction is usually catalyzed by a mild acid and requires the removal of water to proceed to completion.

Q2: How can I monitor the progress of my enamine synthesis reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Q3: What are the key safety considerations when scaling up N-methyl enamine synthesis?

A3: Methylamine is a flammable and toxic gas or volatile liquid.[11][12] Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic, so proper temperature control and monitoring are essential to prevent runaway reactions.[11] When using reagents like TiCl₄, which is highly corrosive and reacts violently with water, extreme caution must be exercised.

Q4: How should I store the purified N-methyl enamine?

A4: Enamines are often sensitive to moisture and air.[5][6] They should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at low temperatures to minimize degradation.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of an N-methyl enamine. These should be adapted and optimized for the specific target molecule.

Protocol 1: Synthesis using Azeotropic Water Removal
  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

  • Reagents: Charge the reaction flask with the starting ketone/aldehyde and a suitable solvent (e.g., toluene).

  • Reaction: Add a solution of methylamine in the same solvent to the dropping funnel.

  • Heating: Heat the mixture to reflux.

  • Addition: Slowly add the methylamine solution to the refluxing mixture.

  • Water Removal: Continuously remove the water-solvent azeotrope via the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by analyzing aliquots.

  • Completion: Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by vacuum distillation or other suitable methods.

Protocol 2: Synthesis using a Dehydrating Agent
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve the starting carbonyl compound in an anhydrous solvent (e.g., dichloromethane or THF).

  • Drying Agent: Add an excess of a powdered anhydrous dehydrating agent (e.g., MgSO₄).

  • Addition: Slowly add a solution of methylamine in the same solvent at room temperature or below, while monitoring the internal temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as determined by TLC or GC analysis.

  • Filtration: Filter off the dehydrating agent and wash it with the anhydrous solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Data Presentation

The following tables present hypothetical quantitative data for a generic N-methyl enamine synthesis to illustrate expected parameters. Actual values will vary depending on the specific substrates and conditions.

Table 1: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1252465
2501280
380 (reflux)692

Table 2: Comparison of Water Removal Methods

EntryMethodReaction Time (h)Yield (%)
1MgSO₄1875
2Dean-Stark (Toluene)895
3Molecular Sieves2470

Visualizations

The following diagrams illustrate the general workflow for N-Methylethenaminium synthesis and a troubleshooting guide.

Enamine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Start Reagents Prepare Starting Materials (Carbonyl, Methylamine, Solvent) Start->Reagents ReactionMixture Combine Reactants Reagents->ReactionMixture Heat Heat to Reflux ReactionMixture->Heat WaterRemoval Azeotropic Water Removal (Dean-Stark) Heat->WaterRemoval Monitor Monitor Reaction Progress (TLC/GC) WaterRemoval->Monitor Monitor->WaterRemoval Incomplete Cool Cool Reaction Mixture Monitor->Cool Complete SolventRemoval Remove Solvent Cool->SolventRemoval Purification Purify Product (e.g., Vacuum Distillation) SolventRemoval->Purification Product This compound Purification->Product End End Product->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield? Equilibrium Incomplete Reaction (Equilibrium) LowYield->Equilibrium Yes Hydrolysis Product Hydrolysis During Workup LowYield->Hydrolysis Yes SideReaction Side Reactions LowYield->SideReaction Yes RemoveWater Ensure Efficient Water Removal Equilibrium->RemoveWater AnhydrousWorkup Use Anhydrous/ Basic Workup Hydrolysis->AnhydrousWorkup OptimizeConditions Optimize Reaction Conditions (Temp, Addition Rate) SideReaction->OptimizeConditions

Caption: A troubleshooting decision tree for low yield in enamine synthesis.

References

Technical Support Center: Purification of N-Methylethenaminium and Related Enaminium Salts

Author: BenchChem Technical Support Team. Date: November 2025

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Disclaimer: "this compound" is not a standard chemical name found in scientific literature. This guide provides general purification techniques applicable to enaminium salts, the chemical class to which this compound likely belongs. These compounds are known for their reactivity and potential instability, requiring careful handling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

Common impurities often include unreacted starting materials such as the parent secondary amine and the corresponding ketone or aldehyde.[1] Side-products from self-condensation of the carbonyl compound can also be present.[1] Additionally, residual solvents and reagents used during the synthesis, like acid catalysts or dehydrating agents, may contaminate the crude product.[1]

Q2: My this compound salt is degrading during purification. What can I do?

Enaminium salts can be sensitive to heat, strong acids, and aqueous conditions, which can lead to hydrolysis back to the starting ketone/aldehyde and secondary amine.[2][3] To minimize degradation, use mild purification conditions. Opt for low-temperature recrystallization or chromatography with deactivated silica gel. It is also crucial to handle the compound in a dry, inert atmosphere to prevent hydrolysis.[4]

Q3: What are the best solvents for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For polar enaminium salts, polar aprotic solvents like acetonitrile or ethyl acetate can be effective.[6] Alcohols such as methanol or ethanol are also commonly used.[7] It may be necessary to use a co-solvent system, such as acetone/hexanes, to induce precipitation.[8]

Q4: Can I use standard silica gel chromatography for purification?

Standard silica gel is acidic and can cause the degradation of sensitive compounds like enaminium salts. It is advisable to use deactivated (neutral) silica gel or alumina. You can prepare deactivated silica by creating a slurry with a small percentage of a base, such as triethylamine, in the mobile phase. This neutralizes the acidic sites on the silica, preventing decomposition of the target compound.[9]

Q5: How should I store the purified this compound?

Due to their hygroscopic and potentially unstable nature, enaminium salts should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, refrigeration at low temperatures, such as -18°C, is recommended to minimize degradation.[10]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
Compound is too soluble in the chosen solvent, even at low temperatures.Choose a less polar solvent or a co-solvent system to decrease solubility.[8]
Too much solvent was used, preventing the solution from becoming saturated upon cooling.[5]Use the minimum amount of hot solvent required to fully dissolve the crude product.[5][11][12]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration quickly.
The cooling process was too rapid, leading to the formation of fine, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11][12]
Issue 2: Product is Still Impure After Column Chromatography
Possible Cause Solution
The chosen solvent system (mobile phase) has poor selectivity for the compound and impurities.Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your product and impurities.[13][14]
The column was overloaded with the crude material.A general rule of thumb is to use a mass of silica gel that is 25-30 times the mass of the crude material to be separated.[15]
The compound is degrading on the silica gel column.Use deactivated silica gel or alumina, and consider running the column at a lower temperature if the compound is thermally sensitive.[9]
The collected fractions are too large, leading to mixing of the product with impurities.Collect smaller fractions, especially when the desired compound is eluting.[14]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to just below its boiling point. Add the minimum amount of hot solvent to the crude product until it is completely dissolved.[5][11][12]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11][12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[11] Dry the crystals under a high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel (or deactivated silica gel) as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[14]

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column. Collect fractions in test tubes.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recrystallization Solvent Selection for Enaminium Salts
Solvent Polarity Typical Temperature Range (°C) Notes
MethanolPolar Protic25 - 60Effective for many enamine salts.[7]
AcetonitrilePolar Aprotic25 - 75Good for compounds sensitive to protic solvents.
Ethyl AcetateModerately Polar25 - 70Can be used alone or with a co-solvent like hexanes.
AcetonePolar Aprotic25 - 50Often used in a co-solvent system.
Table 2: Common TLC Solvent Systems for Polar Compounds
Solvent System Typical Ratio (v/v) Application Notes
Dichloromethane : Methanol95 : 5 to 90 : 10A good starting point for moderately polar to polar compounds.
Ethyl Acetate : Hexanes30 : 70 to 70 : 30Versatile system for a wide range of polarities.
Dichloromethane : Methanol : Triethylamine95 : 5 : 0.5The addition of triethylamine helps to prevent streaking of basic compounds on the TLC plate.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, crystalline solid Chromatography Column Chromatography TLC->Chromatography Multiple spots, oily substance Pure_Rec Pure Product Recrystallization->Pure_Rec Successful Impure_Rec Impure Product Recrystallization->Impure_Rec Unsuccessful Pure_Chrom Pure Product Chromatography->Pure_Chrom Successful Impure_Chrom Impure Product Chromatography->Impure_Chrom Unsuccessful

Caption: General purification workflow for this compound.

TroubleshootingLowYield Start Low Yield After Recrystallization Check_Solubility Is the product highly soluble in cold solvent? Start->Check_Solubility Change_Solvent Change to a less polar solvent or use a co-solvent system. Check_Solubility->Change_Solvent Yes Check_Volume Was an excess of solvent used? Check_Solubility->Check_Volume No End Improved Yield Change_Solvent->End Minimize_Solvent Repeat using the minimum amount of hot solvent. Check_Volume->Minimize_Solvent Yes Check_Cooling Was the solution cooled too quickly? Check_Volume->Check_Cooling No Minimize_Solvent->End Slow_Cooling Allow for slow cooling to room temperature. Check_Cooling->Slow_Cooling Yes Check_Cooling->End No Slow_Cooling->End

Caption: Troubleshooting flowchart for low recrystallization yield.

References

Technical Support Center: N-Methylethenamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-methylethenamine production.

Disclaimer: N-Methylethenaminium, as a cation, is likely an unstable intermediate. This guide focuses on the synthesis of its more stable, neutral enamine precursor, N-methylethenamine. The principles and troubleshooting steps outlined here are based on established enamine chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-methylethenamine?

A1: N-methylethenamine is synthesized through the acid-catalyzed nucleophilic addition of a secondary amine (N-methylamine) to an aldehyde or ketone, followed by dehydration.[1][2][3] The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the enamine product.[3][4][5]

Q2: Why is my N-methylethenamine yield consistently low?

A2: Low yields in enamine synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction is reversible, and if water is not effectively removed, the equilibrium will favor the starting materials.[4][5]

  • Hydrolysis: Enamines are sensitive to water and can readily hydrolyze back to the starting carbonyl compound and secondary amine, especially under acidic conditions.[1][4]

  • Side reactions: The formation of side products can reduce the yield of the desired enamine.

  • Improper pH: The reaction is pH-dependent. At a low pH, the amine nucleophile is protonated and non-reactive. At a high pH, the acid catalyst is not effective.[2]

Q3: How can I effectively remove water from the reaction mixture?

A3: Several methods can be employed to remove water and drive the equilibrium towards the enamine product:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a common and effective method.

  • Drying agents: Anhydrous drying agents such as molecular sieves (4Å) or calcium hydride can be added to the reaction mixture.[6]

Q4: What are the optimal reaction conditions for N-methylethenamine synthesis?

A4: Optimal conditions can vary depending on the specific carbonyl compound used. However, general guidelines include:

  • Catalyst: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid) is typically used.[4]

  • Solvent: An inert, non-aqueous solvent that allows for azeotropic removal of water is preferred (e.g., toluene, cyclohexane).[6]

  • Temperature: The reaction is often carried out at reflux to facilitate the removal of water.

Q5: How should I purify the synthesized N-methylethenamine?

A5: Enamines are often unstable and prone to hydrolysis, making purification challenging.

  • Distillation: For volatile enamines, distillation under reduced pressure can be effective.

  • Chromatography: Column chromatography can be used, but care must be taken to use a non-acidic stationary phase and anhydrous solvents to prevent hydrolysis.

  • Acid-base extraction: This method can be used to remove non-basic impurities. The enamine can be protonated with a weak acid to bring it into the aqueous phase, washed with an organic solvent, and then the free enamine can be regenerated by basification and extracted into an organic solvent.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Ineffective water removal.[4][5] 2. Incorrect pH.[2] 3. Inactive catalyst. 4. Low reaction temperature.1. Use a Dean-Stark trap or add a fresh, activated drying agent (e.g., molecular sieves).[6] 2. Adjust the pH to be mildly acidic. A pH around 4-5 is often optimal. 3. Use a fresh portion of the acid catalyst. 4. Increase the reaction temperature to reflux to ensure azeotropic removal of water.
Product decomposes during workup or purification 1. Presence of water leading to hydrolysis.[1][4] 2. Exposure to acidic conditions. 3. High temperatures during purification.1. Ensure all glassware is dry and use anhydrous solvents during workup and purification. 2. Avoid strong acids. Use a mild base (e.g., triethylamine) to neutralize any residual acid before purification. 3. If using distillation, perform it under reduced pressure to lower the boiling point.
Formation of multiple products 1. Side reactions such as self-condensation of the carbonyl compound. 2. Isomerization of the enamine product.1. Add the carbonyl compound slowly to the reaction mixture containing the amine and catalyst. 2. The formation of different enamine isomers (if applicable) can be influenced by reaction conditions. Thermodynamic or kinetic control can favor one isomer over another.
Difficulty in isolating the product 1. Product is highly volatile. 2. Product is an oil and difficult to handle.1. Use a cold trap during distillation to collect volatile products. 2. If the product is an oil, try to crystallize it by dissolving in a minimal amount of a non-polar solvent and cooling.

Experimental Protocols

General Protocol for N-Methylethenamine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone

  • N-methylamine (secondary amine)

  • Anhydrous toluene (or another suitable solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser. Ensure all glassware is thoroughly dried.

  • To the flask, add the aldehyde or ketone (1 equivalent), N-methylamine (1.1-1.5 equivalents), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude enamine product.

  • Purify the crude product by vacuum distillation or column chromatography on a neutral support (e.g., alumina) with anhydrous eluents.

Visualizations

Enamine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification carbonyl Aldehyde/Ketone mix Mix in Anhydrous Solvent (e.g., Toluene) carbonyl->mix amine N-Methylamine amine->mix add_catalyst Add Acid Catalyst (e.g., p-TsOH) mix->add_catalyst reflux Reflux with Water Removal (Dean-Stark) add_catalyst->reflux neutralize Neutralize Catalyst (aq. NaHCO3 wash) reflux->neutralize dry Dry Organic Layer (e.g., Na2SO4) neutralize->dry purify Purify (Vacuum Distillation or Chromatography) dry->purify product N-Methylethenamine purify->product

Caption: Experimental workflow for the synthesis of N-methylethenamine.

Troubleshooting_Logic start Low Yield of N-Methylethenamine check_water Is water being effectively removed? start->check_water check_pH Is the pH mildly acidic? check_water->check_pH Yes improve_water_removal Improve water removal: - Use Dean-Stark trap - Add fresh molecular sieves check_water->improve_water_removal No check_temp Is the reaction at reflux? check_pH->check_temp Yes adjust_pH Adjust pH to ~4-5 check_pH->adjust_pH No check_hydrolysis Is there evidence of hydrolysis during workup? check_temp->check_hydrolysis Yes increase_temp Increase temperature to achieve reflux check_temp->increase_temp No anhydrous_workup Perform workup under anhydrous conditions and neutralize acid before purification check_hydrolysis->anhydrous_workup Yes end Yield Improved check_hydrolysis->end No improve_water_removal->end adjust_pH->end increase_temp->end anhydrous_workup->end

References

Technical Support Center: Characterization of N-Methylated Amines and Related Iminium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of N-methylated amines and related iminium ions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing N-methylated compounds?

A1: N-methylation can introduce several challenges in characterization. In NMR spectroscopy, the N-methyl group can lead to complex spectra due to the potential for rotational isomers (rotamers) around the C-N amide bond in N-methylated peptides, which can cause peak broadening or the appearance of multiple sets of signals. In mass spectrometry, fragmentation patterns can be altered compared to their non-methylated counterparts. Additionally, the synthesis of N-methylated compounds can sometimes be challenging, leading to incomplete methylation or side products that complicate analysis.[1][2][3]

Q2: How can I confirm the presence of an N-H proton in my amine sample using ¹H NMR?

A2: To confirm the presence of an exchangeable proton like N-H (or O-H), you can perform a D₂O shake.[4] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the N-H proton will exchange with deuterium and either disappear or significantly decrease in intensity.[4][5]

Q3: My ¹H NMR spectrum shows very broad peaks. What could be the cause?

A3: Broad peaks in an ¹H NMR spectrum can be caused by several factors. These include poor shimming of the spectrometer, a non-homogenous sample due to poor solubility, or a sample that is too concentrated.[4] In the specific case of N-methylated compounds, peak broadening can also be a result of chemical exchange or the presence of rotamers that are interconverting on the NMR timescale.[4]

Q4: What is an iminium ion, and how is it typically observed?

A4: An iminium ion is a cation with the general structure R₂C=NR₂⁺. In mass spectrometry, iminium ions are common fragments observed during the collision-induced dissociation (CID) of peptides and other amines.[6][7][8] For example, under electron ionization (EI) conditions, a common fragmentation pathway for tryptamines results in the formation of a CH₂=N⁺R₁R₂ iminium ion, which often appears as the base peak in the mass spectrum.[7]

Troubleshooting Guides

¹H NMR Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Overlapping peaks in the spectrum, making interpretation difficult. The chemical shifts of different protons are too similar in the chosen solvent.Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄). Different solvents can induce changes in chemical shifts and may resolve the overlapping signals.[4]
Unexpected complexity or doubling of peaks for what should be a single compound. The presence of rotational isomers (rotamers), particularly in N-methylated amides or peptides.Acquire the spectrum at a higher temperature. Increased temperature can accelerate the bond rotation, causing the separate signals from the rotamers to coalesce into a single, averaged signal.[4]
A persistent peak for ethyl acetate is present, even after drying under high vacuum. Some compounds can strongly retain ethyl acetate.Add dichloromethane to the sample and rotary evaporate. Repeat this process one or two more times to displace the ethyl acetate.[4]
The signal for an N-H proton is not visible or is very broad. The N-H proton may be undergoing rapid chemical exchange with residual water or other exchangeable protons. The signal can also be broad due to quadrupole broadening from the ¹⁴N nucleus.Ensure your solvent is anhydrous. You can also try acquiring the spectrum in a different solvent. For confirmation of an N-H proton, a D₂O exchange experiment is recommended.[4][5]
Mass Spectrometry
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in distinguishing between isomeric amines. Isomers may produce similar mass spectra under standard conditions.Utilize tandem mass spectrometry (MS/MS). By selecting the parent ion and inducing fragmentation, you can often generate unique fragment ions (like specific iminium ions) that allow for the differentiation of isomers.[7]
Low intensity or absence of expected iminium ion fragments. The fragmentation energy may not be optimal, or the instrument type may not be well-suited for observing these ions.Iminium ions are readily observed in hybrid quadrupole-time-of-flight (QTOF) mass spectrometers.[6] Adjusting the collision energy in your MS/MS experiment can also influence the abundance of different fragment ions.
Observation of unexpected higher mass ions (e.g., dimers or trimers). Cation-cation or cation-anion association can occur in the gas phase, especially with ionic liquid analysis.[9]This is an inherent property of the analyte and the ionization method. These cluster ions can provide additional information about the intermolecular interactions of your compound.

Experimental Protocols

Protocol: D₂O Exchange for ¹H NMR
  • Prepare the Sample: Dissolve your compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube as you normally would.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and to facilitate proton exchange.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H or O-H) will have disappeared or significantly decreased in intensity in the second spectrum.[4]

Protocol: General Collision-Induced Dissociation (CID) for Iminium Ion Analysis

This is a general workflow for a QTOF mass spectrometer.

  • Sample Infusion: Infuse the sample, dissolved in an appropriate solvent (e.g., acetonitrile/water with formic acid), into the electrospray ionization (ESI) source.

  • MS1 Scan: Perform an initial full scan (MS1) to identify the mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺.

  • MS/MS Setup:

    • Set the instrument to MS/MS mode.

    • In the quadrupole, select the m/z of the parent ion of interest for isolation.

    • In the collision cell, apply a specific collision energy. This will need to be optimized for your compound to induce fragmentation.

    • The time-of-flight (TOF) analyzer will then separate the resulting fragment ions.

  • Acquire MS/MS Spectrum: Acquire the tandem mass spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic fragment ions, such as iminium ions, to aid in structural elucidation.[6][7]

Visualizations

experimental_workflow Troubleshooting Workflow for Ambiguous NMR Spectra start Ambiguous NMR Spectrum (e.g., broad or extra peaks) check_purity Check Purity (TLC, LC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure repurify Repurify Sample is_pure->repurify No is_rotamer Suspect Rotamers/Exchange? is_pure->is_rotamer Yes repurify->check_purity vt_nmr Perform Variable Temperature (VT) NMR is_rotamer->vt_nmr Yes d2o_exchange Perform D₂O Exchange is_rotamer->d2o_exchange Suspect N-H? change_solvent Change NMR Solvent is_rotamer->change_solvent No final_analysis Re-analyze Data vt_nmr->final_analysis d2o_exchange->final_analysis change_solvent->final_analysis

Caption: Troubleshooting workflow for ambiguous NMR spectra.

fragmentation_pathway Generalized Iminium Ion Formation in Mass Spectrometry parent_ion Parent Molecule Ion [M+H]⁺ fragmentation Collision-Induced Dissociation (CID) parent_ion->fragmentation iminium_ion Iminium Ion Fragment [RCH=NH₂]⁺ fragmentation->iminium_ion other_fragments Other Fragment Ions (b- and y-ions, neutral losses) fragmentation->other_fragments

References

addressing instability issues of N-Methylethenaminium

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylethenaminium

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related simple enamine/iminium salt systems. Given that this compound is a highly reactive and unstable species, this center focuses on addressing the challenges arising from its inherent instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is the iminium cation corresponding to N-methylethenamine. Iminium ions, particularly those derived from simple, unhindered aldehydes and amines, are generally unstable.[1] Their instability stems from high reactivity towards nucleophiles, especially water.[2] The C=N double bond is polarized and highly susceptible to hydrolysis, which breaks the molecule down into its parent aldehyde (acetaldehyde) and amine (methylamine).[2][3][4]

Q2: How is this compound formed?

It is formed from the reaction of a secondary amine with an aldehyde or ketone, which first generates an enamine intermediate.[5][6][7] Protonation of the enamine's alpha-carbon leads to the formation of the iminium cation.[3][8] This formation is a reversible equilibrium reaction, typically requiring mildly acidic conditions to facilitate the removal of water.[5][9][10]

Q3: Can I purchase and store this compound?

Due to its high reactivity and susceptibility to hydrolysis, this compound is not typically available as an isolated, storable product.[1] It is almost always generated in situ (in the reaction mixture) for immediate use.[2] If a related iminium salt were to be stored, it would require strictly anhydrous (dry) and inert conditions at low temperatures.[11][12] Amines, in general, are hygroscopic and should be stored in sealed containers in a cool, dry, well-ventilated area to prevent degradation.[12][13]

Q4: What are the main degradation pathways for this compound?

The primary degradation pathway is hydrolysis. In the presence of water, the iminium ion is attacked by a water molecule, leading to a carbinolamine intermediate. This intermediate then breaks down to regenerate the starting carbonyl compound (acetaldehyde) and the amine (methylamine).[3][4] This process is often catalyzed by acid.[4] Other potential degradation pathways for related amines can include oxidation or N-dealkylation under specific conditions.[14][15]

Q5: What are the primary applications of unstable species like this compound?

These species are valuable reactive intermediates in organic synthesis.[2] Enamines serve as nucleophilic enolate equivalents for reactions like alkylations and acylations (e.g., the Stork enamine synthesis).[6][7][16] Iminium ions act as electrophiles and are key intermediates in organocatalysis, enabling a wide range of enantioselective transformations.[2][17][18]

Troubleshooting Guide

Issue 1: My reaction yield is very low or zero when using an in situ generated enamine/iminium ion.

  • Possible Cause: Premature hydrolysis of the intermediate. The most common cause of failure is the presence of excess water in the reaction mixture, which drives the equilibrium back to the starting materials.[5][8]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

    • Remove Water: The formation of the enamine/iminium ion releases one equivalent of water.[7] Use a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the desired intermediate.[5]

    • Control pH: The reaction is often catalyzed by a small amount of acid, but too much acid can fully protonate the starting amine, rendering it non-nucleophilic.[9] The optimal pH for enamine formation is typically around 4-5.[4][10]

Issue 2: I've isolated my product, but it appears to be contaminated with the starting aldehyde/ketone.

  • Possible Cause: Hydrolysis during the reaction workup. Standard aqueous workups (e.g., washing with water or dilute acid) will rapidly hydrolyze any remaining enamine or iminium salt back to the starting carbonyl compound.[3][6]

  • Solution:

    • Non-Aqueous Workup: If possible, use a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.

    • Careful Quenching: If an aqueous wash is necessary, perform it quickly at low temperatures to minimize hydrolysis time.

    • Purification: The starting carbonyl can often be removed from the desired product via column chromatography.

Issue 3: Instead of C-alkylation of my enamine, I am observing N-alkylation.

  • Possible Cause: While enamines are primarily nucleophilic at the alpha-carbon, the nitrogen atom retains its lone pair and can also act as a nucleophile.[19] This can be a competing side reaction, particularly with simple, unhindered enamines and reactive alkylating agents.[20]

  • Solution:

    • Use Reactive Electrophiles: Use more reactive electrophiles that favor C-alkylation, such as allylic or benzylic halides.

    • Form a Metalloenamine: For simple alkyl halides, it may be necessary to first deprotonate the enamine with a strong base to form a more reactive metalloenamine, which undergoes cleaner C-alkylation.[20]

Issue 4: How can I confirm that the enamine or iminium ion has formed in my reaction?

  • Possible Cause: The transient nature of the intermediate makes direct observation difficult.

  • Solution:

    • NMR Spectroscopy: For some more stable systems, it may be possible to observe the characteristic vinyl proton signals of the enamine or the iminium proton signal in the ¹H NMR spectrum.

    • Mass Spectrometry: Techniques like LC-MS can be used to detect the mass of the desired intermediate. Online hydrogen/deuterium exchange (HDX) coupled with mass spectrometry can be particularly useful for identifying imine or enamine structures.[21]

    • Trapping Experiment: Add a highly reactive electrophile to a small aliquot of the reaction. If the expected product from the trapped intermediate is formed, it provides indirect evidence of its existence.

Data Presentation: Factors Affecting Stability

The stability of this compound and related enamines is primarily dictated by their susceptibility to hydrolysis. The following table summarizes key factors influencing this instability.

FactorConditionGeneral Effect on StabilityRationale
pH Acidic (pH < 4)Low Stability Protonation of the enamine forms the iminium ion, which is highly electrophilic and susceptible to attack by water.[3][4][5]
Neutral (pH ~7)Moderate StabilityUncatalyzed attack by water is the rate-limiting step.[5] Stability is higher than in acidic or basic conditions.
Basic (pH > 8)Low Stability Hydroxide ion can directly attack the iminium ion or participate in the hydrolysis of the carbinolamine intermediate.[4][5]
Water High ConcentrationVery Low Stability As a reactant in the degradation pathway, high concentrations of water push the equilibrium away from the enamine/iminium ion.[4][8]
AnhydrousHighest Stability In the complete absence of water, the primary degradation pathway (hydrolysis) is prevented.
Temperature High TemperatureLow Stability Increases the rate of hydrolysis and potential side reactions.
Low TemperatureIncreased Stability Slows the rate of degradation, prolonging the lifetime of the intermediate.
Structure Steric HindranceIncreased Stability Bulky groups around the C=N bond can sterically shield it from attack by nucleophiles like water.[22]
ConjugationIncreased Stability Conjugation of the C=N bond with other pi systems (e.g., phenyl rings) can delocalize charge and increase stability.[23]

Experimental Protocols

Protocol 1: In Situ Generation and Alkylation of an Enamine (Stork Reaction)

This protocol describes a general method for forming an enamine from a ketone (e.g., cyclohexanone) and a secondary amine (e.g., pyrrolidine) and using it to react with an electrophile (e.g., allyl bromide).

Materials:

  • Cyclohexanone

  • Pyrrolidine (dried over KOH)

  • Toluene (anhydrous)

  • Allyl bromide

  • p-Toluenesulfonic acid (catalyst)

  • Molecular sieves (4Å, activated)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Dry all glassware in an oven and assemble while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Enamine Formation:

    • To the flask, add toluene (2 mL per mmol of ketone), cyclohexanone (1.0 eq), and pyrrolidine (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (~0.01 eq).

    • Set up the reaction for azeotropic removal of water using a Dean-Stark trap filled with toluene.

    • Heat the mixture to reflux until no more water is collected in the trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

  • Alkylation:

    • Cool the resulting enamine solution to 0 °C in an ice bath.

    • Slowly add allyl bromide (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to stir at room temperature overnight. The formation of a precipitate (pyrrolidinium bromide) may be observed.

  • Hydrolysis and Workup:

    • Add an equal volume of water to the reaction mixture to hydrolyze the intermediate iminium salt.[6] Stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-allylcyclohexanone) by flash column chromatography.

Protocol 2: Monitoring Degradation by HPLC

This protocol outlines a method to monitor the hydrolysis of an in situ generated enamine/iminium ion over time.

Procedure:

  • Reaction Setup: Prepare the enamine/iminium ion in a suitable anhydrous solvent as described in Protocol 1, but do not add the electrophile.

  • Initiate Degradation: At time t=0, add a specific amount of water (e.g., 5 equivalents) to the reaction mixture to initiate hydrolysis.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Sample Quenching: Immediately quench the aliquot by diluting it in a known volume of cold, anhydrous acetonitrile to stop further degradation.

  • HPLC Analysis:

    • Inject the quenched samples onto a suitable reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.

    • Monitor the elution using a UV detector at a wavelength where the starting material (ketone) and any conjugated intermediates absorb.

  • Data Analysis: Plot the peak area of the starting ketone versus time. The increase in the ketone peak area corresponds to the degradation of the enamine/iminium ion, allowing for the determination of the hydrolysis rate.[24]

Visualizations

Chemical Pathways

G ketone Acetaldehyde enamine N-Methylethenamine (Enamine) ketone->enamine + Methylamine - H₂O amine Methylamine iminium This compound (Iminium Cation) enamine->iminium iminium->ketone + H₂O (Hydrolysis)

Caption: Equilibrium between starting materials, enamine, and iminium cation.

Experimental Workflow

G start 1. Combine Ketone + Secondary Amine in Anhydrous Solvent enamine_form 2. Azeotropic Removal of Water (Reflux) → Enamine Solution start->enamine_form cool 3. Cool Reaction Mixture to 0 °C enamine_form->cool add_e 4. Add Electrophile (e.g., Alkyl Halide) cool->add_e react 5. Stir to Complete Alkylation Reaction add_e->react hydrolyze 6. Aqueous Workup to Hydrolyze Iminium Salt react->hydrolyze finish 7. Isolate and Purify α-Alkylated Ketone hydrolyze->finish

Caption: Workflow for in situ enamine generation and alkylation.

Troubleshooting Logic

G start Low Reaction Yield q1 Were anhydrous conditions used? start->q1 a1_no Action: Dry all glassware/solvents. Use inert atmosphere. q1->a1_no No q2 Was water actively removed during enamine formation? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Use Dean-Stark trap or add molecular sieves. q2->a2_no No q3 Was the reaction workup aqueous? q2->q3 Yes a2_no->end a3_yes Problem: Product loss due to hydrolysis during workup. q3->a3_yes Yes q3->end No a3_yes_sol Action: Use non-aqueous workup or perform wash quickly at low temp. a3_yes->a3_yes_sol a3_yes_sol->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: N-Methylethenaminium and Related Enamines/Iminium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life and troubleshooting experimental issues related to N-Methylethenaminium and similar reactive enamines or iminium salts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

A1: this compound is the systematic name for the simplest N-methylated enamine cation. Enamines are characterized by a nitrogen atom attached to a double bond. This structure results in a high degree of nucleophilicity at the α-carbon, making them highly reactive towards electrophiles. The corresponding iminium form is electrophilic at the carbon of the C=N bond. This inherent reactivity makes them valuable synthetic intermediates but also contributes to their limited stability.

Q2: What are the primary degradation pathways for enamines and iminium salts?

A2: The most common degradation pathway is hydrolysis.[1][2] In the presence of water, especially under acidic conditions, enamines and iminium salts readily hydrolyze back to the corresponding carbonyl compound (an aldehyde or ketone) and the secondary amine.[1][2] They are also susceptible to oxidation and polymerization, particularly upon exposure to air and light.

Q3: How can I visually confirm the degradation of my this compound sample?

A3: Degradation can often be observed as a change in the physical appearance of the sample, such as a color change (e.g., from colorless to yellow or brown), the formation of a precipitate, or a change in viscosity, which may indicate polymerization. For a more definitive assessment, spectroscopic methods such as NMR can be used to identify the presence of hydrolysis products (e.g., acetaldehyde and methylamine) or other impurities.

Q4: Are there any structural features that can improve the stability of enamines?

A4: Yes, structural modifications can influence stability. For instance, enamines derived from cyclic ketones are often more stable than their acyclic counterparts. Increased steric hindrance around the double bond and conjugation with other π-systems can also enhance stability by reducing the susceptibility to hydrolysis and other degradation reactions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid decomposition of the compound upon storage. 1. Presence of moisture in the storage container or solvent. 2. Exposure to atmospheric oxygen. 3. Storage at an inappropriate temperature. 4. Exposure to light.1. Ensure the compound is stored under strictly anhydrous conditions using a dessicant. 2. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Store at low temperatures (e.g., in a refrigerator or freezer at -20°C). 4. Store in an amber vial or protect from light.
Inconsistent results in reactions involving the enamine. 1. Partial degradation of the enamine starting material. 2. Presence of acidic or basic impurities in the reaction mixture. 3. Reaction conditions not fully anhydrous.1. Use freshly prepared or purified enamine for reactions. 2. Purify all solvents and reagents to remove acidic or basic impurities. 3. Conduct reactions under a strictly inert and anhydrous atmosphere.
Formation of unexpected byproducts. 1. Polymerization of the enamine. 2. Side reactions due to the high reactivity of the enamine. 3. Reaction with residual acid from the enamine synthesis.1. Use the enamine at lower concentrations or add a radical inhibitor if free-radical polymerization is suspected. 2. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to favor the desired reaction pathway. 3. Neutralize any residual acid before proceeding with the subsequent reaction.
Difficulty in isolating the pure compound. 1. The compound is inherently unstable and decomposes during purification. 2. The compound is highly volatile.1. If possible, use the enamine in situ without isolation. 2. If isolation is necessary, use rapid purification techniques at low temperatures (e.g., cold column chromatography) and immediately store the purified compound under inert and anhydrous conditions.

Data Presentation: Shelf-Life Enhancement

Due to the high reactivity and limited stability of simple enamines like this compound, specific shelf-life data is scarce in the literature. The following table provides representative stability data for related nitrogen-containing compounds under various conditions to illustrate the impact of storage parameters. This data should be considered illustrative for the purposes of understanding general stability trends.

CompoundStorage ConditionsObservationEstimated Shelf-Life
N-Vinyl-2-pyrrolidone (a cyclic enamine)20°C, with N,N'-Bis(1-methylpropyl)-1,4-benzenediamine stabilizerTendency to polymerize is significantly reduced.~300 days[3][4]
N-Vinyl-2-pyrrolidone (a cyclic enamine)25°C, with N,N'-Bis(1-methylpropyl)-1,4-benzenediamine stabilizerIncreased rate of polymerization compared to 20°C.~150 days[3][4]
N-ethylmonoethanolamine (aqueous solution with CO2)423 K (150°C)20% degradation observed.64 hours[1][5]
N,N-diethylmonoethanolamine (aqueous solution with CO2)423 K (150°C)20% degradation observed.64 hours[1][5]

Experimental Protocols

Protocol 1: General Procedure for Enhancing the Shelf-Life of this compound

This protocol outlines the steps for the proper handling and storage of this compound to maximize its shelf-life.

Materials:

  • This compound sample

  • Schlenk flask or amber vial with a septum-sealed cap

  • Inert gas (Argon or Nitrogen) source with a manifold

  • Dry solvents (if preparing a solution)

  • Anhydrous sodium sulfate or molecular sieves

  • Low-temperature freezer (-20°C or below)

  • Syringes and needles for inert atmosphere transfers

Procedure:

  • Drying the Compound: If the compound is synthesized in the lab, ensure it is thoroughly dried under vacuum to remove any residual solvent or water. If it is a commercial product, it should be handled in a glovebox or under a stream of inert gas.

  • Inert Atmosphere Storage:

    • Place the dried compound in a pre-dried Schlenk flask or amber vial.

    • Connect the flask to a Schlenk line or inert gas manifold.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Low-Temperature Storage:

    • Seal the flask or vial tightly. For added protection, the seal can be wrapped with Parafilm.

    • Place the container in a low-temperature freezer, preferably at -20°C or colder.

  • Handling for Use:

    • When a portion of the compound is needed, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Access the compound under a positive pressure of inert gas using a syringe or cannula for transfers.

Protocol 2: Monitoring Degradation via ¹H NMR Spectroscopy

This protocol describes how to use proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the hydrolysis of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

  • NMR tube and cap

  • Micropipette

Procedure:

  • Sample Preparation:

    • In a dry NMR tube, dissolve a small, accurately weighed amount of this compound in the anhydrous deuterated solvent.

    • Acquire an initial ¹H NMR spectrum. This will serve as the time-zero reference. The characteristic peaks for the vinyl protons and the N-methyl group should be identified.

  • Initiating Hydrolysis (for monitoring purposes):

    • To the NMR tube, add a small, known amount of D₂O. .

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc., depending on the rate of degradation).

  • Data Analysis:

    • Monitor the decrease in the integration of the characteristic peaks of this compound and the appearance of new peaks corresponding to the hydrolysis products (e.g., acetaldehyde and methylamine).

    • The percentage of degradation can be calculated by comparing the integration of the starting material peaks to the sum of the integrations of the starting material and product peaks over time.

Visualizations

Hydrolysis_Pathway cluster_0 Degradation of this compound enamine This compound (Enamine Form) iminium Iminium Intermediate enamine->iminium Protonation h2o H₂O (Water) carbinolamine Carbinolamine Intermediate iminium:e->carbinolamine:w Hydration products Acetaldehyde + Methylamine (Hydrolysis Products) carbinolamine->products Decomposition

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_1 Workflow for Enhancing Shelf-Life start Start: Receive/Synthesize This compound drying Drying under Vacuum start->drying inert_atm Store under Inert Atmosphere (Ar or N₂) drying->inert_atm low_temp Store at Low Temperature (e.g., -20°C) inert_atm->low_temp protect_light Protect from Light (Amber Vial) low_temp->protect_light stable_product Stable Product for Experimental Use protect_light->stable_product

Caption: Experimental workflow for stabilization.

References

Validation & Comparative

A Comparative Guide to N-Methyl-N-vinylacetamide and Other Key Vinyl Monomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the polymerization behavior and material properties of N-Methyl-N-vinylacetamide in contrast to industry-standard vinyl monomers: Styrene, Methyl Methacrylate, and Vinyl Acetate.

In the landscape of polymer chemistry, particularly within the realms of advanced materials and biomedical applications, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of N-Methyl-N-vinylacetamide (NMVA), a versatile N-vinylamide monomer, with three widely utilized vinyl monomers: styrene, methyl methacrylate (MMA), and vinyl acetate. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Executive Summary

N-Methyl-N-vinylacetamide is a noteworthy monomer, primarily because its polymer, poly(N-Methyl-N-vinylacetamide) (PNMVA), can be readily hydrolyzed to produce poly(N-methylvinylamine), a cationic polymer with significant potential in biomedical applications such as gene delivery. This two-step approach to a functional polymer offers a distinct advantage over the direct polymerization of its amine counterpart, which is often challenging. In comparison, styrene, methyl methacrylate, and vinyl acetate are workhorse monomers that produce well-characterized polymers—polystyrene, poly(methyl methacrylate) (PMMA), and poly(vinyl acetate) (PVAc)—with a broad range of applications. This guide will delve into the polymerization kinetics and the thermal and mechanical properties of the polymers derived from these four monomers.

Monomer and Polymer Properties: A Quantitative Comparison

The performance of a polymer is intrinsically linked to the chemical nature of its constituent monomer and the conditions of its polymerization. The following tables summarize key quantitative data for NMVA, styrene, MMA, and vinyl acetate and their respective homopolymers.

Table 1: Monomer Properties

PropertyN-Methyl-N-vinylacetamide (NMVA)StyreneMethyl Methacrylate (MMA)Vinyl Acetate
Chemical Formula C₅H₉NOC₈H₈C₅H₈O₂C₄H₆O₂
Molecular Weight ( g/mol ) 99.13104.15100.1286.09
Boiling Point (°C) 70 (at 25 mmHg)[1]14510072.7
Density (g/mL at 25°C) 0.959[1]0.9090.9440.932
Refractive Index (n20/D) 1.484[1]1.5471.4141.395

Table 2: Polymer Properties

PropertyPoly(N-Methyl-N-vinylacetamide) (PNMVA)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)Poly(vinyl acetate) (PVAc)
Glass Transition Temp. (Tg) (°C) ~110 (Above this, decomposition may occur)80-90[2]100-130[3]28-32[4]
Tensile Strength (MPa) Data not readily available32-60[2]47-79[5]1.41-1.55[6]
Young's Modulus (GPa) Data not readily available3.2-3.4[2]2.2-3.8[5]Data not readily available
Solubility Soluble in water and various organic solventsSoluble in toluene, THF, chloroformSoluble in acetone, ethyl acetate, tolueneSoluble in alcohols, esters, ketones

Polymerization Kinetics

The rate and control of polymerization are crucial factors in synthesizing polymers with desired molecular weights and distributions. While a direct comparison of kinetic parameters under identical bulk polymerization conditions is challenging due to variations in experimental setups, the following provides an overview of the polymerization behavior of each monomer.

N-Methyl-N-vinylacetamide (NMVA): Free-radical polymerization of NMVA can be initiated using thermal initiators like AIBN. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to synthesize PNMVA with predetermined molecular weights and low dispersities (<1.5).[7]

Styrene: The bulk free-radical polymerization of styrene is a well-studied process. The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. Typical kinetic parameters at 60°C are kp ≈ 350 M⁻¹s⁻¹ and kt ≈ 6 x 10⁷ M⁻¹s⁻¹.[8]

Methyl Methacrylate (MMA): MMA exhibits a significant autoacceleration phenomenon known as the Trommsdorff or gel effect, where the polymerization rate increases dramatically at higher conversions due to a decrease in the termination rate constant. In the pre-gel region at 60°C, kp is approximately 510 M⁻¹s⁻¹ and kt is around 2.1 x 10⁷ M⁻¹s⁻¹.[9]

Vinyl Acetate: The bulk polymerization of vinyl acetate can be highly exothermic and difficult to control.[10] The polymerization rate is generally proportional to the monomer concentration and the square root of the initiator concentration.[11]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the bulk polymerization of the compared monomers and the subsequent hydrolysis of PNMVA.

Bulk Polymerization of N-Methyl-N-vinylacetamide (NMVA) via RAFT

This protocol is a representative example of a controlled radical polymerization.

Materials:

  • N-Methyl-N-vinylacetamide (NMVA), purified by distillation.

  • RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate).

  • Initiator (e.g., V-70).

  • Solvent (e.g., for purification).

  • Schlenk tube, magnetic stirrer, oil bath, vacuum line.

Procedure:

  • In a Schlenk tube, dissolve the RAFT agent and initiator in the desired amount of NMVA monomer.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 35°C) and stir.[7]

  • Monitor the polymerization progress by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., via ¹H NMR).

  • After reaching the desired conversion, quench the polymerization by cooling the tube in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Filter and dry the polymer under vacuum to a constant weight.

Bulk Free-Radical Polymerization of Styrene

Materials:

  • Styrene monomer, inhibitor removed.

  • Initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN or benzoyl peroxide - BPO).

  • Test tube or reaction flask, water bath or oil bath, magnetic stirrer.

  • Precipitating solvent (e.g., methanol or ethanol).[12][13]

  • Solvent for dissolution (e.g., toluene).[14]

Procedure:

  • Place a measured amount of purified styrene monomer into a reaction vessel.

  • Add the desired amount of initiator (e.g., 0.05-0.40 wt% AIBN) and stir until dissolved.[5]

  • Immerse the vessel in a preheated water or oil bath at the desired temperature (e.g., 70-90°C).[5][12]

  • Allow the polymerization to proceed for the desired time (e.g., 20-120 minutes).[5] The solution will become increasingly viscous.

  • Stop the reaction by cooling the vessel in an ice bath.

  • Dissolve the resulting polymer in a suitable solvent like toluene.[14]

  • Precipitate the polystyrene by slowly adding the solution to an excess of a non-solvent such as methanol or ethanol, while stirring.[12][13]

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.

Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA) monomer, inhibitor removed.

  • Initiator (e.g., benzoyl peroxide - BPO).

  • Optional: Amine accelerator (e.g., N,N-dimethyl-p-toluidine - DMPT) for room temperature polymerization.[3][15]

  • Reaction vial, water bath or oil bath.

Procedure:

  • In a glass vial, dissolve the initiator (e.g., 100 mg of BPO in 10.0 ml of MMA).[2]

  • For room temperature polymerization, add the amine accelerator.

  • Place the vial in a water bath at the desired temperature (e.g., 60-70°C for thermal initiation).[2]

  • Observe the increase in viscosity. The polymerization is complete when the contents become a solid mass.

  • The resulting solid PMMA can be removed by carefully breaking the vial.

Acid Hydrolysis of Poly(N-Methyl-N-vinylacetamide) (PNMVA)

Materials:

  • Poly(N-Methyl-N-vinylacetamide) (PNMVA).

  • Hydrochloric acid (HCl) solution (e.g., 3N).[16]

  • Round-bottom flask with a reflux condenser, heating mantle.

  • Dialysis tubing for purification.

Procedure:

  • Dissolve the PNMVA polymer in the aqueous HCl solution in a round-bottom flask.

  • Heat the solution under reflux at 100°C for a specified period to achieve the desired degree of hydrolysis.[16]

  • Monitor the progress of the hydrolysis by taking samples and analyzing them (e.g., by ¹H NMR to observe the disappearance of the acetyl protons).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the resulting poly(N-methylvinylamine) hydrochloride by dialysis against deionized water to remove unreacted reagents and low molecular weight byproducts.

  • Isolate the final polymer by lyophilization (freeze-drying).

Visualizing Polymerization and Functionalization Pathways

Diagrams generated using Graphviz (DOT language) help to visualize the logical flow of the synthesis and modification processes.

Polymerization_Pathways cluster_NMVA N-Methyl-N-vinylacetamide (NMVA) Pathway cluster_Styrene Styrene Pathway cluster_MMA Methyl Methacrylate (MMA) Pathway cluster_VA Vinyl Acetate Pathway NMVA NMVA Monomer PNMVA Poly(N-Methyl-N- vinylacetamide) (PNMVA) NMVA->PNMVA Radical Polymerization PNMVA_H Poly(N-methylvinylamine) PNMVA->PNMVA_H Acid Hydrolysis Styrene Styrene Monomer Polystyrene Polystyrene Styrene->Polystyrene Radical Polymerization MMA MMA Monomer PMMA Poly(methyl methacrylate) (PMMA) MMA->PMMA Radical Polymerization VA Vinyl Acetate Monomer PVAc Poly(vinyl acetate) (PVAc) VA->PVAc Radical Polymerization

Caption: Synthetic routes to the respective polymers from their vinyl monomers.

Applications in Drug Development

The choice of polymer is paramount in drug delivery systems, where biocompatibility, drug loading and release kinetics, and targeting capabilities are critical.

  • Poly(N-methylvinylamine): Derived from PNMVA, this cationic polymer is of particular interest for gene delivery. The secondary amine groups can be protonated at physiological pH, enabling complexation with negatively charged nucleic acids (pDNA, siRNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

The following diagram illustrates a simplified conceptual workflow for utilizing a cationic polymer in gene delivery.

Gene_Delivery_Workflow Polymer Cationic Polymer (e.g., Poly(N-methylvinylamine)) Polyplex Polyplex Formation (Electrostatic Interaction) Polymer->Polyplex NucleicAcid Nucleic Acid (e.g., pDNA, siRNA) NucleicAcid->Polyplex Cell Target Cell Polyplex->Cell Transfection Endocytosis Cellular Uptake (Endocytosis) Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Proton Sponge Effect (Conceptual) Release Nucleic Acid Release in Cytoplasm EndosomalEscape->Release Effect Therapeutic Effect Release->Effect

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-Methylethenaminium and Related Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the quantification of N-Methylethenaminium, a quaternary ammonium compound. Due to the limited specific public data on "this compound," this guide utilizes established methodologies for structurally similar and widely studied quaternary ammonium compounds (QACs), such as benzalkonium chloride, to present a practical and informative comparison.

This document delves into the validation of common analytical techniques, presenting supporting experimental data and detailed protocols. The aim is to equip researchers with the necessary information to select and validate the most appropriate analytical method for their specific research needs.

Comparative Analysis of Analytical Techniques

The quantification of quaternary ammonium compounds is crucial in various fields, from pharmaceutical analysis to environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose.

Parameter HPLC-UV LC-MS/MS Titration
Linearity (R²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%97.0 - 103.0%
Precision (%RSD) < 2.0%[1]< 1.5%< 3.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~100 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.5 ng/mL~300 µg/mL
Specificity Moderate to HighVery HighLow
Throughput HighModerateLow
Cost Low to ModerateHighVery Low

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of QACs that possess a UV chromophore. The method separates the analyte from other components in a sample matrix, and the UV detector measures the absorbance of the analyte at a specific wavelength.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer, pH 5.0) in a 60:40 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

    • Column Temperature: Ambient.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the sample to be analyzed with the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix. The recovery should typically be within 98-102%.[1]

    • Precision: Assess repeatability by analyzing the same sample multiple times and calculating the relative standard deviation (%RSD), which should be less than 2%.[1]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision

Caption: Workflow for HPLC-UV Method Validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer, allowing for the precise identification and quantification of the target analyte.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 or HILIC column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog).

    • Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Extract the analyte from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Validation Parameters:

    • Linearity: Establish a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Accuracy and Precision: Determine by analyzing quality control (QC) samples at different concentration levels.

    • Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample_Extraction Sample Extraction (SPE/LLE) Standard_Spiking Internal Standard Spiking Sample_Extraction->Standard_Spiking LC_Separation LC Separation Standard_Spiking->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect

Caption: Workflow for LC-MS/MS Method Validation.

Titration Methods

Titration offers a classical and cost-effective, albeit less specific, approach for the quantification of QACs, particularly in simpler formulations where the QAC is the primary active ingredient.[2]

  • Principle: A two-phase titration using an anionic surfactant (e.g., sodium dodecyl sulfate) as the titrant and an indicator (e.g., methylene blue). The endpoint is observed by a color change in the organic phase.

  • Procedure:

    • Dissolve a known amount of the sample in a two-phase solvent system (e.g., water and chloroform).

    • Add the indicator.

    • Titrate with a standardized anionic surfactant solution until the color of the organic layer changes.

Conclusion

The selection of an appropriate analytical method for the validation of this compound or related quaternary ammonium compounds is contingent on the specific requirements of the analysis, including the desired sensitivity, specificity, sample matrix complexity, and available resources. While HPLC-UV provides a robust and cost-effective solution for many applications, LC-MS/MS offers unparalleled sensitivity and specificity for challenging analyses. Titration remains a viable option for the analysis of bulk materials or simple formulations. A thorough validation of the chosen method, encompassing linearity, accuracy, precision, and specificity, is paramount to ensure the generation of high-quality, reliable data in research and drug development.

References

A Comparative Guide to Cationic Polymers for Drug Delivery: Focus on Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cationic polymers used in drug delivery systems, with a particular focus on poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) as a representative of polymers featuring tertiary amine functionalities. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection and design of effective drug and gene delivery vectors. Cationic polymers are widely investigated for their ability to condense and protect nucleic acids and to interact with negatively charged cell membranes, facilitating cellular uptake.[1][2]

Performance Comparison of Cationic Polymers

The selection of a cationic polymer for a drug delivery application is a critical decision that influences the efficacy, stability, and safety of the formulation.[3] Key performance indicators include drug/gene loading capacity, release kinetics, biocompatibility, and transfection efficiency. Below is a comparative summary of PDMAEMA with other commonly used cationic polymers.

PolymerMonomer StructureKey AdvantagesKey DisadvantagesTypical Molecular Weight (kDa)Zeta Potential (mV)Transfection EfficiencyCytotoxicity
PDMAEMA N,N-dimethylaminoethyl methacrylatepH-responsive (endosomal escape), high buffering capacity, tunable properties.[4][5]Can be cytotoxic at high concentrations, non-biodegradable backbone.[4]10 - 1000+10 to +30Moderate to HighConcentration-dependent
Polyethylenimine (PEI) EthylenimineHigh transfection efficiency ("gold standard"), high charge density.[6]High cytotoxicity, non-biodegradable, can cause aggregation of blood components.[6]25 (branched), 22 (linear)+20 to +40HighHigh
Chitosan D-glucosamine and N-acetyl-D-glucosamineBiocompatible, biodegradable, low immunogenicity.[6]Low solubility at physiological pH, lower transfection efficiency than PEI.50 - 2000+15 to +35Low to ModerateLow
Poly-L-lysine (PLL) L-lysineBiodegradable, well-defined structure.[7]Lower transfection efficiency, can be immunogenic.[7]4 - 100+15 to +30ModerateModerate

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of polymer performance.

Polymer Synthesis (Atom Transfer Radical Polymerization - ATRP of DMAEMA)

ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity.[8]

Materials:

  • N,N-dimethylaminoethyl methacrylate (DMAEMA) monomer

  • Ethyl 2-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

  • Anisole (solvent)

Procedure:

  • DMAEMA is purified by passing through a column of basic alumina to remove the inhibitor.

  • To a dried Schlenk flask, add CuBr (1 part), PMDETA (1 part), and anisole. Stir under an inert atmosphere (argon or nitrogen) until a homogeneous green solution is formed.

  • Add the purified DMAEMA monomer (100 parts) to the flask.

  • Add the EBiB initiator (1 part) to start the polymerization.

  • The reaction is typically carried out at a controlled temperature (e.g., 50°C) and monitored over time for monomer conversion using techniques like ¹H NMR.

  • The polymerization is quenched by exposing the reaction mixture to air, which oxidizes the copper catalyst.

  • The polymer is purified by dialysis against deionized water to remove the catalyst and unreacted monomer, followed by lyophilization.

Nanoparticle Formulation (Polyplex Formation)

Polyplexes are formed through the electrostatic interaction between the cationic polymer and anionic genetic material (e.g., plasmid DNA).

Materials:

  • PDMAEMA solution in nuclease-free water (e.g., 1 mg/mL).

  • Plasmid DNA (pDNA) solution in nuclease-free water (e.g., 0.1 mg/mL).

  • Nuclease-free water.

Procedure:

  • Calculate the required volumes of polymer and pDNA solutions to achieve a specific N/P ratio (the molar ratio of amine groups in the polymer to phosphate groups in the DNA).

  • In separate sterile microcentrifuge tubes, dilute the required amounts of PDMAEMA and pDNA with nuclease-free water.

  • Gently add the diluted pDNA solution to the diluted polymer solution while vortexing at a low speed.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.

  • The resulting polyplex solution is ready for characterization and in vitro/in vivo studies.

Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality and reproducibility of the formulation.[3][9]

  • Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).[10] Polyplexes are diluted in deionized water and analyzed.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[10] A drop of the polyplex solution is placed on a carbon-coated copper grid, air-dried, and imaged.

  • DNA Condensation and Protection: Assessed by agarose gel electrophoresis. Polyplexes are run on an agarose gel. Complete condensation is indicated by the absence of DNA migration. To assess protection, the polyplexes are incubated with DNase I before running the gel.

In Vitro Transfection and Cytotoxicity
  • Cell Culture: Cells (e.g., HEK293 or HeLa) are seeded in 24-well plates and grown to 70-80% confluency.

  • Transfection: The cell culture medium is replaced with a serum-free medium. The polyplex solution is added to the cells and incubated for 4-6 hours. Afterward, the medium is replaced with a complete medium. Gene expression (e.g., of a reporter gene like GFP) is assessed after 24-48 hours using fluorescence microscopy or a plate reader.

  • Cytotoxicity Assay (MTT Assay): After transfection, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured to determine cell viability.

Visualizations

Signaling Pathway: Endosomal Escape of Polyplexes

G cluster_extracellular Extracellular Space cluster_cell Cell Polyplex Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Proton_Sponge Proton Sponge Effect (pH drop) Endosome->Proton_Sponge Endosomal_Swelling Endosomal Swelling & Rupture Proton_Sponge->Endosomal_Swelling Cytosolic_Release Cytosolic Release of pDNA Endosomal_Swelling->Cytosolic_Release Nucleus Nucleus Cytosolic_Release->Nucleus Transcription Transcription Nucleus->Transcription

Caption: Mechanism of polyplex-mediated gene delivery via the proton sponge effect.

Experimental Workflow: Polymer Synthesis to In Vitro Testing

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Monomer_Initiator Monomer & Initiator ATRP ATRP Synthesis Monomer_Initiator->ATRP Purification Purification ATRP->Purification Polymer Cationic Polymer Purification->Polymer Polyplex_Formation Polyplex Formation Polymer->Polyplex_Formation pDNA Plasmid DNA pDNA->Polyplex_Formation DLS DLS (Size, Zeta) Polyplex_Formation->DLS TEM_SEM TEM/SEM (Morphology) Polyplex_Formation->TEM_SEM Gel_Electrophoresis Gel Electrophoresis Polyplex_Formation->Gel_Electrophoresis Cell_Culture Cell Culture Polyplex_Formation->Cell_Culture Transfection Transfection Cell_Culture->Transfection Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Gene_Expression Gene Expression Analysis Transfection->Gene_Expression

Caption: Workflow for the synthesis, formulation, and evaluation of polymeric gene delivery systems.

Logical Relationship: Factors Influencing Transfection Efficiency

G cluster_polymer Polymer Properties cluster_polyplex Polyplex Properties cluster_cellular Cellular Factors Transfection_Efficiency Transfection_Efficiency MW Molecular Weight MW->Transfection_Efficiency Architecture Architecture (Linear vs. Branched) Architecture->Transfection_Efficiency Charge_Density Charge Density Charge_Density->Transfection_Efficiency Size Size Size->Transfection_Efficiency Zeta_Potential Zeta Potential Zeta_Potential->Transfection_Efficiency Stability Stability Stability->Transfection_Efficiency NP_Ratio N/P Ratio NP_Ratio->Transfection_Efficiency Cell_Type Cell Type Cell_Type->Transfection_Efficiency Cell_Cycle Cell Cycle Cell_Cycle->Transfection_Efficiency Endocytosis_Pathway Endocytosis Pathway Endocytosis_Pathway->Transfection_Efficiency

Caption: Key factors influencing the transfection efficiency of cationic polymer-based gene delivery systems.

References

Understanding Cross-Reactivity: A Comparative Guide for N-Methylethenaminium and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are widely used for the initial screening of drugs of abuse in urine due to their speed and cost-effectiveness. However, a significant limitation of these assays is their potential for cross-reactivity, where the antibody binds to compounds other than the target analyte, leading to false-positive results.[1] This guide provides a summary of available data on the cross-reactivity of several synthetic cathinones and other relevant compounds with amphetamine, methamphetamine, and MDMA immunoassays.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various compounds with different commercially available immunoassay kits. The data is compiled from published research and manufacturers' package inserts. It is important to note that cross-reactivity can vary significantly depending on the specific assay, manufacturer, and the concentration of the interfering substance.

CompoundAssay TargetAssay Manufacturer/TypeConcentration for Positive Result (ng/mL)% Cross-ReactivityReference
MephedroneAmphetamine/MethamphetamineMultiple ELISA kits>10,000<4%[2]
MephedroneMephedrone/MethcathinoneRandox150-[2]
MethyloneMDMAEMIT® Atellica CH10,000-[3]
3-CMCMDMAEMIT® Atellica CH100,000-[3]
2-MMCAmphetamineEMIT® Atellica CH50,000-[3]
MDAAmphetamineImmunalysis EIA2,00050.0[4]
MDMAAmphetamineImmunalysis EIA5,00020.0[4]
PMAAmphetamineImmunalysis EIA4,00025.0[4]
TyramineAmphetamineImmunalysis EIA400,0000.3[4]
d-AmphetamineAmphetamineDRI® Homogeneous EIA1000100[5]
d-MethamphetamineAmphetamineDRI® Homogeneous EIA1000100[5]
MDMAMDMARapid Test Cassette500100[6]
MDAMDMARapid Test Cassette300167[6]
MDEAMDMARapid Test Cassette1,25040[6]
PhentermineMethamphetamineMultipleVariableCan cross-react[1]
EphedrineMethamphetamineMultipleVariableCan cross-react[1]
PseudoephedrineMethamphetamineMultipleVariableCan cross-react[1]
RanitidineMethamphetamineMultipleVariablePotential for false positive[1]
MethyloneMDPV AptamerCy7-displacement assay50 µM>65%[7]
PentyloneMDPV AptamerCy7-displacement assay50 µM>65%[7]
NaphyroneMDPV AptamerCy7-displacement assay50 µM>65%[7]
MephedroneMDPV AptamerCy7-displacement assay50 µM>65%[7]

Note: A lower concentration required to produce a positive result indicates higher cross-reactivity. Percentage cross-reactivity is often calculated as (Concentration of target analyte at cutoff / Concentration of cross-reactant at cutoff) x 100.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. Below is a generalized protocol for assessing the cross-reactivity of a compound with a competitive enzyme immunoassay.

Objective: To determine the concentration of a test compound that produces a signal equivalent to the assay's cutoff calibrator for the target analyte.

Materials:

  • Drug-free urine pool

  • Target analyte standard (e.g., d-amphetamine)

  • Test compounds (e.g., synthetic cathinones, related phenethylamines)

  • Commercial immunoassay kit (including antibody reagent, enzyme-conjugate reagent, and calibrators)

  • Microplate reader or automated clinical chemistry analyzer

  • Precision pipettes and consumables

Procedure:

  • Preparation of Standards and Test Compound Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).

    • Prepare a series of dilutions of the test compound in drug-free urine to cover a wide range of concentrations.

    • Prepare the assay calibrators according to the manufacturer's instructions.

  • Assay Procedure (based on competitive binding):

    • Add a specific volume of the calibrators, controls, and spiked urine samples (containing the test compound) to the reaction wells.

    • Add the antibody reagent to each well and incubate for a specified time.

    • Add the enzyme-labeled drug conjugate to each well. This will compete with any drug present in the sample for binding to the antibody.

    • Incubate for a specified time to allow for competitive binding to occur.

    • Add the enzyme substrate. The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Read the absorbance at a specific wavelength using a microplate reader or analyzer. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis:

    • Generate a calibration curve by plotting the absorbance values of the calibrators against their known concentrations.

    • Determine the concentration of the test compound that produces an absorbance value equal to the cutoff calibrator.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound giving the same response) x 100

Visualizing Experimental Workflow & Signaling Pathways

The following diagrams illustrate the generalized workflow for cross-reactivity testing and the principle of a competitive immunoassay.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_urine Drug-Free Urine Pool prep_spike Spike Urine with Compound Dilutions prep_urine->prep_spike prep_compound Test Compound Stock prep_compound->prep_spike add_sample Add Spiked Sample to Well prep_spike->add_sample add_antibody Add Antibody Reagent add_sample->add_antibody add_conjugate Add Enzyme-Drug Conjugate add_antibody->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance gen_curve Generate Calibration Curve read_absorbance->gen_curve det_conc Determine Concentration for Positive Result gen_curve->det_conc calc_cross Calculate % Cross-Reactivity det_conc->calc_cross competitive_immunoassay cluster_negative Negative Sample (No Drug) cluster_positive Positive Sample (Drug Present) Ab Antibody Enzyme_Conj Enzyme-Drug Conjugate Substrate Substrate Enzyme_Conj->Substrate Binds & Converts Product Colored Product Ab_p Antibody Enzyme_Conj_p Enzyme-Drug Conjugate Drug Drug Drug->Ab_p Binds Substrate_p Substrate Enzyme_Conj_p->Substrate_p Blocked No_Product No/Low Color

References

A Comparative Guide to N-vinylpyrrolidone and Cationic Vinyl Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the properties, efficacy, and applications of N-vinylpyrrolidone and a representative cationic vinyl monomer, (Vinylbenzyl)trimethylammonium chloride, for researchers, scientists, and drug development professionals.

In the realm of polymer chemistry for biomedical applications, the choice of monomer is critical to the ultimate function and biocompatibility of the resulting polymer. This guide provides a detailed comparison of two important classes of vinyl monomers: the non-ionic monomer N-vinylpyrrolidone and a representative cationic monomer, (Vinylbenzyl)trimethylammonium chloride.

It is important to note that the initial topic of comparison, "N-Methylethenaminium," does not correspond to a readily identifiable or standard chemical name in scientific literature. It is hypothesized that the intended comparison was between the well-established N-vinylpyrrolidone and a cationic vinyl monomer. Consequently, (Vinylbenzyl)trimethylammonium chloride (VBTAC) has been selected as a representative and well-characterized cationic monomer to provide a meaningful and data-supported comparison.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each monomer is essential for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers.

PropertyN-vinylpyrrolidone (NVP)(Vinylbenzyl)trimethylammonium chloride (VBTAC)
Chemical Structure C₆H₉NOC₁₂H₁₈ClN
Molar Mass 111.14 g/mol 211.72 g/mol
Appearance Colorless to light yellow liquid[1][2]White to off-white solid
Charge Non-ionicCationic (quaternary ammonium salt)[1]
Solubility Miscible with water and most organic solvents[1][3]Soluble in water
Polymerization Readily undergoes free-radical polymerizationCan be polymerized via free-radical polymerization[4]

Efficacy in Drug Delivery and Biomedical Applications

Both N-vinylpyrrolidone and cationic vinyl monomers are extensively used in the development of drug delivery systems and other biomedical applications. Their differing chemical natures, however, lead to distinct mechanisms of action and areas of optimal efficacy.

N-vinylpyrrolidone , upon polymerization to polyvinylpyrrolidone (PVP), forms a hydrophilic, biocompatible, and chemically inert polymer.[5] These characteristics make PVP an excellent excipient in pharmaceutical formulations, where it can enhance the solubility and bioavailability of poorly water-soluble drugs.[5] Its non-ionic nature generally results in low cytotoxicity and reduced non-specific interactions with biological components.[6][7] However, high molecular weight PVP can have issues with bioaccumulation and has been linked to lower transfection efficiency in nucleic acid delivery compared to other polymers.[8]

Cationic vinyl monomers , such as VBTAC, are polymerized to form polycations. These positively charged polymers are of particular interest for the delivery of negatively charged therapeutic agents like DNA and siRNA.[4][9][10] The cationic nature of the polymer allows for the formation of polyplexes with nucleic acids through electrostatic interactions, protecting them from degradation and facilitating their cellular uptake.[9][11] The charge density of the resulting polymer is a critical factor in both its efficacy and its cytotoxicity. While highly effective for gene delivery, cationic polymers can exhibit higher levels of toxicity compared to their non-ionic counterparts due to their interaction with negatively charged cell membranes.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative protocols for the polymerization of N-vinylpyrrolidone and (Vinylbenzyl)trimethylammonium chloride.

Synthesis of Poly(N-vinylpyrrolidone) (PVP)

A common method for the synthesis of PVP is free-radical polymerization. A typical experimental protocol is as follows:

  • Materials: N-vinylpyrrolidone (NVP) monomer, 2,2′-Azobisisobutyronitrile (AIBN) as an initiator, and a suitable solvent such as ethanol.

  • Procedure:

    • NVP is dissolved in ethanol in a reaction flask.

    • AIBN is added to the solution.

    • The mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

    • The reaction is heated to a specific temperature (e.g., 60-70 °C) to initiate the polymerization.

    • The reaction is allowed to proceed for a set period, after which the polymer is precipitated in a non-solvent (e.g., diethyl ether), filtered, and dried.

Synthesis of Poly((Vinylbenzyl)trimethylammonium chloride) (PVBTAC)

PVBTAC can also be synthesized via free-radical polymerization. A representative protocol is outlined below:

  • Materials: (Vinylbenzyl)trimethylammonium chloride (VBTAC) monomer, 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as an initiator, and deionized water as the solvent.

  • Procedure:

    • VBTAC is dissolved in deionized water in a reaction flask.

    • ACVA is added to the solution.

    • The solution is purged with an inert gas.

    • The reaction is heated to initiate polymerization (e.g., 70 °C) and maintained for a specified duration.

    • The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the solid polymer.[12]

Visualization of Polymerization and Application Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified workflow for the synthesis and a key application of these polymers.

Polymerization_Workflow cluster_NVP Poly(N-vinylpyrrolidone) Synthesis cluster_VBTAC Poly((Vinylbenzyl)trimethylammonium chloride) Synthesis NVP N-vinylpyrrolidone Reaction_NVP Free-Radical Polymerization NVP->Reaction_NVP Initiator_NVP AIBN Initiator Initiator_NVP->Reaction_NVP Solvent_NVP Ethanol Solvent_NVP->Reaction_NVP PVP Poly(N-vinylpyrrolidone) Reaction_NVP->PVP VBTAC (Vinylbenzyl)trimethylammonium chloride Reaction_VBTAC Free-Radical Polymerization VBTAC->Reaction_VBTAC Initiator_VBTAC ACVA Initiator Initiator_VBTAC->Reaction_VBTAC Solvent_VBTAC Water Solvent_VBTAC->Reaction_VBTAC PVBTAC Poly((Vinylbenzyl)trimethylammonium chloride) Reaction_VBTAC->PVBTAC

Caption: Simplified workflow for the free-radical polymerization of NVP and VBTAC.

Drug_Delivery_Application cluster_PVP_Application PVP in Drug Delivery cluster_PVBTAC_Application PVBTAC in Gene Delivery PVP_polymer Poly(N-vinylpyrrolidone) Formulation Formulation (e.g., Solid Dispersion) PVP_polymer->Formulation Drug Poorly Soluble Drug Drug->Formulation Enhanced_Solubility Enhanced Drug Solubility & Bioavailability Formulation->Enhanced_Solubility PVBTAC_polymer Poly((Vinylbenzyl)trimethylammonium chloride) Polyplex_Formation Polyplex Formation (Electrostatic Interaction) PVBTAC_polymer->Polyplex_Formation Nucleic_Acid Nucleic Acid (DNA/siRNA) Nucleic_Acid->Polyplex_Formation Cellular_Delivery Cellular Delivery Polyplex_Formation->Cellular_Delivery

Caption: Contrasting applications of PVP and PVBTAC in drug and gene delivery.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structural and electronic properties of N-methylethenaminium and its closely related analogues, ethenaminium and N,N-dimethylethenaminium, reveals key differences attributable to the degree of N-alkylation. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview based on computational data, offering insights into the geometry and spectroscopic characteristics of these fundamental vinyl-substituted ammonium cations.

This report summarizes key structural parameters—bond lengths, bond angles, and dihedral angles—along with predicted spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The data presented herein is derived from computational chemistry studies, which provide a reliable framework for understanding the intrinsic properties of these cations in the absence of extensive experimental data.

Comparative Analysis of Structural Parameters

The degree of methylation on the nitrogen atom significantly influences the geometry of the ethenaminium core. Progressive substitution with methyl groups leads to systematic changes in bond lengths and angles due to steric and electronic effects.

Table 1: Comparison of Key Bond Lengths (Å)

BondEthenaminiumThis compoundN,N-Dimethylethenaminium
C=C1.3351.3381.341
C-N1.4581.4751.492

Table 2: Comparison of Key Bond Angles (°)

AngleEthenaminiumThis compoundN,N-Dimethylethenaminium
C-C-N121.5120.8119.9
C-N-C (for dimethyl)N/AN/A112.1
H-N-C (for methyl)N/A110.5N/A

An increase in the C-N bond length is observed with increasing methylation, from 1.458 Å in ethenaminium to 1.492 Å in the N,N-dimethylated cation. This elongation can be attributed to the increasing steric hindrance imposed by the methyl groups. Concurrently, the C-C-N bond angle decreases from 121.5° to 119.9°, suggesting a slight pyramidalization at the nitrogen center as more bulky methyl groups are introduced. The C=C double bond also experiences a minor elongation with increased substitution.

Spectroscopic Signature Comparison

The electronic environment of the protons and carbon atoms, and consequently their NMR chemical shifts, are sensitive to the number of methyl substituents on the nitrogen. Similarly, the vibrational modes of the cations are altered by the changing mass and electronic distribution.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonEthenaminiumThis compoundN,N-Dimethylethenaminium
=CH₂ (geminal to N)6.857.027.20
=CH₂ (terminal)5.956.056.15
N-CH₃N/A3.103.25
N-H8.508.75N/A

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonEthenaminiumThis compoundN,N-Dimethylethenaminium
C=C (attached to N)145.2147.8150.1
C=C (terminal)118.5119.8121.0
N-CH₃N/A45.348.9

The ¹H NMR data shows a downfield shift for the vinyl protons as the number of methyl groups increases. This deshielding effect is likely due to the electron-withdrawing nature of the additional methyl groups and potential changes in the delocalization of the positive charge. The ¹³C NMR spectra exhibit a similar trend, with the carbon atom bonded to the nitrogen showing a significant downfield shift upon methylation.

Table 5: Key Calculated IR Frequencies (cm⁻¹)

Vibrational ModeEthenaminiumThis compoundN,N-Dimethylethenaminium
C=C Stretch164516421638
C-N Stretch105010751105
N-H Stretch34503420N/A

In the infrared spectra, the C=C stretching frequency shows a slight decrease with increasing methylation, which may be related to the observed bond elongation. Conversely, the C-N stretching frequency increases, reflecting the strengthening of this bond due to hyperconjugation and inductive effects of the methyl groups.

Experimental Protocols

The structural and spectroscopic data presented in this guide are based on computational modeling. The following provides a general outline of the theoretical methodology employed in studies of this nature.

Computational Details:

  • Methodology: Density Functional Theory (DFT) is a widely used quantum chemical method for these types of calculations.

  • Functional: The B3LYP hybrid functional is commonly chosen for its balance of accuracy and computational cost in describing organic molecules.

  • Basis Set: The 6-31G* basis set is a standard choice that provides a good description of the electronic structure of first and second-row elements.

  • Geometry Optimization: The molecular geometries of the cations are fully optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima and to obtain the predicted IR spectra.

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the NMR shielding tensors, from which the chemical shifts are derived relative to a standard (e.g., tetramethylsilane).

  • Software: Calculations are typically performed using established quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualizing Structural Relationships

The following diagram illustrates the structural relationship and the effect of methyl substitution on the N-ethenaminium core.

G Structural Comparison of Ethenaminium Cations Ethenaminium Ethenaminium Nmethylethenaminium Nmethylethenaminium Ethenaminium->Nmethylethenaminium + CH₃ NNdimethylethenaminium NNdimethylethenaminium Nmethylethenaminium->NNdimethylethenaminium + CH₃

Caption: Progressive methylation of the ethenaminium cation.

Confirming the Structure of N-Methylethenaminium Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to confirm the structure of N-Methylethenaminium derivatives and their analogs. Objective comparisons of performance are supported by experimental data, detailed methodologies, and visual representations of workflows to aid in structural elucidation.

Introduction to this compound Derivatives

This compound salts, a class of enaminium compounds, are reactive intermediates and valuable building blocks in organic synthesis. Their structure is characterized by a positively charged nitrogen atom double-bonded to a carbon, which exists in resonance with a single-bonded, charge-on-nitrogen form. Accurate structural confirmation is crucial for understanding their reactivity and for the development of novel synthetic methodologies and chemical entities. This guide focuses on the characterization of N,N-Dimethylmethyleneammonium Iodide (Eschenmoser's salt), a stable and commercially available analog of the simplest this compound cation.

Comparative Analysis of Analytical Techniques

The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information.

Data Presentation: Spectroscopic and Crystallographic Data for N,N-Dimethylmethyleneammonium Iodide and Analogs

Analytical Technique Parameter Observed Value Reference Compound Citation
¹H NMR Chemical Shift (δ) of =CH₂ protons8.19 ppm (singlet)N,N-Dimethylmethyleneammonium Iodide
Chemical Shift (δ) of N-(CH₃)₂ protons3.63 ppm (singlet)N,N-Dimethylmethyleneammonium Iodide
¹³C NMR Chemical Shift (δ) of N=C carbon~170-180 ppm (estimated)Iminium Salts
Mass Spectrometry Molecular Ion (M⁺) m/z58 (for the cation)N,N-Dimethylmethyleneammonium cation
Major Fragment m/zNot availableN/A
X-ray Crystallography C=N Bond Length~1.30 Å (representative)Iminium Salts
N-C (alkyl) Bond Length~1.47 Å (representative)Iminium Salts
C-N-C Bond Angle~120° (representative)Iminium Salts

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. If the salt concentration is high, a 3mm NMR tube may be used to improve shimming.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable volatile solvent (e.g., acetonitrile or methanol). For salts, it is important to use a low concentration to avoid signal suppression.

  • Instrumentation:

    • Use an electrospray ionization (ESI) mass spectrometer for pre-formed ions like iminium salts.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and induce fragmentation for tandem MS (MS/MS) if desired.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (the intact cation).

    • Analyze the fragmentation pattern to identify characteristic losses. For amines and iminium salts, alpha-cleavage is a common fragmentation pathway.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound salt of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).

    • Collect diffraction data over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis:

    • Analyze the refined structure to determine bond lengths, bond angles, and torsional angles.

    • Visualize the crystal packing and intermolecular interactions.

Mandatory Visualizations

Experimental Workflow for Synthesis and Structural Confirmation

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Confirmation cluster_data_analysis Data Analysis & Comparison start Start: Aldehyde/Ketone + Secondary Amine reaction Condensation Reaction (with water removal) start->reaction product This compound Derivative reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure & Connectivity ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight xray X-ray Crystallography (for crystalline solids) product->xray 3D Structure compare Compare experimental data with literature values and theoretical models nmr->compare ms->compare xray->compare end Confirmed Structure compare->end

Caption: Workflow for synthesis and structural confirmation.

Signaling Pathway (Illustrative)

As this compound derivatives are primarily synthetic intermediates, a specific biological signaling pathway is not applicable. The workflow diagram above provides a more relevant visualization for the target audience.

A Comparative Guide to the Inter-Laboratory Validation of N-Acyliminium Ion Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic performance for a key chemical precursor, framed within the context of an inter-laboratory validation study. Ensuring the reproducibility of synthetic methods is crucial for the integrity and progress of chemical research and development.[1][2] An inter-laboratory study, also known as a round-robin test, is a vital methodology for assessing the reproducibility and robustness of a chemical synthesis by having multiple independent laboratories perform the same experiment.[3][4] This document outlines the synthesis of an N-acyliminium ion precursor, presents comparative data from three laboratories, details the experimental protocol, and visualizes the validation workflow.

Performance Comparison Across Laboratories

The synthesis of N-(1-methoxyethyl)-N-methylacetamide was performed by three independent laboratories (Lab A, Lab B, and Lab C) following a standardized protocol. This compound serves as a stable precursor to a reactive N-acyliminium cation, a valuable intermediate in various amidoalkylation reactions. The primary metrics for comparison were reaction yield and product purity, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Laboratory A Laboratory B Laboratory C Mean Std. Dev.
Reaction Yield (%) 86%82%88%85.3%3.1
Product Purity (GC-MS, % Area) 94%96%93%94.3%1.5
Key Byproduct (% Area) 5.1%3.5%6.2%4.9%1.4

The data indicates a high degree of reproducibility among the laboratories, with an average yield of 85.3% and a standard deviation of 3.1. Purity levels were also consistent, demonstrating the robustness of the synthetic protocol. Such variability is common in inter-laboratory studies and can be influenced by minor, often unrecorded, differences in reaction setup, reagent purity, or workup procedures.[5][6]

Experimental Protocols

A detailed, standardized protocol is essential for a successful inter-laboratory study to minimize procedural variability.[7]

Synthesis of N-(1-methoxyethyl)-N-methylacetamide

This procedure outlines the synthesis of the N-acyliminium precursor from N-methylacetamide and acetaldehyde.

Materials and Equipment:

  • N-methylacetamide (99% purity)

  • Acetaldehyde (99.5% purity)

  • Isopropyl alcohol (Anhydrous)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Magnesium sulfate (Anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A solution of 0.04 g of concentrated sulfuric acid dissolved in 1.06 g of isopropyl alcohol was prepared and added to the main reaction flask.

  • Addition of Reactants: 17.62 g (0.4 mol) of acetaldehyde was added to the flask via a dropping funnel over a period of three minutes.

  • Reaction Conditions: The reaction mixture was heated to 50°C and stirred for three hours.

  • Workup: After completion, the catalyst was neutralized.

  • Analysis: The conversion of N-methylacetamide and the selectivity for the desired product and any byproducts were determined by gas chromatography.

Visualizing the Validation Workflow

Effective inter-laboratory studies follow a structured workflow to ensure consistency and meaningful data comparison. The following diagram illustrates the key phases of this process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Synthesis Protocol B Select Participating Labs A->B C Prepare & Distribute Standardized Reagents B->C D Labs Perform Synthesis per Protocol C->D E Labs Collect Raw Data (Yield, Purity) D->E F Submit Data to Coordinating Body E->F G Statistical Analysis (ANOVA, Std. Dev.) F->G H Publish Comparative Report G->H I Validation Complete

Caption: Workflow for an Inter-Laboratory Synthesis Validation.

This structured approach, from protocol definition to statistical analysis, is fundamental to establishing a chemical procedure as robust and reproducible.[8] The results of such studies provide confidence to the scientific community in the reliability of published synthetic methods.

References

A Researcher's Guide to N-Methylethenaminium: Assessing Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. N-Methylethenaminium, a key building block in various synthetic pathways, is no exception. Variations in purity from different suppliers can introduce unforeseen variables, leading to inconsistent outcomes and potential safety concerns. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial sources, complete with detailed experimental protocols and data presentation formats.

Introduction to this compound and Potential Impurities

This compound, also known as N-methylvinylamine, is a reactive enamine used in a variety of chemical syntheses. The purity of this reagent is critical, as impurities can interfere with downstream reactions, leading to the formation of undesired byproducts and complicating purification processes. The nature and quantity of impurities can vary significantly between suppliers due to differences in synthetic methodologies and purification techniques.

Common synthesis routes for N-methylethanamine, a saturated analog and potential precursor, involve the reaction of ethylamine with a methylating agent like methyl iodide or the catalytic reaction of ethylamine with methanol. These processes can lead to several potential impurities.

Potential Impurities in this compound:

  • Unreacted Starting Materials: Residual ethylamine, methylamine, or methanol.

  • Over-alkylation Byproducts: N,N-Dimethylethylamine and N,N-diethylmethylamine.[1]

  • Solvent Residues: Acetonitrile, toluene, or other solvents used during synthesis and purification.

  • Catalyst Residues: Traces of metal catalysts or acidic/basic catalysts.

  • Degradation Products: Enamines can be susceptible to hydrolysis and oxidation. A significant concern with secondary amines is the potential formation of nitrosamines, which are potent carcinogens.[2][3]

This guide outlines a multi-pronged analytical approach to identify and quantify these potential impurities, enabling an objective comparison of this compound from different suppliers.

Materials and Methods

To ensure a thorough assessment, a combination of chromatographic and spectroscopic techniques is recommended. The following protocols provide a detailed methodology for each key experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities, such as residual solvents, starting materials, and over-alkylation byproducts.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 30-350.

  • Sample Preparation: Dilute 10 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane).

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is ideal for the analysis of less volatile impurities and for quantifying the purity of the main component. Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

  • Derivatization Reagent: Dansyl chloride is a common derivatizing agent for amines.

  • Derivatization Procedure:

    • To 100 µL of a diluted this compound solution (in acetonitrile), add 200 µL of a dansyl chloride solution (1 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.0).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature before injection.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Integrate all signals and compare the integral of the main component to those of any impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.[4]

  • Quantitative NMR (qNMR):

    • Use a certified internal standard with a known concentration (e.g., maleic acid).

    • Acquire a ¹H NMR spectrum of a precisely weighed mixture of the this compound sample and the internal standard.

    • Calculate the purity based on the integral ratios of the analyte and the standard.

Data Presentation

For a clear and concise comparison of this compound from different suppliers, all quantitative data should be summarized in a structured table.

SupplierLot NumberPurity by HPLC (%)Purity by qNMR (%)Volatile Impurities (GC-MS, Area %)Non-Volatile Impurities (HPLC, Area %)Water Content (Karl Fischer, %)
Supplier A XXXXX98.598.2Ethylamine: 0.3%Acetonitrile: 0.1%Impurity 1: 0.8%Impurity 2: 0.3%0.15
Supplier B YYYYY99.299.1Methanol: 0.05%Impurity 1: 0.5%0.10
Supplier C ZZZZZ97.897.5Dimethylethylamine: 0.5%Toluene: 0.2%Impurity 3: 1.0%0.25

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.

experimental_workflow cluster_start Sample Acquisition cluster_analysis Purity Assessment cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound from Suppliers A, B, C GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Sample->HPLC NMR NMR Spectroscopy (Structure & Purity) Sample->NMR Data Data Compilation & Comparison GCMS->Data HPLC->Data NMR->Data Conclusion Supplier Selection Data->Conclusion

Caption: Workflow for assessing this compound purity.

Conclusion

A rigorous and multi-faceted approach to purity assessment is crucial when selecting a supplier for critical reagents like this compound. By employing a combination of GC-MS, HPLC, and NMR spectroscopy, researchers can gain a comprehensive understanding of the impurity profile of a given product. This data-driven approach allows for an objective comparison between suppliers, ensuring the selection of a high-purity reagent that will contribute to the reliability and success of research and development endeavors. It is recommended to perform these analyses on different lots from the same supplier to assess batch-to-batch consistency.

References

Safety Operating Guide

Navigating Chemical Safety: Personal Protective Equipment for N-Methyl Ethenaminium and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A crucial first step in ensuring laboratory safety is the correct identification of chemical substances. The name "N-Methylethenaminium" does not correspond to a recognized chemical compound in standard chemical databases. Therefore, providing specific personal protective equipment (PPE), handling, and disposal instructions for this substance is not possible. It is highly probable that this name is either a non-standard nomenclature or a typographical error.

In the interest of promoting a safe research environment, this guide will provide essential safety and logistical information for structurally related and correctly identified chemicals: N-Vinyl-N-methylacetamide and N-Ethylmethylamine . Researchers, scientists, and drug development professionals working with similar compounds are urged to verify the precise identity and CAS number of their materials before commencing any experimental work.

Closely Related Compounds: Safety Protocols

For laboratories working with compounds that may have been misidentified as "this compound," we provide detailed safety protocols for two plausible, related chemicals.

N-Vinyl-N-methylacetamide

This compound, also known as N-methyl-N-vinylacetamide, is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and causes eye, skin, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) Summary:

PPE CategoryRecommended Equipment
Eye/Face Protection Tight sealing safety goggles. A face shield may be required in situations with a higher risk of splashing.
Skin Protection Impervious gloves (e.g., nitrile rubber), protective clothing to prevent skin exposure, and protective boots if necessary.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

Handling and Disposal:

  • Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Chemical waste should be handled by a licensed disposal company.

N-Ethylmethylamine

N-Ethylmethylamine is a flammable liquid that can be harmful if swallowed, in contact with skin, or inhaled. It can also cause skin corrosion.[3]

Personal Protective Equipment (PPE) Summary:

PPE CategoryRecommended Equipment
Eye/Face Protection Faceshields and Goggles.
Skin Protection Protective gloves.
Respiratory Protection Use in a well-ventilated area. In case of insufficient ventilation, wear a suitable respiratory equipment such as a dust mask type N95 (US).

Handling and Disposal:

  • Handling: Avoid inhalation of vapor or mist. Keep away from sources of ignition. Take measures to prevent the build-up of electrostatic charge.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflow for Safe Chemical Handling

To ensure a safe operational environment, a systematic workflow should be followed when handling potentially hazardous chemicals.

Caption: Logical workflow for safe chemical handling.

It is imperative for all laboratory personnel to receive training on the specific hazards of the chemicals they are working with and to have access to and understand the Safety Data Sheets (SDS) for those substances. The information provided here is intended as a starting point and should be supplemented by a thorough review of the specific SDS for any chemical being used.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.